molecular formula C17H13ClN2O4 B1240509 Quizalofop-P CAS No. 94051-08-8

Quizalofop-P

カタログ番号: B1240509
CAS番号: 94051-08-8
分子量: 344.7 g/mol
InChIキー: ABOOPXYCKNFDNJ-SNVBAGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Quizalofop-P is the herbicidally active (R)-isomer of quizalofop-ethyl, belonging to the aryloxyphenoxypropionate (FOP) chemical class . It functions as a systemic, post-emergence herbicide that is absorbed through the foliage and translocates to the meristematic tissues of plants . Its primary mechanism of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis . By disrupting lipid biosynthesis, it effectively halts the growth of susceptible grasses, leading to plant death . This action makes it a valuable compound for research into grass weed management in broadleaf crops such as soybeans, cotton, potatoes, and peanuts . Researchers utilize this compound to study selective weed control, its environmental fate, and its impact on soil microbial biomass and enzymatic activity . It is also relevant in investigations concerning herbicide resistance in weeds, as it falls under the HRAC Group 1 (A) classification . The compound is characterized by its high solubility in organic solvents and low solubility in water . In the environment, it degrades in soil with a typical field half-life (DT₅₀) of 60 days and undergoes rapid aqueous photolysis . This product is provided For Research Use Only. It is strictly for use in laboratory or research applications and is not intended for diagnostic, therapeutic, or personal use.

特性

IUPAC Name

(2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOOPXYCKNFDNJ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041387
Record name Quizalofop-p
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Molecular Weight

344.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

94051-08-8
Record name Quizalofop-P
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URL https://commonchemistry.cas.org/detail?cas_rn=94051-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quizalofop-P [ISO Provisional]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quizalofop-p
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Record name QUIZALOFOP-P
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Quizalofop-P mechanism of action in grass weeds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Quizalofop-P in Grass Weeds

Introduction

This compound is a highly effective, selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class, often referred to as "fops".[1][2] It is widely utilized in agriculture to control annual and perennial grass weeds in a variety of broadleaf crops, including soybeans, cotton, peanuts, and sugar beets.[1][2][3] The commercial product, this compound-ethyl, is a proherbicide that is rapidly absorbed by the foliage of grass weeds.[2][4] Within the plant, it is quickly hydrolyzed to its biologically active form, this compound acid, which is then translocated systemically to the sites of action.[5][6] This guide provides a detailed examination of the biochemical and physiological mechanism of action of this compound, the basis for its selectivity, and the mechanisms by which grass weeds develop resistance.

Core Biochemical Mechanism of Action

The primary mode of action of this compound is the potent and specific inhibition of the enzyme Acetyl-Coenzyme A Carboxylase (ACCase).[1][2][3][5]

2.1 The Role of Acetyl-CoA Carboxylase (ACCase) ACCase is a critical biotin-dependent enzyme that catalyzes the first committed step in the de novo biosynthesis of fatty acids.[1][7] This two-step reaction involves the carboxylation of acetyl-CoA to form malonyl-CoA, a fundamental building block for the elongation of fatty acid chains. These fatty acids are essential for the synthesis of phospholipids and glycolipids, which are indispensable components of cellular membranes. Consequently, ACCase activity is vital for the formation of new cells, particularly in rapidly growing meristematic tissues.[4][6]

2.2 Inhibition of ACCase by this compound Acid this compound acid acts as a powerful inhibitor of the ACCase enzyme found in the plastids of susceptible grass species.[5][7] The enzyme in grasses is a homomeric, or prokaryotic-type, multi-domain protein. This compound specifically targets the carboxyltransferase (CT) domain of this enzyme, non-competitively inhibiting its function.[8] This inhibition blocks the production of malonyl-CoA, thereby halting fatty acid synthesis.[3][9] The disruption of lipid production prevents the formation of new cell membranes, leading to a rapid cessation of cell division and growth in the meristematic regions of the weed.[2][4]

AcetylCoA Acetyl-CoA ACCase ACCase Enzyme (Carboxyltransferase Domain) AcetylCoA->ACCase MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase Membranes Cell Membranes & Lipid Bilayers FattyAcids->Membranes Growth New Cell Growth (Meristems) Membranes->Growth ACCase->MalonylCoA + CO₂ Quizalofop This compound Acid Block Quizalofop->Block Block->ACCase

Diagram 1: Biochemical pathway of ACCase inhibition by this compound acid.

Physiological Effects and Basis of Selectivity

3.1 Uptake, Translocation, and Symptomology this compound-ethyl is applied post-emergence and is rapidly absorbed through the leaves of grass weeds.[1][4] It is rainfast within a few hours.[1] Once absorbed, esterases within the plant cleave the ethyl ester to release the active this compound acid.[5] This active form is highly mobile and is translocated systemically via both the xylem and phloem to areas of active growth, accumulating in the meristems of shoots, roots, and rhizomes.[3][4][9]

The inhibition of fatty acid synthesis leads to a predictable sequence of symptoms:

  • Growth Cessation: Occurs within 24-48 hours of application, though it is not yet visible.

  • Chlorosis and Necrosis: Visible symptoms appear within 3 to 10 days, starting with the yellowing (chlorosis) of new leaves and meristematic tissues.[2][10]

  • "Dead Heart": The growing points become necrotic and decompose.[7] The newest leaves can be easily pulled from the whorl of the plant.

  • Secondary Symptoms: Older leaves may develop a red or purple discoloration.[7]

  • Plant Death: Complete death of the weed typically occurs within 7 to 21 days, depending on the weed species and environmental conditions.[2][4]

3.2 Basis of Crop Selectivity The selectivity of this compound, which allows it to control grass weeds without harming broadleaf crops, is due to a fundamental structural difference in the target ACCase enzyme between these plant groups.[5][7]

  • Grasses (Family Poaceae): Possess a homomeric (prokaryotic-type) ACCase in their plastids. This is a single, large polypeptide that is highly sensitive to AOPP herbicides.[6]

  • Broadleaf Crops (Dicots): Have a heteromeric (eukaryotic-type) ACCase in their plastids, which is composed of four distinct protein subunits. This multi-subunit structure is inherently insensitive to this compound acid. While dicots also have a homomeric ACCase in their cytoplasm, this isoform is also tolerant to the herbicide.[5]

Mechanisms of Resistance in Grass Weeds

The intensive use of ACCase-inhibiting herbicides has led to the evolution of resistant weed populations. Resistance can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).

4.1 Target-Site Resistance (TSR) TSR is the most common mechanism of resistance to this compound. It results from single nucleotide polymorphisms in the ACCase gene, leading to specific amino acid substitutions in the enzyme. These substitutions alter the herbicide's binding site on the CT domain, reducing its inhibitory effect. Several mutations have been identified that confer resistance.

Amino Acid SubstitutionPositionWeed Species Examples
Isoleucine → Leucine1781Oryza sativa (weedy rice)[11], Lolium spp., Avena fatua
Tryptophan → Cysteine2027Alopecurus myosuroides
Isoleucine → Threonine2041Lolium spp., Setaria viridis
Aspartate → Glycine2078Alopecurus myosuroides, Phalaris minor
Glycine → Alanine2096Setaria viridis

4.2 Non-Target-Site Resistance (NTSR) NTSR involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration.

  • Enhanced Metabolism: The resistant weed biotype can rapidly detoxify the herbicide before it reaches the plastidial ACCase. This is often mediated by the overexpression of detoxification enzymes, such as Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs).[11][12]

  • Gene Amplification: In some cases, resistance is conferred by an increased number of copies of the ACCase gene.[13] This leads to the overproduction of the ACCase enzyme, effectively diluting the herbicide's impact and requiring a higher dose for control.[13]

Herbicide This compound Application TSR Target-Site Resistance (TSR) Herbicide->TSR NTSR Non-Target-Site Resistance (NTSR) Herbicide->NTSR Mutation ACCase Gene Mutation (e.g., Ile-1781-Leu) TSR->Mutation Metabolism Enhanced Metabolism (P450s, GSTs) NTSR->Metabolism Amplification ACCase Gene Amplification NTSR->Amplification AlteredACCase Altered ACCase Enzyme Mutation->AlteredACCase NoBinding Reduced Herbicide Binding AlteredACCase->NoBinding Survival Weed Survival NoBinding->Survival Detox Herbicide Detoxification Metabolism->Detox Detox->Survival Overproduction ACCase Overproduction Amplification->Overproduction Overproduction->Survival

Diagram 2: Logical overview of weed resistance mechanisms to this compound.

Quantitative Data on Inhibition and Efficacy

The efficacy of this compound can be quantified at both the enzymatic and whole-plant levels. The values I₅₀ (the concentration required for 50% enzyme inhibition) and GR₅₀ (the dose required for 50% growth reduction) are critical metrics. Resistance is often expressed as a Resistance Index (RI), calculated as the I₅₀ or GR₅₀ of the resistant population divided by that of the susceptible population.

PopulationHerbicideI₅₀ (µM)GR₅₀ (g a.i./ha)Resistance Index (RI)Reference
Susceptible WheatQuizalofop0.486--[14]
Resistant Wheat (1 mutant allele)Quizalofop1.84-3.8[14]
Resistant Wheat (2 mutant alleles)Quizalofop19.3-39.4[14]
Susceptible Weedy RiceQuizalofop-~5-[11]
Resistant Weedy Rice (acc7)Quizalofop-21042[11]
Resistant Weedy Rice (acc8)Quizalofop-29058[11]

Experimental Protocols

6.1 In Vitro ACCase Activity Assay (Radiometric Method)

This protocol is a standard method for determining the inhibitory effect of herbicides on ACCase activity.

  • Enzyme Extraction:

    • Harvest 1-2 grams of fresh, young leaf tissue from susceptible and resistant grass weed biotypes.

    • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.[15]

    • Homogenize the powder in a cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 0.5 M glycerol, 10 mM KCl, 2 mM EDTA, 2 mM DTT).[15]

    • Filter the homogenate through layers of cheesecloth and centrifuge at high speed (e.g., 25,000 x g for 20 min at 4°C) to remove cell debris.[15]

    • Precipitate the ACCase from the supernatant using ammonium sulfate (e.g., 40-60% saturation), followed by centrifugation to pellet the protein.[14]

    • Resuspend the pellet in a minimal volume of elution buffer and desalt using a PD-10 column.[14] Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Inhibition Assay:

    • Prepare a series of dilutions of this compound acid in an appropriate solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine the assay buffer, the crude enzyme extract, and the herbicide dilution (or solvent for the control).

    • Pre-incubate the mixture at a controlled temperature (e.g., 32°C) for 10-15 minutes.

    • Initiate the enzymatic reaction by adding a substrate mixture containing ATP, MgCl₂, acetyl-CoA, and radiolabeled sodium bicarbonate (NaH¹⁴CO₃).[14]

    • Allow the reaction to proceed for a set time (e.g., 10 minutes).[14]

    • Stop the reaction by adding a strong acid (e.g., 12 M HCl).[14] This acidifies the solution, fixing the ¹⁴C into the non-volatile malonyl-CoA and allowing unreacted H¹⁴CO₃⁻ to be released as ¹⁴CO₂ gas.[14]

  • Quantification and Data Analysis:

    • Evaporate the samples to dryness (e.g., overnight in a fume hood or using a speed-vac) to remove all unincorporated ¹⁴CO₂.[14]

    • Resuspend the residue in a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Calculate the enzyme activity as the amount of ¹⁴C incorporated into malonyl-CoA per unit time per mg of protein.

    • Plot the percentage of inhibition against the logarithm of the herbicide concentration and use non-linear regression to calculate the I₅₀ value.

A1 Harvest & Freeze Leaf Tissue (-196°C) A2 Grind & Homogenize in Extraction Buffer A1->A2 A3 Centrifuge & Collect Supernatant A2->A3 A4 Ammonium Sulfate Precipitation & Desalting A3->A4 A5 Crude Enzyme Extract A4->A5 B2 Combine Enzyme, Buffer, & Herbicide A5->B2 B1 Prepare Herbicide Dilutions (this compound acid) B1->B2 B3 Pre-incubate (32°C) B2->B3 B4 Initiate Reaction with Substrates + NaH¹⁴CO₃ B3->B4 B5 Incubate (10 min) B4->B5 B6 Quench Reaction with HCl B5->B6 C1 Evaporate to Dryness (Removes unreacted ¹⁴CO₂) B6->C1 C2 Add Scintillation Cocktail C1->C2 C3 Measure Radioactivity (LSC) C2->C3 C4 Calculate Specific Activity & % Inhibition C3->C4 C5 Determine I₅₀ Value C4->C5

Diagram 3: Experimental workflow for the radiometric ACCase inhibition assay.

References

Quizalofop-P: A Technical Whitepaper on its Function as an Acetyl-CoA Carboxylase (ACCase) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quizalofop-P, the herbicidally active R-enantiomer of quizalofop, is a highly selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (FOP) chemical family. Its efficacy is rooted in the targeted inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase) in susceptible grass species. This inhibition disrupts the initial committed step of de novo fatty acid biosynthesis, leading to a cascade of metabolic failures and ultimately, plant death. This technical guide provides an in-depth examination of this compound's mechanism of action, presents quantitative data on its inhibitory effects, details experimental protocols for its study, and outlines the molecular basis of weed resistance.

Introduction

The control of graminaceous weeds in broadleaf crops is a cornerstone of modern agriculture. This compound has emerged as a critical tool in this endeavor due to its high selectivity and systemic action.[1][2] It is absorbed through the foliage and translocated via the phloem to the plant's meristematic tissues—the sites of active growth—where it exerts its inhibitory effect.[2][3] This document serves as a comprehensive resource for researchers engaged in herbicide science, drug discovery, and plant biochemistry, offering detailed insights into the molecular interactions and physiological consequences of this compound application.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary target of this compound is the enzyme Acetyl-CoA Carboxylase (ACCase, EC 6.4.1.2).[1] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[4] This reaction is the first committed and rate-limiting step in the biosynthesis of fatty acids.[4]

In the majority of plants, two distinct isoforms of ACCase exist: a heteromeric (prokaryotic-type) form in the plastids and a homomeric (eukaryotic-type) form in the cytosol. However, in the Poaceae (grass) family, the plastidic ACCase, which is responsible for the bulk of de novo fatty acid synthesis for membrane production, is of the homomeric form.[5] this compound and other FOP herbicides are potent and selective inhibitors of this grass-specific homomeric plastidic ACCase.[5] Broadleaf plants, possessing a heteromeric plastidic ACCase, are naturally resistant to these herbicides.[3]

The inhibition of ACCase by this compound halts the production of malonyl-CoA, thereby starving the plant of the building blocks required for the synthesis of fatty acids. This disruption leads to a cessation of lipid production, which is essential for the formation of new cell membranes required for cell division and growth. The effect is most pronounced in the meristematic regions (growing points), resulting in symptoms such as chlorosis of new leaves, necrosis of the growing point (a condition known as "deadheart"), and eventual plant death.[3]

Signaling Pathway Diagram

ACCase_Inhibition_Pathway cluster_pathway Normal Fatty Acid Synthesis Pathway acetyl_coa Acetyl-CoA accase ACCase Enzyme (Homomeric Form in Grasses) acetyl_coa->accase atp ATP + HCO₃⁻ atp->accase malonyl_coa Malonyl-CoA fatty_acids Fatty Acid Biosynthesis malonyl_coa->fatty_acids lipids Lipids (for membranes) fatty_acids->lipids growth New Cell Growth & Plant Viability lipids->growth death_node Cessation of Growth & Plant Death lipids->death_node quizalofop This compound inhibition_node INHIBITION quizalofop->inhibition_node accase->malonyl_coa Carboxylation inhibition_node->accase

Caption: Mechanism of this compound action on the fatty acid synthesis pathway.

Quantitative Data on Efficacy and Resistance

The efficacy of this compound is quantified through whole-plant bioassays (determining the dose required for 50% growth reduction, GR₅₀) and enzyme assays (determining the concentration required for 50% inhibition, IC₅₀). Resistance to this compound is often characterized by a significant increase in these values.

Table 1: Whole-Plant Efficacy (GR₅₀ / ED₅₀) of this compound on Various Grass Weeds
Weed SpeciesBiotypeGR₅₀ / ED₅₀ (g a.i. ha⁻¹)Resistance Factor (RF)Reference
Polypogon fugaxSusceptible (SC-S)~9.3-[6]
Polypogon fugaxResistant (SC-R)55.97~6.0[6]
Eragrostis planaSusceptible (G₀)10.3 (ED₅₀)-[7]
Alopecurus myosuroidesSusceptible~10-20 (estimated)-[8]
Alopecurus myosuroidesResistant> 60>3.0[8]

Note: a.i. ha⁻¹ = active ingredient per hectare. Resistance Factor (RF) is calculated as GR₅₀ (Resistant) / GR₅₀ (Susceptible).

Table 2: In Vitro Inhibition (IC₅₀) of ACCase by Quizalofop
Plant SpeciesACCase GenotypeIC₅₀ (µM)Resistance Factor (RF)Reference
Wheat (Triticum aestivum)Wildtype (Susceptible)0.486-[9]
Wheat (Triticum aestivum)A2004V (Resistant, 1 mutant allele)1.853.8[9]
Wheat (Triticum aestivum)A2004V (Resistant, 2 mutant alleles)19.339.4[9]
Black-grass (A. myosuroides)Wildtype (Susceptible)0.38-[5]
Black-grass (A. myosuroides)W2027C Mutant47.5125[5]
Black-grass (A. myosuroides)D2078G Mutant4.010.5[5]

Note: These tables compile data from various studies to illustrate the range of efficacy and resistance levels observed.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of this compound's activity and the investigation of resistance mechanisms.

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the herbicidal efficacy (GR₅₀) of this compound on a target weed species in a controlled greenhouse environment.

  • Seed Germination and Plant Growth:

    • Sow seeds of both susceptible and potentially resistant weed biotypes in pots (e.g., 10 cm diameter) filled with a standardized potting medium (e.g., a mix of soil, peat, and sand).

    • Grow plants in a greenhouse under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

    • Water as needed, typically by subirrigation to avoid washing herbicide off the foliage post-application.[10]

  • Herbicide Application:

    • When plants reach the 2-4 leaf stage, thin them to a uniform number per pot (e.g., 5 plants).

    • Prepare a stock solution of a commercial formulation of this compound-ethyl. Perform serial dilutions to create a range of 6-8 doses that are expected to cause 0% to 100% growth inhibition. A logarithmic dose progression is recommended (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X, 8X, where 1X is the recommended field rate).[10]

    • Apply the herbicide using a cabinet track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) at a constant pressure.

  • Data Collection and Analysis:

    • After 21-28 days, visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).

    • Harvest the above-ground biomass from each pot, place it in a labeled paper bag, and dry in an oven (e.g., at 70°C for 72 hours).

    • Record the dry weight for each pot.

    • Express the dry weight as a percentage of the untreated control for each biotype.

    • Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate the GR₅₀ value, which is the herbicide dose required to reduce plant biomass by 50%.[7]

Protocol 2: In Vitro ACCase Inhibition Assay (Radiometric)

This assay measures the direct inhibitory effect of this compound on ACCase activity by quantifying the incorporation of radiolabeled bicarbonate into an acid-stable product (malonyl-CoA).

  • Enzyme Extraction:

    • Harvest 1-2 grams of fresh young leaf tissue from the target weed species.

    • Grind the tissue to a fine powder in liquid nitrogen.

    • Homogenize the powder in a cold extraction buffer (e.g., 100 mM Tricine-KOH pH 8.0, 1 mM EDTA, 10% glycerol, 20 mM DTT, and protease inhibitors).[1]

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g for 20 min at 4°C) and collect the supernatant containing the crude enzyme extract.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing: 50 mM Tricine-KOH (pH 8.3), 5 mM MgCl₂, 2 mM DTT, 2 mM ATP, and 15 mM NaH¹⁴CO₃ (with a known specific activity).[11]

    • Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a solvent-only control.

    • Pre-incubate the enzyme extract with the herbicide for 10 minutes at 35°C.

    • Initiate the reaction by adding the substrate, acetyl-CoA (e.g., 0.5 mM).

    • Allow the reaction to proceed for a set time (e.g., 5-10 minutes) during which the activity is linear.

    • Stop the reaction by adding a small volume of concentrated HCl (e.g., 6 M). This acidifies the mixture and evaporates any unreacted H¹⁴CO₃⁻.

  • Quantification and Analysis:

    • Dry the samples completely (e.g., in a heating block or oven).

    • Resuspend the residue in water and add a scintillation cocktail.

    • Measure the radioactivity (counts per minute) using a liquid scintillation counter. The counts represent the amount of ¹⁴C incorporated into the acid-stable malonyl-CoA.

    • Calculate the specific activity (nmol min⁻¹ mg⁻¹ protein) and express the results as a percentage of the activity in the control without inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 3: Molecular Analysis of ACCase Target-Site Resistance

This protocol outlines the steps to identify point mutations in the ACCase gene that confer resistance to this compound.

  • Genomic DNA Extraction:

    • Extract high-quality genomic DNA from fresh leaf tissue of individual susceptible and resistant plants using a modified CTAB (cetyltrimethylammonium bromide) method or a commercial plant DNA extraction kit.[3][12]

    • Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • PCR Amplification:

    • Design primers that flank the conserved regions of the carboxyltransferase (CT) domain of the plastidial ACCase gene, where resistance-conferring mutations are known to occur (e.g., positions 1781, 2004, 2027, 2041, 2078, 2096).[5][13]

    • Perform PCR using a high-fidelity DNA polymerase to amplify the target region. A typical PCR cycle would be: initial denaturation at 95°C for 3 min, followed by 35-40 cycles of denaturation (95°C for 30s), annealing (55-60°C for 30s), and extension (72°C for 1-2 min), with a final extension at 72°C for 5 min.

  • Sequencing and Analysis:

    • Purify the PCR products to remove primers and unincorporated nucleotides.

    • Sequence the purified PCR products using Sanger sequencing.

    • Align the resulting DNA sequences from resistant and susceptible individuals using bioinformatics software (e.g., MEGA, Geneious).

    • Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution in the resistant plants compared to the susceptible consensus sequence.

Experimental Workflow Diagram

Resistance_Investigation_Workflow field_obs Field Observation (Herbicide Failure) seed_collection Seed Collection (Suspected-R & Known-S Pop.) field_obs->seed_collection whole_plant Whole-Plant Bioassay (Dose-Response) seed_collection->whole_plant confirm_resistance Resistance Confirmed? (Calculate RF) whole_plant->confirm_resistance confirm_resistance->field_obs No (Other factors) enzyme_assay ACCase Enzyme Assay (In Vitro Inhibition) confirm_resistance->enzyme_assay Yes target_site Target-Site Resistance? enzyme_assay->target_site molecular_analysis Molecular Analysis (DNA Extraction, PCR, Sequencing) target_site->molecular_analysis Yes ntsr Investigate Non-Target- Site Resistance (NTSR) (e.g., Metabolism Studies) target_site->ntsr No find_mutation Mutation Found? molecular_analysis->find_mutation find_mutation->ntsr No conclusion Conclusion: Mechanism of Resistance Identified find_mutation->conclusion Yes ntsr->conclusion

Caption: A typical workflow for investigating this compound resistance in weeds.

Conclusion

This compound remains an effective graminicide due to its specific and potent inhibition of the ACCase enzyme, a critical chokepoint in fatty acid metabolism in susceptible grass species. Understanding its precise mechanism of action, quantifying its efficacy, and elucidating the molecular basis of resistance are paramount for its continued sustainable use and for the development of new herbicidal compounds. The experimental protocols and data presented in this guide provide a robust framework for researchers to further explore the intricate interactions between this herbicide and its biological target. The ongoing evolution of resistance necessitates a continued, multi-disciplinary research effort combining plant physiology, biochemistry, and molecular genetics to manage this critical agricultural tool effectively.

References

Degradation of Quizalofop-P-ethyl: A Technical Guide to its Environmental Fate in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Quizalofop-P-ethyl, a selective, post-emergence aryloxyphenoxypropionate (AOPP) herbicide. Understanding its environmental fate is critical for assessing its ecological impact and ensuring its safe and effective use. This document details the transformation processes in soil and aquatic environments, summarizes key quantitative data, outlines experimental protocols for its study, and presents visual diagrams of the degradation pathways.

Degradation Pathway in Soil

This compound-ethyl is generally considered non-persistent in soil environments, with its degradation being a multifaceted process driven primarily by microbial activity.[1] Phototransformation and chemical hydrolysis are considered minor routes of transformation in soil.[1]

The degradation initiates with the rapid hydrolysis of the ethyl ester group to form its primary and biologically active metabolite, this compound acid.[1][2] This de-esterification is a crucial first step and is common for AOPP herbicides.[2] Subsequently, this compound acid undergoes further degradation through hydroxylation of the quinoxaline ring and cleavage of the ether bond, leading to the formation of several smaller molecules.[1] The ultimate fate of the herbicide in soil is mineralization to carbon dioxide.

Several metabolites have been identified in soil degradation studies. The major transformation products include Quizalofop-acid, hydroxy-quizalofop, and dihydroxy-quinoxaline.[1] Other identified metabolites are 2-(4-hydroxyphenoxy)propionic acid (PPA), demethylated-quizalofop-p-acid, and, under sunlight conditions, hydroxy-quizalofop-p-ethyl.[1][2] More complex analytical studies have also identified 6-chloroquinoxalin-2-ol (CHQ), dihydroxychloroquinoxalin (CHHQ), and 2,3-dihydroxyquinoxaline in soil.[3][4]

The rate of degradation is influenced by soil properties such as pH, organic matter content, and water content, which affect microbial populations and the chemical stability of the herbicide.[2][5] For instance, higher pH can accelerate the rate of de-esterification due to the susceptibility of ester compounds to alkaline hydrolysis.[2]

G QPE This compound-ethyl QA This compound Acid (Major Metabolite) QPE->QA Microbial & Chemical Hydrolysis (Rapid) HQPE Hydroxy-quizalofop-p-ethyl QPE->HQPE Photodegradation DQA Demethylated-quizalofop- p-acid QPE->DQA Microbial Action HQ Hydroxy-quizalofop QA->HQ Hydroxylation DHQ Dihydroxy-quinoxaline QA->DHQ Ring Cleavage PPA PPA QA->PPA Ether Bond Cleavage CHQ CHQ / CHHQ QA->CHQ Further Degradation Mineralization Mineralization (CO2) HQ->Mineralization DHQ->Mineralization PPA->Mineralization CHQ->Mineralization

Figure 1. Degradation pathway of this compound-ethyl in soil.
Quantitative Data: Soil Degradation

The dissipation half-life (DT50) of this compound-ethyl in soil is generally short, though values vary depending on experimental conditions and soil types.

ParameterValue (days)ConditionsReference
This compound-ethyl DT50 0.45 - 0.71Field study, silty clay soil, FOMC kinetics[6]
0.55 - 0.68Field study, silty clay soil, SFO kinetics[6]
0.6 - 1.0Loamy soils under sunlight[2]
2.9 - 3.9Loamy soils in dark conditions[2]
3.4 - 6.7Adzuki bean field study[5][7]
0.04 - 13.1Potato cultivation system[4][8]
This compound Acid DT50 < 1Soil incubation study[3][4]

Degradation Pathway in Water

In aquatic environments, the degradation of this compound-ethyl is primarily governed by chemical hydrolysis, which is significantly influenced by pH. The compound is stable under acidic conditions (pH 5) but hydrolyzes more rapidly as the pH increases.[1] Phototransformation is not considered a major degradation pathway in water.[1]

Similar to soil, the initial step involves the hydrolysis of the ester linkage, leading to the formation of this compound acid.[1] This primary metabolite is stable to further hydrolysis at pH 5, 7, and 9.[1] Further degradation of the this compound moiety in water yields several breakdown products, including (R)-2-(4-hydroxyphenoxy)propionic acid (PPA), 6-chloroquinoxalin-2-ol (CHQ), and dihydroxychloroquinoxalin (CHHQ).[4][9] Studies on commercial formulations have shown that while the parent ester compounds decrease over time, the concentration of the active substance, this compound acid, initially increases before it degrades further.[9]

G QPE This compound-ethyl QA This compound Acid QPE->QA Chemical Hydrolysis (pH dependent) PPA PPA QA->PPA Further Degradation CHQ CHQ QA->CHQ Further Degradation CHHQ CHHQ QA->CHHQ Further Degradation

Figure 2. Degradation pathway of this compound-ethyl in water.
Quantitative Data: Water Degradation

The persistence of this compound-ethyl in water is moderate to high, with degradation rates highly dependent on the specific ester form and environmental conditions.

ParameterValue (days)ConditionsReference
This compound-ethyl DT50 10 - 70Degradation of various commercial products in water[9]

Key Experimental Protocols

The study of this compound-ethyl degradation involves controlled laboratory experiments, robust sample preparation, and sensitive analytical techniques.

Protocol 1: Soil Degradation Laboratory Study

This protocol outlines a typical laboratory experiment to determine the degradation kinetics of this compound-ethyl in soil.

  • Soil Collection and Preparation: Collect soil from relevant agricultural fields. Sieve the soil (e.g., 2 mm mesh) to remove large debris and homogenize. Characterize soil properties (pH, organic matter, texture).

  • Herbicide Application: Weigh portions of the prepared soil into incubation flasks. Apply a solution of this compound-ethyl in a suitable solvent to achieve a target concentration. Allow the solvent to evaporate.

  • Incubation: Adjust soil moisture to a specific level (e.g., 40-60% of water holding capacity). Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C). For photodegradation studies, expose parallel samples to a light source simulating natural sunlight.[2]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days), remove replicate flasks for analysis.

  • Extraction and Analysis: Extract the herbicide and its metabolites from the soil samples using an appropriate method (see Protocol 2) and quantify using a suitable analytical technique (see Protocol 3).

  • Data Analysis: Plot the concentration of this compound-ethyl versus time. Use kinetic models (e.g., single first-order, SFO) to calculate the degradation rate constant and the DT50 value.[6]

G A Soil Collection & Characterization B Fortification with This compound-ethyl A->B C Incubation (Controlled Temp/Moisture) B->C D Time-Interval Sampling C->D E Sample Extraction (e.g., QuEChERS) D->E F LC-MS/MS Analysis E->F G Kinetic Modeling & DT50 Calculation F->G

Figure 3. Experimental workflow for a soil degradation study.
Protocol 2: Sample Preparation and Extraction from Soil (QuEChERS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for extracting pesticide residues from complex matrices like soil.[5]

  • Sample Weighing: Weigh a homogenized soil sample (e.g., 10 g) into a 50 mL centrifuge tube.

  • Hydration (if necessary): For dry soils, add a specific volume of deionized water and allow it to equilibrate.

  • Extraction: Add an extraction solvent, such as acidified acetonitrile (e.g., with 1% acetic acid).[3] Add extraction salts (e.g., magnesium sulfate and sodium chloride).[3]

  • Shaking: Cap the tube tightly and shake vigorously for a specified time (e.g., 1-2 minutes) to ensure thorough mixing and extraction of the analytes into the solvent phase.

  • Centrifugation: Centrifuge the tube at a set speed (e.g., 4000 rpm) for a set time (e.g., 5 minutes) to separate the soil solids from the acetonitrile supernatant.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the supernatant to a new centrifuge tube containing a dSPE sorbent (e.g., C18) and magnesium sulfate.[3] This step removes interfering matrix components.

  • Final Centrifugation: Vortex the dSPE tube and centrifuge again.

  • Analysis: The final supernatant is collected, filtered if necessary, and is ready for analysis by LC-MS/MS or a similar technique.

Protocol 3: Analytical Determination by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of this compound-ethyl and its metabolites.[10]

  • Chromatographic Separation:

    • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A reverse-phase column, such as a C18 column, is typically used.[10]

    • Mobile Phase: A gradient of acetonitrile and an aqueous solution (e.g., 5mmol/L ammonium acetate) is commonly employed to separate the parent compound from its metabolites.[10]

    • Injection: A small volume (e.g., 5-10 µL) of the final extract is injected into the system.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

    • Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte to ensure high selectivity and accurate quantification. For example, a transition for this compound-ethyl could be m/z 373 → 299.

  • Quantification:

    • A calibration curve is generated using matrix-matched standards of known concentrations.

    • The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.

References

Quizalofop-P toxicological profile on non-target organisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Toxicological Profile of Quizalofop-P on Non-Target Organisms

Introduction

This compound-ethyl is a selective, post-emergence herbicide from the aryloxyphenoxypropionate chemical family.[1][2][3] It is the R-isomer of the racemic mixture quizalofop-ethyl and is the more biologically active enantiomer.[4][5][6] This herbicide is utilized for the control of annual and perennial grass weeds in a wide variety of broadleaf crops, including soybeans, cotton, peanuts, sugar beets, and vegetables.[1][2] Its mode of action is systemic, being absorbed by the foliage and translocated throughout the plant to the meristematic tissues.[1][5][7] Given its widespread application in agriculture, understanding its toxicological impact on non-target organisms is of paramount importance for environmental risk assessment. This guide provides a comprehensive overview of the toxicological profile of this compound on various non-target species, details the experimental protocols used for assessment, and visualizes key pathways and workflows.

Mode of Action

The herbicidal activity of this compound-ethyl stems from its ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase).[4][6][7] In susceptible grass species, this compound-ethyl is rapidly hydrolyzed to its active acid form, this compound.[7][8] This active metabolite then inhibits ACCase, a critical enzyme in the biosynthesis of fatty acids.[2][7][8] The disruption of fatty acid synthesis leads to a failure in producing new cell membranes, ultimately arresting growth at the meristems and leading to the death of the weed.[7][8] While this mechanism is highly effective against targeted grass species, its potential to affect ACCase or other pathways in non-target organisms is a key area of toxicological investigation.[8]

cluster_plant Susceptible Plant Cell This compound-ethyl This compound-ethyl Hydrolysis Hydrolysis This compound-ethyl->Hydrolysis Uptake & This compound (Active Acid) This compound (Active Acid) Hydrolysis->this compound (Active Acid) ACCase Acetyl-CoA Carboxylase (ACCase) This compound (Active Acid)->ACCase Inhibits Fatty Acid Synthesis Fatty Acid Synthesis ACCase->Fatty Acid Synthesis Blocks Membrane Production Membrane Production Fatty Acid Synthesis->Membrane Production Leads to failure of Growth Arrest Growth Arrest & Cell Death Membrane Production->Growth Arrest

Mode of action of this compound-ethyl in a target plant.

Toxicological Profile on Non-Target Organisms

The toxicological effects of this compound-ethyl and its parent compound, quizalofop-ethyl, have been evaluated across a range of non-target organisms. Regulatory bodies have established that the toxicological data for quizalofop-ethyl can be used to characterize the hazard for this compound-ethyl, as they are considered toxicologically equivalent.[4][9]

Mammalian Toxicity

This compound-ethyl exhibits low to slight acute toxicity in mammals via oral, dermal, and inhalation routes of exposure.[1][4] The primary target organ identified in repeated-dose studies with rats and dogs is the liver, with observed effects including increased liver weight and liver lesions.[1][4][9] There is no evidence to suggest that this compound-ethyl is carcinogenic or mutagenic.[1][4] Developmental and reproductive toxicity studies in rats indicated some effects, such as increased liver weights in offspring, but only at doses that also caused maternal toxicity.[1]

Table 1: Mammalian Toxicity of this compound-ethyl

SpeciesTest TypeEndpointValue (mg/kg bw)Toxicity ClassReference
Rat (male)Acute Oral LD50LD501670III (Slightly Toxic)[10]
Rat (female)Acute Oral LD50LD501480III (Slightly Toxic)[10]
RabbitAcute Dermal LD50LD50>5000IV (Practically Non-toxic)[10]
RatAcute Inhalation LC50LC50>5.8 mg/LIII (Slightly Toxic)[1]
Rat2-Year Chronic FeedingNOAEL5 mg/kg/day-[1]
Dog1-Year Chronic FeedingNOAEL>10 mg/kg/day-[1]
Rat2-Generation ReproductionNOAEL1.25 mg/kg/day (fetotoxic)-[10]
Avian Toxicity

Based on available data, this compound-ethyl is considered practically non-toxic to birds on both an acute and dietary basis.[1][10]

Table 2: Avian Toxicity of this compound-ethyl

SpeciesTest TypeEndpointValueToxicity ClassReference
Mallard DuckAcute Oral LD50LD50>2000 mg/kgPractically Non-toxic[1][10]
Bobwhite Quail8-Day Dietary LC50LC50>5000 ppmPractically Non-toxic[1]
Mallard Duck8-Day Dietary LC50LC50>5000 ppmPractically Non-toxic[1][10]
Aquatic Toxicity

This compound-ethyl is classified as highly to very highly toxic to freshwater fish and very highly toxic to aquatic invertebrates.[1][10] Its principal metabolite, quizalofop-acid, is also a key contributor to its aquatic toxicity.[4] Due to its toxicity to aquatic organisms, appropriate mitigation measures, such as spray buffer zones, are required to prevent contamination of water bodies.[4]

Table 3: Aquatic Organism Toxicity of this compound-ethyl

SpeciesTest TypeEndpointValueToxicity ClassReference
Rainbow Trout96-hour LC50LC500.87 mg/L (870 ppb)Highly Toxic[10]
Bluegill Sunfish96-hour LC50LC500.46 mg/L (460 ppb)Highly Toxic[10]
Sheepshead Minnow96-hour LC50LC501.4 mg/LModerately Toxic[10]
Mysid Shrimp96-hour LC50LC500.15 mg/LVery Highly Toxic[10]
Eastern Oyster (embryo)48-hour EC50EC500.079 mg/LVery Highly Toxic[10]
Zebrafish (embryo)96-hour LC50LC500.248 mg/LHighly Toxic[11]
Terrestrial Invertebrate Toxicity

This compound-ethyl is practically non-toxic to honeybees.[1] Studies on earthworms have shown no toxic effects up to the highest tested concentrations in standard laboratory tests.[12]

Table 4: Terrestrial Invertebrate Toxicity of this compound-ethyl

SpeciesTest TypeEndpointValueToxicity ClassReference
Honeybee (Apis mellifera)48-hour Contact LD50LD50>100 µ g/bee Practically Non-toxic[1]
Earthworm (Eisenia fetida)14-day LC50LC50>1000 mg/kg soilPractically Non-toxic[12]
Earthworm (Eisenia fetida)14-day NOECNOEC1000 mg/kg soil-[12]

Experimental Protocols

The toxicological data presented are derived from standardized tests, often following guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).

Avian Dietary Toxicity Test (OECD 205)

This test is designed to determine the subacute oral toxicity of a substance when administered in the diet to young birds.[13][14]

  • Test Organisms: Typically young (e.g., 10-14 days old) Bobwhite quail or Mallard ducks.[13]

  • Procedure:

    • Birds are acclimated and then assigned to control and treatment groups (at least 10 birds per group).[13]

    • Treatment groups receive a diet containing the test substance at various concentrations for five consecutive days.[13]

    • This is followed by a minimum three-day observation period with a normal, untreated diet.[13]

    • Observations of mortality, signs of toxicity, body weight, and food consumption are recorded daily.[13]

  • Endpoint: The median lethal concentration (LC50) is calculated, representing the concentration of the test substance in the diet that is expected to cause mortality in 50% of the test birds over the 8-day period.[13]

Earthworm Acute Toxicity Test (OECD 207)

This protocol assesses the acute toxicity of substances to earthworms in an artificial soil substrate.[12]

  • Test Organism: Adult earthworms of the species Eisenia fetida.[12]

  • Procedure:

    • An artificial soil mix (e.g., sand, kaolin clay, sphagnum peat) is prepared.

    • The test substance is thoroughly mixed into the soil at a range of concentrations. A control group with untreated soil is also prepared.[12]

    • Ten adult earthworms with a well-developed clitellum are introduced into each test vessel containing the prepared soil.

    • The vessels are maintained in a controlled environment (e.g., 20°C, continuous light) for 14 days.

    • Mortality and behavioral changes (e.g., burrowing activity) are assessed at 7 and 14 days.[12]

  • Endpoint: The LC50, the concentration causing 50% mortality at 14 days, is determined. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are also reported.[12]

cluster_workflow General Ecotoxicology Testing Workflow Start Test Initiation Acclimation Acclimation of Test Organisms Start->Acclimation DosePrep Preparation of Test Substance & Dose Concentrations Acclimation->DosePrep Exposure Exposure Phase DosePrep->Exposure Observation Daily Observation (Mortality, Behavior, Sub-lethal Effects) Exposure->Observation Duration of Test Termination Test Termination Exposure->Termination End of Period DataCollection Data Collection (e.g., Body Weight, Food Consumption) Observation->DataCollection DataCollection->Exposure Repeated Measures Analysis Statistical Analysis (LC50, NOEC, etc.) Termination->Analysis Report Final Report Analysis->Report

A generalized workflow for a non-target organism toxicity study.
Analytical Methods for Residue Determination

Determining the concentration of this compound-ethyl and its metabolites in environmental matrices like soil and water is crucial for exposure assessment. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a common and sensitive method.[15][16][17]

  • Sample Preparation (QuEChERS Method):

    • A sample (e.g., soil, water, plant tissue) is homogenized.

    • An extraction solvent, typically acetonitrile, is added, and the sample is shaken vigorously.[16]

    • Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation and remove water.

    • The sample is centrifuged, and an aliquot of the upper organic layer is taken.

    • A clean-up step using dispersive solid-phase extraction (d-SPE) with sorbents like C18 is performed to remove interfering matrix components.[18]

  • Analysis (HPLC-MS/MS):

    • The final, cleaned extract is injected into the HPLC system.

    • The components are separated on a chromatographic column.

    • The separated analytes enter the mass spectrometer, where they are ionized and fragmented.

    • Specific mass transitions for this compound-ethyl and its metabolites are monitored for detection and quantification.[16]

Environmental Fate and Transformation

This compound-ethyl is moderately persistent in soil, with a reported half-life of around 60 days, though this can be faster in microbially active soils.[1] It has low mobility in soil and is not expected to leach significantly into groundwater.[1][10] In aquatic environments, it is not persistent, and hydrolysis is a significant route of transformation, especially at higher pH levels.[4] The primary transformation product in both soil and water is the more mobile this compound acid.[4][19]

cluster_soil In Soil cluster_water In Water QPE This compound-ethyl Soil Soil QPE->Soil Water Water QPE->Water Microbial Microbial Degradation Soil->Microbial Hydrolysis Hydrolysis (pH dependent) Water->Hydrolysis QPAcid This compound Acid OtherMet Other Metabolites QPAcid->OtherMet Bound Bound Residues OtherMet->Bound Microbial->QPAcid Hydrolysis->QPAcid

Simplified environmental fate pathway of this compound-ethyl.

Conclusion

The toxicological profile of this compound-ethyl indicates a selective mechanism of action that poses a low acute risk to mammals, birds, and terrestrial invertebrates like honeybees and earthworms under typical exposure scenarios.[1][4] However, its high toxicity to fish and aquatic invertebrates necessitates careful management practices to prevent runoff into aquatic ecosystems.[1][10] The primary target organ in mammals is the liver, though the herbicide does not exhibit mutagenic or carcinogenic properties.[1][4] Understanding these toxicological endpoints and the environmental fate of this compound-ethyl is essential for conducting thorough environmental risk assessments and ensuring its safe and sustainable use in modern agriculture.

References

The Environmental Fate and Dissipation Kinetics of Quizalofop-P: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and dissipation kinetics of Quizalofop-P, a selective post-emergence herbicide. The document synthesizes key research findings on its behavior in soil, water, and plants, offering detailed experimental protocols and quantitative data to support environmental risk assessments and further research.

Executive Summary

This compound-ethyl, the ethyl ester of this compound, is the active form commonly used in herbicide formulations. Following application, it undergoes transformation in the environment, primarily through microbial degradation in soil and hydrolysis. Its dissipation is influenced by various factors including soil type, temperature, and microbial activity. This guide details the degradation pathways, dissipation rates, and analytical methodologies for the detection of this compound and its metabolites.

Physicochemical Properties

This compound-ethyl is characterized by its potential for bioaccumulation, as indicated by its log Kow of 4.61. However, studies have shown that it is not expected to significantly bioaccumulate in fish, with a whole-body bioconcentration factor (BCF) between 290 and 380.[1] It is sparingly soluble in water and is not likely to volatilize from moist soil or water surfaces under field conditions.[1]

Environmental Fate in Soil

The dissipation of this compound-ethyl in soil is a critical aspect of its environmental risk profile. It is generally considered to be non-persistent in soil under both aerobic and anaerobic conditions.[1]

Degradation and Dissipation Kinetics

The degradation of this compound-ethyl in soil follows first-order kinetics.[2][3] The primary degradation pathway involves the rapid hydrolysis of the ethyl ester to its active acid form, this compound-acid.[1][4] Further degradation proceeds through the cleavage of the quinoxaline-phenyl ether bond.[1]

The half-life of this compound-ethyl in soil varies depending on environmental conditions. Field studies have reported half-lives ranging from 0.55 to 6.7 days.[2][3][5] In some cases, a biphasic dissipation pattern has been observed, with a rapid initial decline followed by a slower degradation phase.[6] Factors such as soil type, organic matter content, and microbial activity significantly influence the degradation rate.[4][6][7] For instance, degradation is slower in soils with low organic carbon content, such as those found on railway tracks, compared to agricultural soils.[4][8]

Table 1: Soil Dissipation Half-Life of this compound-ethyl

Soil Type/ConditionHalf-Life (DT₅₀) in daysKinetic ModelReference
Adzuki bean field soil (Heilongjiang)6.7First-order[2]
Adzuki bean field soil (Hunan)5.4First-order[2]
General soil60Not specified[7][9]
Silty clay soil (1% slope)0.68Single First-Order (SFO)[3][5]
Silty clay soil (5% slope)0.55Single First-Order (SFO)[3][5]
Silty clay soil (1% slope)0.71First-Order Multi-Compartment (FOMC)[3][5]
Silty clay soil (5% slope)0.45First-Order Multi-Compartment (FOMC)[3][5]
Loamy soil (sunlight)0.6First-Order Multi-Compartment[10]
Loamy soil (dark)2.9First-Order Multi-Compartment[10]
Rape field soil0.3 - 9.7Not specified[11]
Major Soil Metabolites

The primary metabolite of this compound-ethyl in soil is this compound-acid.[1][8] Other significant transformation products include hydroxy-quizalofop, dihydroxy-quinoxaline, and 2-(4-hydroxyphenoxy)propionic acid.[1]

Adsorption and Mobility

This compound-ethyl exhibits low to moderate mobility in soil, with a tendency to be moderately to strongly sorbed to soil particles.[1][7] This low mobility suggests a minimal risk of leaching into groundwater.[3][7] The major transformation products, this compound-acid, hydroxy-quizalofop, and dihydroxy-quinoxaline, have similar mobility profiles to the parent compound.[1]

Experimental Protocol: Soil Dissipation Study

A typical field dissipation study for this compound-ethyl involves the following steps:

  • Plot Establishment: Experimental plots are established in a suitable agricultural setting. Soil characteristics (e.g., texture, organic matter content, pH) are determined prior to application.

  • Herbicide Application: this compound-ethyl is applied to the soil surface at a known concentration.

  • Soil Sampling: Soil samples are collected at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days after application) from various depths (e.g., 0-10 cm, 10-20 cm).

  • Sample Preparation and Extraction: Soil samples are air-dried, sieved, and homogenized. A subsample is then extracted using an appropriate solvent system, often employing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2] The extraction typically involves using acidified acetonitrile and salts like magnesium sulfate and sodium chloride.[5]

  • Clean-up: The extract may undergo a clean-up step using dispersive solid-phase extraction (d-SPE) with a sorbent like C18 to remove interfering matrix components.[5]

  • Residue Analysis: The concentration of this compound-ethyl and its metabolites is determined using analytical techniques such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][12][13]

  • Data Analysis: The dissipation kinetics are determined by plotting the concentration of the herbicide over time and fitting the data to a kinetic model, most commonly the first-order model (Ct = C0e-kt), to calculate the half-life (DT₅₀).[2]

Environmental Fate in Water

The behavior of this compound-ethyl in aquatic environments is another key consideration for its environmental impact.

Hydrolysis and Photolysis

This compound-ethyl is relatively stable to hydrolysis at neutral and acidic pH but is unstable under alkaline conditions.[14][15] Phototransformation is not considered a major degradation pathway in water.[1][14]

Aquatic Dissipation and Metabolites

In water, commercial formulations containing this compound-ethyl and related compounds degrade to this compound. The half-life (DT₅₀) of these active substances in water can range from 10 to 70 days, indicating medium to high persistence in this matrix.[16] The main metabolites identified in water are dihydroxychloroquinoxalin (CHHQ), 6-chloroquinoxalin-2-ol (CHQ), and (R)-2-(4-hydroxyphenoxy)propionic acid (PPA).[16]

Table 2: Aquatic Dissipation Half-Life of this compound-ethyl and Related Compounds

CompoundHalf-Life (DT₅₀) in daysMatrixReference
This compound-ethyl10 - 70Distilled Water[16]
This compound-tefuryl10 - 70Distilled Water[16]
Propaquizafop10 - 70Distilled Water[16]
Experimental Protocol: Water Degradation Study

A laboratory study to assess the degradation of this compound-ethyl in water typically follows this protocol:

  • Water Samples: Distilled water or standardized aqueous solutions of varying pH are used.

  • Fortification: The water samples are fortified with a known concentration of this compound-ethyl.

  • Incubation: The samples are incubated under controlled conditions (temperature and light). For photolysis studies, samples are exposed to a light source simulating natural sunlight.

  • Sampling: Aliquots are taken at specified time intervals.

  • Extraction: The water samples are extracted, often using liquid-liquid extraction or solid-phase extraction (SPE).

  • Analysis: The concentrations of the parent compound and its degradation products are quantified using UHPLC-Orbitrap-MS or a similar high-resolution mass spectrometry technique.[16]

  • Kinetic Analysis: Degradation kinetics and half-lives are calculated from the concentration-time data.

Fate in Plants

This compound-ethyl is absorbed by the leaves and translocated throughout the plant.[7]

Metabolism

Inside the plant, this compound-ethyl is rapidly metabolized. The dissipation half-life in plants such as adzuki beans has been reported to be between 3.4 and 4.6 days.[2] In sunflower stems and leaves, residues were detectable for up to 18 days after application.[3] Temperature can significantly affect the metabolism of Quizalofop in plants, with cooler temperatures leading to delayed metabolism. Studies using radiolabeled [¹⁴C]quizalofop-ethyl in soybean and cotton have been conducted to elucidate the metabolic pathways.[17] The inhibitory action of Quizalofop in susceptible plants appears to be due to the parent ester, which can inhibit electron transport and ATP synthesis in chloroplasts.[18]

Table 3: Dissipation Half-Life of this compound-ethyl in Plants

| Plant | Half-Life (DT₅₀) in days | Reference | |---|---|---|---| | Adzuki bean | 3.4 - 4.6 |[2] | | Rape straw | 5.0 - 6.1 |[11] |

Experimental Protocol: Plant Metabolism Study

A typical plant metabolism study involves:

  • Plant Cultivation: The target plant species are grown under controlled greenhouse or field conditions.

  • Herbicide Application: A defined dose of this compound-ethyl, often radiolabeled, is applied to the leaves of the plants.

  • Sample Collection: Plant tissues (leaves, stems, roots, and fruits/seeds) are collected at various time points after application.

  • Extraction: The plant material is homogenized and extracted with a suitable solvent.

  • Analysis: The extracts are analyzed to identify and quantify the parent compound and its metabolites using techniques like HPLC and LC-MS/MS.[19]

  • Metabolic Pathway Elucidation: The identified metabolites are used to construct the metabolic pathway of the herbicide in the plant.

Analytical Methodologies

Accurate determination of this compound-ethyl and its metabolites is crucial for environmental monitoring and residue analysis.

Sample Preparation

The QuEChERS method is a widely used and effective technique for extracting this compound-ethyl and its metabolites from various matrices like soil and plants.[2] Other methods include solid-phase extraction (SPE) and matrix solid-phase dispersion extraction.[20]

Table 4: Performance of Analytical Methods for this compound-ethyl and its Metabolites

AnalyteMatrixRecovery (%)RSD (%)LOQ (mg/kg)Analytical MethodReference
This compound-ethylAdzuki bean seeds, plants, soil88.7 - 116.20.82 - 4.390.01 - 0.03HPLC-DAD[2]
This compound-acidAdzuki bean seeds, plants, soil88.7 - 116.20.82 - 4.390.01 - 0.03HPLC-DAD[2]
This compound-ethylSoil--0.005LC-MS/MS[12][13]
This compound-acidSoil--0.005LC-MS/MS[12][13]
3-OH-Quizalofop-acidSoil--0.001LC-MS/MS[12][13]
This compound-ethylTobacco leaves89.0 - 91.62.9 - 3.90.01HPLC-MS/MS[20]
Analytical Instrumentation

High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or tandem Mass Spectrometry (MS/MS) are the most common analytical techniques for the quantification of this compound-ethyl and its metabolites.[2][19][20] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (e.g., Orbitrap-MS) provides high sensitivity and selectivity for complex matrices.[5][16]

Visualizations

Degradation Pathway in Soil

SoilDegradation QPE This compound-ethyl QPA This compound-acid QPE->QPA Hydrolysis HP Hydroxy-quizalofop QPA->HP Hydroxylation PPA 2-(4-hydroxyphenoxy) propionic acid QPA->PPA Ether Cleavage DHQ Dihydroxy-quinoxaline HP->DHQ Further Degradation

Caption: Degradation pathway of this compound-ethyl in soil.

Degradation Pathway in Water

WaterDegradation QPE This compound-ethyl QPA This compound QPE->QPA Hydrolysis CHHQ Dihydroxychloro- quinoxalin (CHHQ) QPA->CHHQ CHQ 6-chloroquinoxalin-2-ol (CHQ) QPA->CHQ PPA (R)-2-(4-hydroxyphenoxy) propionic acid (PPA) QPA->PPA

Caption: Degradation pathway of this compound-ethyl in water.

Experimental Workflow for Residue Analysis

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Results Sampling 1. Field Sampling (Soil/Water/Plant) Homogenization 2. Homogenization Sampling->Homogenization Extraction 3. Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup 4. d-SPE Cleanup Extraction->Cleanup Analysis 5. LC-MS/MS or HPLC-DAD Analysis Cleanup->Analysis Quantification 6. Data Processing & Quantification Analysis->Quantification Kinetics 7. Dissipation Kinetics (DT₅₀ Calculation) Quantification->Kinetics Risk 8. Environmental Risk Assessment Kinetics->Risk

Caption: General experimental workflow for this compound residue analysis.

References

An In-depth Technical Guide on the Groundwater Contamination Potential of Quizalofop-P

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive analysis of the potential for the herbicide Quizalofop-P and its related compounds to contaminate groundwater. The assessment is based on its physicochemical properties, environmental fate, and mobility in soil and water systems. This document is intended for researchers, environmental scientists, and regulatory professionals.

Physicochemical Properties of this compound-ethyl

The potential for a pesticide to leach into groundwater is significantly influenced by its inherent physicochemical properties. Key parameters for this compound-ethyl, the active R-isomer of quizalofop-ethyl, are summarized below.[1]

PropertyValueImplication for Groundwater Contamination
Chemical Name Ethyl (R)-2-[4-(6-Chloroquinoxalin-2-yloxy)phenoxy]propionate-
CAS Number 100646-51-3-
Molecular Weight 372.8 g/mol -
Water Solubility 0.4 mg/L at 20°C[2]Low solubility suggests a lower potential for dissolving in soil water and moving downwards.
Vapor Pressure 1.1 x 10⁻⁷ mPa at 20°C[2]Low vapor pressure indicates that volatilization is not a significant dissipation pathway.
Adsorption Coefficient (Koc) 510 L/kg[2]A moderate to high Koc value indicates that the compound tends to bind strongly to soil organic matter, reducing its mobility.[2][3]
Soil Half-life (DT50) Moderately persistent, with a reported half-life of 60 days.[2] Can be shorter (0.55 to 3.9 days) under specific conditions.[4][5]The rate of degradation is a critical factor; a shorter half-life reduces the time available for leaching.

Environmental Fate and Behavior

The environmental fate of this compound-ethyl is characterized by its transformation in soil and its subsequent mobility.

2.1. Degradation in Soil

This compound-ethyl is readily degraded in the soil environment primarily through microbial action.[2] The primary degradation pathway involves the rapid hydrolysis of the ethyl ester to its corresponding acid metabolite, Quizalofop-acid.[1][6] This acid is the main active herbicidal form and is further degraded into other transformation products.

The major transformation products identified in soil include:

  • Quizalofop-acid : The primary and most significant metabolite.[1]

  • Hydroxy-quizalofop : A hydroxylated form of the acid.[1]

  • Dihydroxy-quinoxaline : A further breakdown product.[1]

  • 2-(4-hydroxyphenoxy)propionic acid (PPA) [1]

G cluster_soil Soil Degradation Pathway QPE This compound-ethyl QA Quizalofop-acid (Primary Metabolite) QPE->QA Rapid Hydrolysis OH_QA Hydroxy-quizalofop QA->OH_QA Metabolism PPA 2-(4-hydroxyphenoxy)propionic acid QA->PPA Metabolism DHQ Dihydroxy-quinoxaline OH_QA->DHQ Further Degradation

Caption: Soil degradation pathway of this compound-ethyl.

2.2. Mobility and Leaching in Soil

This compound-ethyl itself exhibits very low mobility in soil, as indicated by its high Koc value.[2] It is moderately to strongly sorbed to soil particles, which significantly limits its potential to leach into deeper soil layers and groundwater.[2]

However, its primary metabolite, Quizalofop-acid, is more mobile than the parent compound.[7] While the parent ester is unlikely to pose a significant leaching risk, the potential for groundwater contamination is more closely linked to the fate and transport of Quizalofop-acid.[6][8] Studies have indicated that the potential for this compound-ethyl to contaminate groundwater is low, as no herbicide residues were detected below a 10-cm soil layer in one study.[4]

2.3. Degradation in Water

In aquatic environments, this compound-ethyl is relatively stable to hydrolysis and photolysis.[7] However, once it degrades to Quizalofop-acid, further breakdown occurs. Degradation studies in water have shown that the half-life (DT50) of related active substances can range from 10 to 70 days, indicating medium to high persistence in water.[9] The main metabolites detected in water are dihydroxychloroquinoxalin (CHHQ), 6-chloroquinoxalin-2-ol (CHQ), and (R)-2-(4-hydroxyphenoxy)propionic acid (PPA).[9]

Experimental Protocols for Assessment

The evaluation of a pesticide's potential to contaminate groundwater involves a series of standardized laboratory and field experiments.

G cluster_workflow Groundwater Contamination Assessment Workflow A Physicochemical Property Analysis B Laboratory Degradation Studies (Soil & Water) A->B C Soil Adsorption/ Desorption Studies (Koc) A->C D Soil Column Leaching Experiments B->D C->D E Lysimeter or Field Monitoring Studies D->E F Groundwater Risk Assessment E->F

Caption: General workflow for assessing groundwater contamination potential.

3.1. Soil Column Leaching Protocol

This laboratory method simulates the movement of a pesticide through a soil profile.

  • Objective: To determine the mobility and leaching potential of this compound-ethyl and its metabolites in different soil types.

  • Apparatus: Glass or stainless steel columns, packed with representative soil, a system for applying simulated rainfall, and a collection system for leachate.

  • Methodology:

    • Soil columns are uniformly packed to a specific bulk density.

    • The soil surface is treated with a known concentration of this compound-ethyl.

    • A simulated rainfall event is initiated at a controlled flow rate.

    • Leachate is collected at regular intervals.

    • After the experiment, the soil column is sectioned by depth.

    • Both leachate samples and soil sections are analyzed for the parent compound and its primary metabolites using a validated analytical method.[10]

3.2. Analytical Methodology: LC-MS/MS

A common and sensitive method for the quantitative determination of this compound-ethyl and its transformation products in soil and water is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[11]

  • Sample Preparation (Soil):

    • Soil samples are extracted with an appropriate solvent mixture, such as acetonitrile and phosphoric acid in water.[10]

    • The extract is shaken and then centrifuged.

    • An aliquot of the supernatant is diluted for analysis of the parent compound and this compound. A separate aliquot is diluted for the analysis of more polar metabolites like 3-OH-quizalofop-acid.[10]

  • Sample Preparation (Water):

    • Water samples are typically diluted with an organic solvent like acetonitrile.[11]

    • The diluted sample is vortexed and can be directly analyzed.[11]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[11]

  • Quantification: The concentration of the analytes is determined by comparing the peak areas from the sample to those of a calibration curve prepared with certified reference standards.[12]

Conclusion

Based on its physicochemical properties and environmental fate data, this compound-ethyl has a low intrinsic potential to contaminate groundwater. Its low water solubility and moderate-to-strong adsorption to soil particles significantly restrict its mobility.[2] Furthermore, it undergoes relatively rapid degradation in the soil to its primary metabolite, Quizalofop-acid.[1][6]

The potential risk to groundwater is primarily associated with the Quizalofop-acid metabolite, which is more mobile. However, this metabolite is also subject to further degradation in the soil.[1] Therefore, under normal agricultural use and in soils with at least moderate organic matter content, the risk of this compound-ethyl and its major metabolites leaching to groundwater is considered to be low.[8][13] Continuous monitoring and assessment, particularly in vulnerable areas with sandy soils and low organic matter, are advisable to ensure the protection of groundwater resources.

References

An In-depth Technical Guide to Quizalofop-P: Molecular Characteristics, Synthesis, and Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Quizalofop-P, a selective post-emergence herbicide. The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, experimental protocols for its analysis, and a visualization of its biochemical pathway.

Core Molecular Data

This compound is the R-enantiomer of the herbicide quizalofop and is known for its efficacy in controlling annual and perennial grass weeds in a variety of broadleaf crops.[1] Its chemical and physical properties are summarized below.

ParameterValueReference
Molecular Formula C17H13ClN2O4[1][2]
IUPAC Name (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid[1][2]
CAS Registry Number 94051-08-8[1][2]
Molecular Weight 344.7 g/mol [1]
Appearance White crystalline solid[2]

Experimental Protocols

Synthesis of this compound-ethyl:

A common synthetic route to produce the ethyl ester of this compound involves the reaction of (R)-2-(4-hydroxyphenoxy)propanoic acid with 2,6-dichloroquinoxaline. The resulting intermediate is then esterified with ethanol to yield this compound-ethyl. Purification is typically achieved through recrystallization or column chromatography.

Analytical Method for Residue Analysis in Soil:

  • Extraction: A representative soil sample (e.g., 50 g) is extracted with a mixture of acetone and water (e.g., 1:1 v/v) using ultrasonication for 20 minutes.

  • Liquid-Liquid Partitioning: The extract is filtered, and the acetone is removed under reduced pressure. The aqueous residue is then partitioned with dichloromethane at a pH of 2.

  • Clean-up: The organic phase is dried over anhydrous sodium sulfate and concentrated. The residue is redissolved in a suitable solvent for clean-up using solid-phase extraction (SPE) with a C18 cartridge.

  • Determination: The final extract is analyzed by high-performance liquid chromatography (HPLC) with a UV detector or by gas chromatography-mass spectrometry (GC-MS) for quantification.

Mode of Action and Signaling Pathway

This compound functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[1] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage. The inhibition of ACCase leads to a disruption of cell membrane formation and ultimately cell death in susceptible grass species. Broadleaf plants are generally tolerant as their ACCase enzyme has a different structure that is not recognized by the herbicide.

QuizalofopP_Mode_of_Action cluster_plant_cell Grass Plant Cell cluster_herbicide Herbicide Action cluster_outcome Outcome AcetylCoA Acetyl-CoA ACCase ACCase Enzyme AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids WeedDeath Grass Weed Death Membranes Cell Membrane Formation FattyAcids->Membranes CellGrowth Cell Growth & Viability Membranes->CellGrowth ACCase->MalonylCoA Catalysis QuizalofopP This compound Inhibition Inhibition QuizalofopP->Inhibition Inhibition->ACCase Blocks Catalysis

Caption: Mode of action of this compound in inhibiting fatty acid synthesis.

References

An In-depth Technical Guide to the Herbicidal Spectrum and Efficacy of Quizalofop-P

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quizalofop-P-ethyl is a selective, post-emergence systemic herbicide belonging to the aryloxyphenoxypropionate (AOPP) or "fop" chemical class.[1][2] It is the R-isomer, or the active enantiomer, of quizalofop-ethyl.[3][4] This herbicide is specifically designed for the control of annual and perennial grass weeds within a wide range of broadleaf crops, such as soybeans, cotton, peanuts, sugar beets, and various vegetables.[1][5][6] Its high selectivity ensures that while it effectively eliminates competitive grassy weeds, it remains safe for dicotyledonous crops.[3][7] The active ingredient is absorbed through the foliage and translocated throughout the plant to its growing points, providing systemic control.[7][8]

Mechanism of Action

This compound-ethyl's herbicidal activity stems from its ability to inhibit the enzyme Acetyl-CoA Carboxylase (ACCase).[1][7][9] This enzyme is a critical component in the biosynthesis of fatty acids, which are essential for the formation of cell membranes and energy storage in plants.[7]

  • Absorption and Translocation : Following foliar application, the herbicide is rapidly absorbed by the leaves of the grass weed.[7][9] It is then translocated systemically through the phloem to the meristematic regions (growing points) in the shoots, roots, and rhizomes.[9][10]

  • Hydrolysis : Inside the plant, this compound-ethyl is hydrolyzed to its biologically active acid form, this compound.[3]

  • ACCase Inhibition : this compound specifically binds to and inhibits the ACCase enzyme in susceptible grass species.[3][4]

  • Lipid Synthesis Disruption : This inhibition blocks the first committed step in fatty acid synthesis, preventing the production of lipids necessary for building new cell membranes.[10]

  • Weed Death : The cessation of cell growth leads to visible symptoms within days, including chlorosis (yellowing) and necrosis (tissue death), particularly in new growth.[7][11] Complete weed death typically occurs within one to three weeks.[7]

Broadleaf crops are naturally tolerant because their version of the ACCase enzyme is structurally different and not affected by this class of herbicides.[1][3]

Mechanism_of_Action cluster_plant Susceptible Grass Weed A Foliar Application of this compound-ethyl B Absorption by Leaves A->B C Translocation to Meristematic Tissues B->C D Hydrolysis to This compound (Active Acid) C->D E Inhibition of ACCase Enzyme D->E Binds to enzyme F Blockage of Fatty Acid Synthesis E->F Prevents G Disruption of Cell Membrane Production F->G H Cessation of Growth G->H I Chlorosis, Necrosis, and Plant Death H->I

Caption: Signaling pathway of this compound-ethyl from application to weed death.

Herbicidal Spectrum

This compound-ethyl is highly effective against a broad spectrum of annual and perennial grass weeds. It is crucial to note that it does not control broadleaf weeds or sedges.[6][12]

Susceptible Weeds Include:

  • Barnyardgrass (Echinochloa crus-galli)[1][9]

  • Foxtail species (Setaria spp.)[1][9]

  • Wild Oats (Avena fatua)[9][13]

  • Brome Grasses (Bromus spp.)[9][14]

  • Couch Grass / Quackgrass (Elymus repens)[9]

  • Ryegrass (Lolium spp.)[1]

  • Crabgrass (Digitaria spp.)[1]

  • Johnsongrass (Sorghum halepense)[15]

  • Volunteer Corn and other volunteer cereals[4][14]

  • Crowsfoot Grass (Eleusine indica)[13]

Efficacy Data

The efficacy of this compound-ethyl is influenced by the application rate, weed species, growth stage of the weed, and environmental conditions.[6] Application is most effective when weeds are young and actively growing, typically at the 3-5 leaf stage.[13][16]

Table 1: Efficacy of this compound-ethyl (8.8% EC) on Grass Weeds in Groundnut Fields Data synthesized from a study conducted in three provinces in Iran.[17]

Application Rate (ml/ha)Weed SpeciesProvinceEfficacy (% Number Reduction)Efficacy (% Dry Weight Reduction)
500E. crus-galli & S. glaucaGuilan7270
550E. crus-galli & S. glaucaGuilan7987
600 E. crus-galli & S. glaucaGuilan 90 96
650E. crus-galli & S. glaucaGuilan8592
500E. crus-galliArdabil5760
550E. crus-galliArdabil7471
600 E. crus-galliArdabil 90 90
650E. crus-galliArdabil9292
500E. colonumGolestan1923
550E. colonumGolestan2453
600 E. colonumGolestan 57 78
650E. colonumGolestan5878

The study concluded that a dosage of 600 ml/ha is recommendable for efficient control of narrow-leaf weeds in groundnut fields.[17]

Table 2: Summary of this compound-ethyl Efficacy in Various Crops

CropTarget WeedApplication RateEfficacy / OutcomeSource
SoybeanEchinochloa crus-galli0.1 lb/acre (approx. 112 g/ha)78-92% control[18]
SoybeanGrasses & Broadleaf Weeds50 g a.i./ha (+ Chlorimuron ethyl)92.9% weed control efficiency; reduced weed population and dry matter[19]
Rape FieldWild Oats (Avena fatua)10.8% EC formulation66.24% - 95.75% control at 3-4 leaf stage[12]
CottonEchinochloa spp. & Cynodon dactylon1.0 L/ha (of 5% EC)70.17% control of grassy weeds[19]

Experimental Protocols

Detailed methodologies are critical for replicating and validating herbicidal efficacy studies. Below are synthesized protocols based on cited research.

Protocol 1: Field Efficacy Trial

This protocol outlines a standard procedure for evaluating the bio-efficacy of this compound-ethyl in a field setting.

  • 1. Experimental Design :

    • The experiment is typically laid out in a Randomized Complete Block Design (RCBD) with three to four replications per treatment.[17]

  • 2. Treatments :

    • Include multiple application rates of this compound-ethyl (e.g., 500, 550, 600, 650 ml/ha of an 8.8% EC formulation).[17]

    • Include a weedy check (no herbicide) and a weed-free check (manual weeding) for comparison.[17][19]

    • Often, other commercial grass herbicides (e.g., haloxyfop, clethodim) are included as positive controls.[17]

  • 3. Application :

    • Herbicides are applied post-emergence as a foliar spray.[12][17]

    • Target weeds should be at an early, active growth stage, typically 2- to 5-leaf stage.[16][17]

    • Application is performed using a calibrated sprayer (e.g., backpack sprayer with flat fan nozzles) to ensure uniform coverage.[13][14] Spray volume is typically between 50 and 150 L/ha.[14]

    • A non-ionic surfactant or crop oil concentrate must be added to the spray solution as per product recommendations to enhance absorption.[6]

  • 4. Data Collection :

    • Weed Density and Biomass : Weed counts (density) and above-ground biomass (dry weight) are measured from designated quadrats within each plot at set intervals (e.g., 30 and 45 days after treatment).[17][19]

    • Weed Control Efficacy (%) : Calculated based on the reduction in weed density or biomass relative to the weedy check plot.[19]

    • Crop Phytotoxicity : Visual assessment of any crop injury (e.g., stunting, chlorosis) is recorded at regular intervals after application on a standardized scale.[19]

    • Crop Yield : The final grain or pod yield is harvested from the net plot area and recorded.[12][19]

  • 5. Statistical Analysis :

    • All collected data are subjected to Analysis of Variance (ANOVA). Treatment means are compared using a post-hoc test such as Tukey's HSD or Duncan's Multiple Range Test at a specified significance level (e.g., p < 0.05).

Experimental_Workflow cluster_data Data Points A 1. Experimental Design (e.g., Randomized Complete Block) B 2. Plot Establishment & Sowing Crop A->B C 3. Treatment Application (Post-emergence at 3-5 weed leaf stage) B->C D 4. Data Collection (e.g., 30 & 45 DAT) C->D E 5. Final Harvest C->E D->E D1 Weed Density & Biomass D->D1 D2 Crop Phytotoxicity D->D2 D3 Crop Yield E->D3 F 6. Statistical Analysis (ANOVA) G 7. Interpretation & Conclusion F->G D1->F D2->F D3->F

Caption: A typical workflow for a field experiment evaluating herbicide efficacy.

Herbicide Resistance

As with many selective herbicides, the repeated use of ACCase inhibitors has led to the evolution of resistant weed biotypes.[20] Understanding the mechanisms of resistance is vital for developing sustainable weed management strategies.

Mechanisms of Resistance to this compound-ethyl:

  • Target-Site Resistance (TSR) : This is the most common mechanism. It involves a genetic mutation in the ACCase gene, which alters the structure of the enzyme at the herbicide's binding site. This change reduces the binding affinity of the herbicide, rendering it ineffective. A frequently documented mutation is the Isoleucine-to-Leucine substitution at position 1781 (Ile1781Leu).[21]

  • Non-Target-Site (NTS) Resistance : This involves mechanisms that prevent the herbicide from reaching its target site at a lethal concentration.

    • Enhanced Metabolism : The resistant plant may exhibit an increased rate of herbicide detoxification. This is often mediated by elevated activity of enzyme families such as Glutathione S-transferases (GSTs) or Cytochrome P450 monooxygenases, which break down the herbicide into non-toxic compounds.[20][21]

Managing resistance requires integrated strategies, including rotating herbicides with different modes of action, using tank mixes, and incorporating cultural and mechanical weed control methods.[10]

Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms A This compound Application B Weed Population A->B C Selection Pressure (Repeated Use) B->C D Evolution of Resistant Biotype C->D TSR Target-Site Resistance (TSR) D->TSR can be due to NTS Non-Target-Site (NTS) Resistance D->NTS or TSR_detail Mutation in ACCase Gene (e.g., Ile1781Leu) -> Herbicide cannot bind TSR->TSR_detail NTS_detail Enhanced Metabolism (e.g., via GST enzymes) -> Herbicide is detoxified NTS->NTS_detail

Caption: Logical relationship of this compound resistance mechanisms in weeds.

References

An In-Depth Technical Guide to the Absorption and Translocation of Quizalofop-P in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, translocation, and mechanism of action of Quizalofop-P, the active isomer of the aryloxyphenoxypropionate "fop" herbicide, this compound-ethyl. This document details the physiological and biochemical processes from foliar application to target site inhibition, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes the core pathways and workflows.

Overview and Mechanism of Action

This compound-ethyl is a selective, post-emergence systemic herbicide engineered to control annual and perennial grass weeds in a wide range of broadleaf crops.[1][2] Its efficacy stems from its targeted inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase) within susceptible grass species.[3][4] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and lipid-based energy storage.[3] By disrupting this pathway, this compound halts the production of new plant tissues, leading to the cessation of growth and eventual death of the weed.[3] The selectivity of this compound-ethyl arises from structural differences in the ACCase enzyme between sensitive grass species and tolerant broadleaf crops.

Foliar Absorption and Metabolic Activation

This compound-ethyl is applied to the leaf surfaces of weeds and must first be absorbed to be effective.[5] The process involves several critical steps:

  • Cuticular Penetration : As a lipophilic ester (the "ethyl" form), this compound-ethyl is formulated to penetrate the waxy outer cuticle of the plant leaf. The use of adjuvants, such as petroleum oils or methylated seed oils, can significantly enhance this absorption process.

  • Hydrolysis to Active Form : Once inside the plant tissue, the inactive proherbicide, this compound-ethyl, is rapidly hydrolyzed by carboxyesterase enzymes into its herbicidally active form, this compound acid.[2][6] This bioactivation is a crucial step, as the acid form is responsible for inhibiting the ACCase enzyme. This conversion is typically rapid, occurring within hours of absorption.[2]

The diagram below illustrates the initial pathway from application to activation.

G cluster_outside Leaf Exterior cluster_leaf Leaf Interior A Foliar Application (this compound-ethyl) B Cuticle Penetration A->B C This compound-ethyl (Proherbicide) B->C D Hydrolysis by Carboxyesterases C->D E This compound Acid (Active Herbicide) D->E

Figure 1: Foliar absorption and metabolic activation pathway of this compound-ethyl.

Systemic Translocation

Following its activation, this compound acid is readily mobile within the plant's vascular systems. It exhibits systemic transport, moving both upwards towards the shoot tips and downwards towards the root system.[3][5]

  • Phloem Transport : this compound acid is translocated via the phloem from the source leaves to sink tissues, which include areas of active growth such as shoot and root apical meristems, nodes, and developing rhizomes.[4]

  • Xylem Transport : It can also move upwards within the plant's water-conducting xylem tissue.[4]

This dual translocation ensures that the herbicide accumulates in the critical growing points of the plant, where it exerts its inhibitory effect on ACCase, effectively shutting down further development.[3] Within 24 hours of application, the active compound can be conducted to the meristematic tissues throughout the entire plant.[2]

G cluster_vasculature Vascular System TreatedLeaf Treated Leaf (Source) This compound Acid Phloem Phloem (Source-to-Sink) TreatedLeaf->Phloem Xylem Xylem (Upward Flow) TreatedLeaf->Xylem ShootMeristem Shoot Apical Meristem (Sink) Phloem->ShootMeristem RootMeristem Root Apical Meristem (Sink) Phloem->RootMeristem OtherSinks Other Sinks (Nodes, Rhizomes) Phloem->OtherSinks Xylem->ShootMeristem

Figure 2: Systemic translocation pathways of this compound acid in a plant.

Quantitative Data Summary

The rate of absorption, translocation, and degradation of this compound-ethyl can vary based on plant species, environmental conditions, and application parameters. The following tables summarize available quantitative data from various studies.

Table 1: Dissipation and Half-Life of this compound-ethyl

MatrixSpecies/ConditionHalf-Life (DT₅₀)Notes
Plant TissueAdzuki Bean3.4 - 4.6 daysDissipation followed a first-order kinetic model.[1]
Plant TissueOnion1.5 - 1.6 daysInitial residues ranged from 2.5-4.4 mg/kg, dissipating to <0.04 mg/kg in 10-15 days.[7]
SoilAdzuki Bean Field (Hunan)5.4 daysDegradation was faster in the warmer climate of Hunan.[1]
SoilAdzuki Bean Field (Heilongjiang)6.7 daysDegradation was slower in the cooler climate of Heilongjiang.[1]
SoilSunflower Field (Silty Clay)0.45 - 0.71 daysDissipation was rapid and followed first-order kinetics.
SoilSesamum Field (Alfisol)17.6 - 27.5 daysHalf-life increased with higher application doses.[8]

Table 2: Persistence and Residue Levels in Plant Tissues

SpeciesTissueDetection Period / Residue LevelNotes
SunflowerStems and LeavesDetectable for 18 days after application.Residues were not detected in inflorescences or seeds.
SunflowerRoot SystemDetectable for 6 days after application.
CottonMature Fiber0.08 ppm total ¹⁴C residueFrom a study using ¹⁴C-labeled quizalofop-ethyl.[9]
CottonMature Seeds0.09 ppm total ¹⁴C residueFrom a study using ¹⁴C-labeled quizalofop-ethyl.[9]
SoybeanMature Beans/Pods< 0.01 ppm (Not Detectable)From a study using ¹⁴C-labeled quizalofop-ethyl.[9]
SesamumPlant and Seed at HarvestBelow Detection Limit (<0.01 mg/kg)At recommended application rates.[8]

Table 3: Factors Influencing Metabolism

FactorConditionObservationImplication
TemperatureWarmer (19°C)Peak this compound acid content reached in 1-2 days.Faster metabolic conversion and potential action.
TemperatureCooler (4.5°C)Peak this compound acid content delayed to 8-9 days.Slower metabolism can delay herbicidal effects.

Experimental Protocols

The study of this compound-ethyl's behavior in plants relies on several key experimental methodologies.

Radiolabeling Studies for Absorption and Translocation

Radiotracer studies, typically using ¹⁴C-labeled this compound-ethyl, are the gold standard for quantitatively measuring absorption and translocation.

Methodology:

  • Plant Culture : Grow uniform, healthy plants (target weed species) to a specific growth stage (e.g., 3-4 leaf stage) in a controlled environment.

  • Preparation of Treatment Solution : Prepare a solution containing the formulated herbicide at a standard application rate, including any adjuvants. Add a known quantity of [¹⁴C]this compound-ethyl to this solution.

  • Application : Apply a precise microdroplet (e.g., 1-10 µL) of the radiolabeled solution to the adaxial surface of a specific leaf (often the second or third fully expanded leaf).

  • Time-Course Harvest : Harvest plants at multiple time points after treatment (e.g., 6, 24, 48, 72 hours).

  • Separation of Non-Absorbed Herbicide : At harvest, carefully excise the treated leaf. Wash the leaf surface with a solvent solution (e.g., 10% methanol with a surfactant) to remove any unabsorbed [¹⁴C]this compound-ethyl. The radioactivity in this leaf wash is quantified via Liquid Scintillation Counting (LSC).

  • Plant Sectioning : Divide the remaining plant material into various parts: treated leaf (after washing), shoots above the treated leaf, shoots below the treated leaf, and the root system.

  • Quantification of Radioactivity : Dry and combust each plant section in a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail, and the radioactivity is quantified using LSC.

  • Data Calculation :

    • Total Applied Radioactivity : The amount of radioactivity in the initial microdroplet.

    • Absorption : Calculated as (Total Applied - Radioactivity in Leaf Wash) / Total Applied * 100%.

    • Translocation : Calculated as the percentage of the absorbed radioactivity that is found in each plant section other than the treated leaf.

  • Visualization (Optional) : Press dried, intact plants against X-ray film or a phosphor imaging screen (autoradiography) to visually map the distribution of the ¹⁴C label.

G A Prepare [14C]this compound-ethyl Treatment Solution B Apply Microdroplet to Target Leaf A->B C Incubate for Timed Intervals (e.g., 6, 24, 48, 72h) B->C D Harvest Plant C->D E Wash Treated Leaf to Collect Unabsorbed Fraction D->E F Section Plant (Roots, Shoots, etc.) D->F G Quantify Radioactivity (Liquid Scintillation Counting) E->G F->G H Calculate Absorption & Translocation Percentages G->H

Figure 3: Experimental workflow for a ¹⁴C-Quizalofop-P-ethyl absorption/translocation study.
Analysis of Parent Compound and Metabolites via LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is a highly sensitive and specific method for identifying and quantifying this compound-ethyl and its primary metabolite, this compound acid, in plant and soil matrices.[6]

Methodology:

  • Sample Homogenization : Weigh and homogenize a known amount of plant tissue (e.g., 5-10 g) or soil.

  • Extraction : Extract the homogenized sample using an appropriate solvent system, often based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This typically involves extraction with acetonitrile followed by the addition of partitioning salts (e.g., MgSO₄, NaCl).

  • Centrifugation and Cleanup : Centrifuge the sample to separate the solvent layer. For complex matrices, a cleanup step using dispersive solid-phase extraction (d-SPE) with a sorbent like C18 or Z-Sep may be required to remove interfering compounds.

  • LC-MS/MS Analysis :

    • Chromatographic Separation : Inject the final extract into an HPLC system, typically with a C18 reverse-phase column, to separate this compound-ethyl from this compound acid and other matrix components. A gradient elution with mobile phases like acetonitrile and ammonium acetate or formic acid in water is common.

    • Mass Spectrometric Detection : Analyze the column eluent using a tandem mass spectrometer, usually with an electrospray ionization (ESI) source operating in positive ion mode.

    • MRM Transitions : Monitor specific Multiple Reaction Monitoring (MRM) transitions for quantification and confirmation. For example:

      • This compound-ethyl : A common transition is m/z 373.0 → 299.0.

      • This compound acid : A common transition is m/z 345.0 → 299.0.

  • Quantification : Create a calibration curve using certified reference standards of this compound-ethyl and this compound acid to accurately quantify their concentrations in the samples.

Conclusion

The herbicidal efficacy of this compound-ethyl is a multi-stage process initiated by efficient foliar absorption and rapid metabolic activation to the systemic this compound acid. Its ability to translocate via both phloem and xylem ensures accumulation in meristematic tissues, leading to the targeted inhibition of ACCase and the death of susceptible grass weeds. Understanding these pathways and the quantitative aspects of its behavior in plants is crucial for optimizing its use, managing resistance, and developing new herbicidal technologies. The experimental protocols outlined provide robust frameworks for further research into the complex interactions between this herbicide and plant physiology.

References

Navigating Quizalofop-P Resistance: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the molecular mechanisms, experimental evaluation, and key signaling pathways underlying weed resistance to Quizalofop-P, a critical aryloxyphenoxypropionate herbicide. This guide is intended for researchers, scientists, and professionals in drug development and crop protection to facilitate a deeper understanding of the challenges and research directions in combating this compound resistance.

Introduction to this compound and the Challenge of Resistance

This compound-ethyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in broadleaf crops. Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the biosynthesis of fatty acids in susceptible plants. The disruption of lipid synthesis ultimately leads to the death of the weed. However, the extensive use of this compound and other ACCase-inhibiting herbicides has led to the evolution of resistant weed populations, posing a significant threat to sustainable agriculture.

Understanding the molecular underpinnings of this resistance is paramount for the development of effective weed management strategies. Resistance to this compound primarily arises from two distinct mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

Quantitative Data on this compound Resistance

The following tables summarize quantitative data from various research studies, providing a comparative overview of resistance levels across different weed species and resistance mechanisms.

Table 1: Resistance Levels to this compound and Other ACCase Inhibitors in Resistant Weed Populations

Weed SpeciesResistant PopulationHerbicideGR50 (g ai ha-1) ResistantGR50 (g ai ha-1) SusceptibleResistance Index (RI)Reference
Polypogon fugaxSC-RThis compound-ethyl--~6-fold[1]
Polypogon fugaxRThis compound-ethyl--5.4 - 18.4 (cross-resistance)[2]
Weedy Riceacc7Quizalofop-ethyl--42-fold[3]
Weedy Riceacc8Quizalofop-ethyl--58-fold[3]
Johnsongrass-This compound-ethyl-->54-fold[4]
Leptochloa chinensisLC-1701This compound-ethyl--2.1 - 22.3 (cross-resistance)[5]
Leptochloa chinensisLC-1704This compound-ethyl--2.1 - 22.3 (cross-resistance)[5]

GR50: The herbicide dose required to cause a 50% reduction in plant growth. Resistance Index (RI): The ratio of the GR50 of the resistant population to the GR50 of the susceptible population.

Table 2: Impact of Metabolism Inhibitors on this compound Efficacy in NTSR Weeds

Weed SpeciesResistant PopulationInhibitorEffect on this compound EfficacyImplicated Metabolic PathwayReference
Polypogon fugaxSC-RNBD-Cl (GST inhibitor)Reversed resistanceGlutathione S-transferases (GSTs)[1][6]
Polypogon fugaxSC-RMalathion (P450 inhibitor)No reversal of resistanceCytochrome P450s not primarily involved[1][6]
Polypogon fugaxRMalathion (P450 inhibitor)Reversed phytotoxicityCytochrome P450s (CYP89A2)[7]
Weedy Riceacc8NBD-Cl (GST inhibitor)Slightly increased efficacyGlutathione S-transferases (GSTs)[3]
Weedy Riceacc7, acc8Malathion (P450 inhibitor)No improvement in effectivenessCytochrome P450s not primarily involved[3]

Experimental Protocols for Studying this compound Resistance

Detailed methodologies are crucial for the accurate assessment and characterization of herbicide resistance. Below are synthesized protocols for key experiments cited in the literature.

Dose-Response Assays for Resistance Level Determination

Objective: To quantify the level of resistance in a weed population by comparing its response to a range of herbicide doses with that of a known susceptible population.

Methodology:

  • Plant Material: Grow seeds from both suspected resistant and susceptible weed populations in pots under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: At the 3-4 leaf stage, spray plants with a range of this compound-ethyl doses. A typical range might include 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x the recommended field rate. Include an untreated control for comparison.

  • Data Collection: After a set period (e.g., 21 days), assess plant survival and measure above-ground biomass.

  • Data Analysis: Calculate the herbicide dose required to cause a 50% reduction in growth (GR50) for both resistant and susceptible populations using a log-logistic dose-response curve. The Resistance Index (RI) is then calculated as GR50 (Resistant) / GR50 (Susceptible).

ACCase Gene Sequencing for Target-Site Mutation Analysis

Objective: To identify known or novel mutations in the ACCase gene that confer resistance to this compound.

Methodology:

  • DNA Extraction: Extract total genomic DNA from fresh leaf tissue of both resistant and susceptible plants using a commercial plant DNA extraction kit.

  • PCR Amplification: Amplify the carboxyltransferase (CT) domain of the ACCase gene using specific primers designed to flank the regions where resistance-conferring mutations are known to occur (e.g., codons 1781, 1999, 2004, 2027, 2041, 2078, 2088, and 2096).[2][8]

  • Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences from resistant and susceptible plants with a reference ACCase sequence to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.

Metabolism Inhibitor Assays for NTSR Investigation

Objective: To determine if enhanced metabolism via GSTs or P450s is involved in this compound resistance.

Methodology:

  • Plant Preparation: Grow resistant and susceptible plants as described for the dose-response assay.

  • Inhibitor Pre-treatment: One to two hours before herbicide application, treat a subset of the resistant plants with a known inhibitor of either GSTs (e.g., 4-chloro-7-nitrobenzoxadiazole, NBD-Cl) or P450s (e.g., malathion or piperonyl butoxide).[3][6][7]

  • Herbicide Application: Apply this compound-ethyl at a dose that is sublethal to the resistant population but lethal to the susceptible population.

  • Assessment: Visually assess plant mortality and compare the survival of resistant plants pre-treated with the inhibitor to those that were not. A significant increase in mortality in the inhibitor-treated plants indicates the involvement of that specific metabolic pathway in resistance.

Visualizing the Mechanisms of Resistance

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows associated with this compound resistance.

Quizalofop_Action_and_TSR cluster_0 Susceptible Plant Cell cluster_1 Resistant Plant Cell (TSR) AcetylCoA Acetyl-CoA ACCase_S ACCase (Wild-Type) AcetylCoA->ACCase_S MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membrane Cell Membrane Integrity FattyAcids->Membrane PlantGrowth Plant Growth Membrane->PlantGrowth ACCase_S->MalonylCoA Carboxylation Quizalofop This compound Quizalofop->ACCase_S Inhibition AcetylCoA_R Acetyl-CoA ACCase_R Mutated ACCase (e.g., D2078G, I1781L) AcetylCoA_R->ACCase_R MalonylCoA_R Malonyl-CoA FattyAcids_R Fatty Acid Synthesis MalonylCoA_R->FattyAcids_R Membrane_R Cell Membrane Integrity FattyAcids_R->Membrane_R PlantGrowth_R Resistant Growth Membrane_R->PlantGrowth_R ACCase_R->MalonylCoA_R Carboxylation Quizalofop_R This compound Quizalofop_R->ACCase_R Binding Prevented

Caption: Mechanism of this compound action and target-site resistance (TSR) via ACCase mutation.

NTSR_Metabolism cluster_gst GST-mediated Detoxification cluster_p450 P450-mediated Detoxification Quizalofop This compound (Active Herbicide) Quizalofop_GST Quizalofop_P450 GSTs Glutathione S-transferases (GSTs) (Overexpressed) Conjugate Quizalofop-GSH Conjugate (Non-toxic) GSTs->Conjugate GSH Glutathione (GSH) GSH->GSTs Sequestration Vacuolar Sequestration Conjugate->Sequestration Quizalofop_GST->GSTs P450s Cytochrome P450s (Overexpressed) Metabolite Hydroxylated Metabolite (Less toxic) P450s->Metabolite Oxidation Further Further Conjugation Metabolite->Further Quizalofop_P450->P450s

Caption: Non-target-site resistance (NTSR) pathways involving metabolic detoxification.

Resistance_Workflow Start Suspected Resistant Weed Population DoseResponse Dose-Response Assay Start->DoseResponse QuantifyRI Quantify Resistance Index (RI) DoseResponse->QuantifyRI MolecularAnalysis Molecular Analysis QuantifyRI->MolecularAnalysis If RI > 1 MetabolismStudy Metabolism Studies QuantifyRI->MetabolismStudy If RI > 1 ACCaseSeq ACCase Gene Sequencing MolecularAnalysis->ACCaseSeq InhibitorAssay Metabolism Inhibitor Assays MetabolismStudy->InhibitorAssay TSR Target-Site Resistance (TSR) Identified (Mutation) ACCaseSeq->TSR Mutation Found NTSR Non-Target-Site Resistance (NTSR) Indicated InhibitorAssay->NTSR Resistance Reversed End Characterized Resistance Mechanism TSR->End GeneExpression Gene Expression Analysis (e.g., qPCR for GSTs/P450s) NTSR->GeneExpression GeneExpression->End

Caption: Experimental workflow for the investigation of this compound resistance mechanisms.

Conclusion and Future Directions

The evolution of weed resistance to this compound is a complex issue driven by both target-site mutations and enhanced metabolic detoxification. A thorough understanding of these mechanisms, facilitated by robust experimental protocols and clear data interpretation, is essential for the development of sustainable weed management practices. Future research should focus on the discovery of novel resistance mechanisms, the development of rapid diagnostic tools for identifying resistant populations, and the exploration of integrated weed management strategies that combine chemical and non-chemical control methods to mitigate the selection pressure for herbicide resistance. The continuous investigation into the genetic and biochemical basis of resistance will be pivotal in preserving the efficacy of valuable herbicides like this compound.

References

Methodological & Application

Application Note: Determination of Quizalofop-P-ethyl Residues by HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quizalofop-P-ethyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1][2] Monitoring its residue levels in environmental and agricultural samples is crucial to ensure food safety and environmental protection. This application note details a robust and validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of this compound-ethyl residues. The method is applicable to various matrices, including beans and soil.

Methodology

The analytical method involves sample extraction using the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique, followed by chromatographic separation and detection using a C18 column and a DAD detector.

Experimental Workflow

Figure 1: Experimental workflow for the analysis of this compound-ethyl residues.

Experimental Protocols

1. Reagents and Materials

  • This compound-ethyl analytical standard (purity ≥ 97.5%)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Water (ultrapure)

  • Sodium chloride (analytical grade)

  • Anhydrous magnesium sulfate (analytical grade)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 0.22 µm syringe filters

2. Standard Solution Preparation A stock solution of this compound-ethyl (100 mg/L) is prepared in acetonitrile and stored at 4°C.[1][3] Working standard solutions are prepared by diluting the stock solution with acetonitrile to obtain concentrations ranging from 0.1 to 25 µg/mL.[1]

3. Sample Preparation (QuEChERS Method) The QuEChERS method is a simple and economical extraction technique.[3]

  • Weigh 5 g of the homogenized sample (e.g., adzuki bean, soil) into a 50 mL centrifuge tube.[3]

  • For adzuki bean samples, add 25 mL of acetonitrile containing 1% (v/v) acetic acid.[3] For soil samples, use 25 mL of dichloromethane with 1% (v/v) acetic acid.[3]

  • Vortex the mixture for 2 minutes.[3]

  • Add appropriate salts (e.g., NaCl and MgSO₄) to induce phase separation and centrifuge.

  • Take an aliquot of the supernatant (acetonitrile layer).

  • For cleanup, a dispersive solid-phase extraction (d-SPE) step can be performed using a mixture of PSA and C18 sorbents to remove interfering matrix components.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.[3]

4. HPLC-DAD Conditions

  • Instrument: Agilent 1260 Infinity II or equivalent[3]

  • Column: Athena C18, 4.6 x 250 mm, 5 µm particle size[1][3]

  • Mobile Phase: Acetonitrile and water (containing 1% v/v acetic acid) in a 70:30 (v/v) ratio.[1][3]

  • Flow Rate: 1.0 mL/min[1][3]

  • Injection Volume: 20 µL[1][3]

  • Column Temperature: 30°C or 40°C[1][3]

  • Detection Wavelength: 236 nm[3] (Note: 220 nm has also been used[1])

  • Run Time: Approximately 15 minutes[1]

Method Validation Data

The described method has been validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Table 1: Method Validation Parameters for this compound-ethyl Analysis

ParameterMatrixResultReference
Linearity (R²) Adzuki Bean & Soil>0.999[3]
BeansNot explicitly stated, but standard solutions ranged from 0.1 to 25 µg/mL[1]
LOD Adzuki Bean & Soil0.005–0.008 mg/kg[3]
Beans0.003 mg/kg[1]
LOQ Adzuki Bean & Soil0.015–0.02 mg/kg[3]
Soil0.005 mg/kg[4]
Accuracy (Recovery) Adzuki Bean & Soil88.7–116.2%[3]
Beans97.1–116.2%[1]
Precision (RSD) Adzuki Bean & Soil0.82–4.39%[3]
Beans0.17–3.79%[1]

Results and Discussion

Under the specified chromatographic conditions, this compound-ethyl is well-separated from matrix interferences. The retention time for this compound-ethyl is approximately 13.4 minutes.[3] The use of a diode array detector allows for the simultaneous acquisition of spectra, which can be used to confirm the identity and purity of the analyte peak. The method demonstrates excellent linearity over the tested concentration range, and the calculated LOD and LOQ values are sufficiently low to meet the maximum residue level (MRL) requirements in many jurisdictions. The recovery and precision data indicate that the method is accurate and reliable for the routine analysis of this compound-ethyl residues in the specified matrices.

Conclusion

The HPLC-DAD method detailed in this application note provides a reliable and sensitive approach for the determination of this compound-ethyl residues. The combination of the efficient QuEChERS sample preparation and the robust HPLC-DAD analysis makes this method suitable for high-throughput screening and quantitative confirmation in food safety and environmental monitoring laboratories.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Quizalofop-P and its Metabolites in Environmental and Agricultural Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quizalofop-P-ethyl is a selective post-emergence herbicide used to control grass weeds in a variety of broadleaf crops.[1] Following application, it is metabolized in plants and soil into its active form, this compound acid, and other degradation products.[2] Monitoring the presence and levels of this compound-ethyl and its metabolites is crucial for ensuring food safety, environmental protection, and understanding its dissipation kinetics. This application note presents a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous detection and quantification of this compound-ethyl and its primary metabolites, this compound acid and 3-OH-Quizalofop-acid, in complex matrices such as soil and agricultural products.

Metabolic Pathway of this compound-ethyl

This compound-ethyl undergoes rapid hydrolysis to its biologically active form, this compound acid. This is followed by further degradation into several metabolites. The primary metabolic pathway involves the cleavage of the ester bond, followed by hydroxylation and cleavage of the ether linkage.

This compound-ethyl Metabolic Pathway This compound-ethyl This compound-ethyl This compound acid This compound acid This compound-ethyl->this compound acid Hydrolysis 3-OH-Quizalofop-acid 3-OH-Quizalofop-acid This compound acid->3-OH-Quizalofop-acid Hydroxylation CHQ (6-chloroquinoxalin-2-ol) CHQ (6-chloroquinoxalin-2-ol) This compound acid->CHQ (6-chloroquinoxalin-2-ol) Ether Cleavage PPA ((R)-2-(4-hydroxyphenoxy)propionic acid) PPA ((R)-2-(4-hydroxyphenoxy)propionic acid) This compound acid->PPA ((R)-2-(4-hydroxyphenoxy)propionic acid) Ether Cleavage

Caption: Metabolic degradation of this compound-ethyl.

Experimental Protocols

Sample Preparation

Method 1: Extraction from Soil

This protocol is adapted from the BASF Analytical Method D1303/02.[3]

  • Weigh 5 g of the soil sample into a centrifuge tube.

  • Add 10 mL of an extraction solution of acetonitrile and 6% phosphoric acid in deionized water (80:20, v/v).

  • Shake vigorously for a specified period.

  • Centrifuge the sample.

  • Collect the supernatant.

  • Repeat the extraction process with another 10 mL of the extraction solution.

  • Combine the supernatants.

  • For the analysis of this compound-ethyl and this compound acid, dilute an aliquot of the extract with an acetonitrile/water mixture (90:10, v/v).[3]

  • For the analysis of 3-OH-Quizalofop-acid, dilute a separate aliquot of the extract with water.[3]

  • Filter the diluted extracts through a 0.2 µm filter before LC-MS/MS analysis.

Method 2: QuEChERS Protocol for Agricultural Products

This protocol is a general adaptation for various agricultural matrices like brown rice, soybean, potato, pepper, and mandarin.[4]

  • Homogenize 10 g of the sample with 10 mL of acetonitrile.

  • Add QuEChERS EN salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake manually for 1 minute.[4]

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1.5 mL of the supernatant to a microtube containing 75 mg of Z-SEP sorbent.[4]

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Dilute the supernatant with methanol (1:1) and filter through a 0.2 µm filter for LC-MS/MS analysis.[4]

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Extraction Extraction Sample->Extraction Soil or QuEChERS Cleanup Cleanup Extraction->Cleanup Centrifugation/dSPE LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection ESI Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification

Caption: General experimental workflow.

LC-MS/MS Instrumentation and Conditions

The following are representative conditions and may require optimization for different instruments.

Liquid Chromatography

ParameterCondition 1Condition 2
Column SunFire C18, 2.1 x 100 mm, 4.6 µm[5]Shim-pack VP-ODS, 2.0 x 150 mm[6]
Mobile Phase A 5 mmol/L Ammonium Acetate in Water[5]0.1% Formic Acid in Water[6]
Mobile Phase B Acetonitrile[5]Acetonitrile with 0.1% Formic Acid[6]
Gradient 10% B to 90% B in 0.5 min, hold at 90% B for 5 min, return to 10% B[5]20% B to 90% B over 20 min[6]
Flow Rate 0.30 mL/min[5]0.2 mL/min[6]
Column Temperature 20°C[5]40°C[6]
Injection Volume 10 µL[5]5 µL[6]

Mass Spectrometry

ParameterCondition
Ion Source Electrospray Ionization (ESI)[5][6]
Polarity Positive[3]
Scan Mode Multiple Reaction Monitoring (MRM)[4]
Spray Voltage 3200 V[5]
Capillary Temperature 350°C[5]
Sheath Gas Pressure 50 Arb[5]
Auxiliary Gas Pressure 20 Arb[5]

Quantitative Data

Mass Spectrometric Parameters

The following MRM transitions are monitored for the quantification and confirmation of the analytes.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantification)Product Ion (m/z) (Confirmation)
This compound-ethyl373.0299.0300.9[3]
This compound acid345.0299.0100.0[3]
3-OH-Quizalofop-acid359.0166.0-[3]
Method Validation Data

The method performance was evaluated in terms of linearity, limit of quantification (LOQ), recovery, and precision (Relative Standard Deviation, RSD).

Linearity and Limits of Quantification

AnalyteMatrixLinearity Range (ng/mL)LOQ (mg/kg)
This compound-ethylSoil0.010 - 0.2>0.990.005[3]
This compound acidSoil0.010 - 0.2>0.990.005[3]
3-OH-Quizalofop-acidSoil0.010 - 1.0>0.990.001[3]
This compound-ethylAgricultural Products-≥0.9990.01[4]

Recovery and Precision in Soil [3]

AnalyteSpiking Level (mg/kg)Average Recovery (%)RSD (%)
This compound-ethyl0.005955.3
0.05923.3
This compound acid0.005984.1
0.05942.1
3-OH-Quizalofop-acid0.001966.3
0.01934.3

Recovery and Precision in Agricultural Products (Brown Rice) [4]

AnalyteSpiking Level (mg/kg)Average Recovery (%)RSD (%)
This compound-ethyl0.0198.73.2
0.0595.42.8
0.292.11.9

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the determination of this compound-ethyl and its major metabolites in complex environmental and agricultural samples. The detailed sample preparation protocols, including a standard extraction method for soil and a QuEChERS method for produce, allow for effective extraction and cleanup, minimizing matrix effects. The method has been validated to demonstrate excellent linearity, low limits of quantification, and high accuracy and precision, making it suitable for routine monitoring and regulatory compliance testing.

References

Application Note and Protocol for the Analysis of Quizalofop-P Formulations Using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quizalofop-P-ethyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1][2] It belongs to the aryloxyphenoxypropionate class of herbicides and functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis in grasses.[3][4][5] This targeted mode of action ensures high selectivity between grass weeds and dicotyledonous crops.[6][7] The active isomer is the R enantiomer of quizalofop-ethyl.[7][8] Accurate and reliable analytical methods are crucial for the quality control of this compound formulations. This application note provides a detailed protocol for the determination of this compound-ethyl in its formulations using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Principle

This method utilizes reversed-phase HPLC to separate this compound-ethyl from other components in the formulation. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acetonitrile and water mixture. The analyte is then detected and quantified by a UV detector at a specific wavelength.[9][10][11][12]

Materials and Reagents

  • This compound-ethyl reference standard (purity ≥ 97.5%) [10]

  • Acetonitrile (HPLC grade) [10]

  • Distilled or deionized water (HPLC grade) [10]

  • This compound-ethyl formulation sample (e.g., Emulsifiable Concentrate - EC)

  • Methanol (HPLC grade, for cleaning)

  • 0.45 µm membrane filters [10]

Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.[10]

  • Column: Brownlee™ C-18 reversed-phase column (250 mm x 4.6 mm i.d., 5 µm particle size) or equivalent.[10]

  • Data Acquisition: Chromatography software for data collection and processing.[13]

Table 1: HPLC-UV Chromatographic Conditions

ParameterValue
Mobile Phase Acetonitrile : Distilled Water (80:20 v/v)[10]
Flow Rate 1.5 mL/min[9][10][11]
Column Temperature 30°C[9][14]
Injection Volume 20 µL[10][13]
UV Detection Wavelength 260 nm[9][10][12]
Run Time Approximately 10 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 2000 µg/mL): Accurately weigh about 50 mg of this compound-ethyl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[10]

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with acetonitrile to cover the desired concentration range (e.g., 2000, 4000, 6000, 8000, 10000 µg/mL for linearity check).[10]

Preparation of Sample Solutions
  • Sample Weighing: Accurately weigh a quantity of the this compound-ethyl formulation equivalent to approximately 50 mg of the active ingredient into a 25 mL volumetric flask.[10]

  • Dissolution and Dilution: Add acetonitrile to the flask, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with acetonitrile.[10]

  • Filtration: Filter the prepared sample solution through a 0.45 µm membrane filter into an HPLC vial before injection.[10]

Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the standard solutions and the sample solution into the chromatograph.

  • Data Acquisition: Record the chromatograms and the peak areas for the this compound-ethyl peak.

Data Presentation and Calculations

The concentration of this compound-ethyl in the sample formulation is calculated using the following formula:

This compound-ethyl (%) = (Asample / Astandard) x (Wstandard / Wsample) x Purity of Standard (%)

Where:

  • Asample = Peak area of this compound-ethyl in the sample solution

  • Astandard = Peak area of this compound-ethyl in the standard solution

  • Wstandard = Weight of the standard taken (mg)

  • Wsample = Weight of the sample taken (mg)

Table 2: Method Validation Summary

ParameterResult
Linearity Range 2000 - 10000 µg/mL[10]
Correlation Coefficient (r²) > 0.997[9][10][11][12]
Limit of Detection (LOD) 54.1 µg/mL[10]
Limit of Quantification (LOQ) 54.1 µg/mL[10]
Retention Time Approximately 3.88 min[10][12]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Detection UV Detection at 260 nm Injection->Detection Data_Acquisition Chromatogram & Peak Area Acquisition Detection->Data_Acquisition Calculation Calculation of this compound Concentration Data_Acquisition->Calculation

Caption: Experimental workflow for HPLC-UV analysis.

mode_of_action Quizalofop This compound-ethyl ACCase Acetyl-CoA Carboxylase (ACCase) Quizalofop->ACCase Inhibits FattyAcid Fatty Acid Synthesis ACCase->FattyAcid Catalyzes Growth Weed Growth Inhibition ACCase->Growth Inhibition leads to Membrane Cell Membrane Formation FattyAcid->Membrane Leads to Membrane->Growth Essential for

Caption: Mode of action of this compound-ethyl.

Conclusion

The described HPLC-UV method is simple, rapid, accurate, and precise for the determination of this compound-ethyl in its commercial formulations. The method is suitable for routine quality control analysis in industrial laboratories. The provided protocol and validation data demonstrate the robustness and reliability of this analytical procedure.

References

Application Notes and Protocols for In Vitro Dissipation Studies of Quizalofop-P-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing in vitro dissipation studies of the herbicide Quizalofop-P-ethyl. This document outlines the primary metabolic pathway, presents available quantitative data, and offers detailed protocols for experimental execution and analysis.

Introduction

This compound-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate group.[1] It functions by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in grasses.[1] The dissipation of this compound-ethyl in various environmental and biological systems is a critical aspect of its efficacy and safety assessment. In vitro studies are instrumental in elucidating its metabolic fate. The primary metabolic transformation of this compound-ethyl is the hydrolysis of the ethyl ester to its biologically active acidic form, Quizalofop acid.[2] This conversion can be mediated by esterase enzymes present in various organisms and environmental matrices.[2][3]

Data Presentation

The following table summarizes the available quantitative data from in vitro studies on the dissipation of this compound-ethyl.

In Vitro SystemCompoundKey ParametersValueMetabolites IdentifiedReference
Purified Esterase (QpeH) from Pseudomonas sp. J-2This compound-ethylKm41.3 ± 3.6 µMQuizalofop acid, Ethanol[3]
Kcat127.3 ± 4.5 s-1[3]
Specific Activity198.9 ± 2.7 U mg-1[3]
Rat Liver MicrosomesQuizalofop-ethylMetabolismNo enantioselectivity in degradationQuizalofop acid[2]
Rat PlasmaQuizalofop-ethylMetabolismPreferential degradation of (+)-quizalofop-ethyl(+)-Quizalofop acid[2]

Experimental Protocols

Protocol for In Vitro Dissipation of this compound-ethyl in a Soil Slurry

This protocol is designed to assess the dissipation rate of this compound-ethyl in a soil matrix under controlled laboratory conditions.

Materials:

  • This compound-ethyl analytical standard

  • Quizalofop acid analytical standard

  • Test soil, sieved (<2 mm)

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Incubator shaker

  • Centrifuge and centrifuge tubes (50 mL)

  • Syringe filters (0.22 µm)

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Soil Slurry:

    • Determine the maximum water holding capacity (WHC) of the soil.

    • Prepare a soil slurry by mixing soil and deionized water to achieve 40-60% of the WHC. This creates a biologically active environment.

    • Pre-incubate the soil slurry for 2-3 days in the dark at the desired temperature (e.g., 25°C) to allow the microbial population to stabilize.

  • Fortification:

    • Prepare a stock solution of this compound-ethyl in a minimal amount of a water-miscible solvent (e.g., acetone or methanol).

    • Fortify the soil slurry with the this compound-ethyl stock solution to achieve the desired initial concentration (e.g., 1-10 mg/kg). Ensure the volume of the organic solvent is minimal (<1% of the total slurry volume) to avoid impacting microbial activity.

    • Thoroughly mix the fortified slurry to ensure uniform distribution.

  • Incubation:

    • Divide the fortified soil slurry into replicate flasks for each time point.

    • Incubate the flasks in an incubator shaker at a constant temperature (e.g., 25°C) in the dark.

    • Include control samples (soil slurry without this compound-ethyl) to monitor for interfering compounds.

  • Sampling:

    • Collect samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

    • At each time point, sacrifice replicate flasks for analysis.

  • Extraction:

    • To each soil sample, add an appropriate volume of extraction solvent (e.g., acetonitrile).

    • Shake vigorously for a specified time (e.g., 30-60 minutes).

    • Centrifuge the samples to separate the soil particles from the supernatant.

    • Collect the supernatant. Repeat the extraction process on the soil pellet for exhaustive extraction.

    • Combine the supernatants.

  • Sample Clean-up and Analysis:

    • Filter the combined supernatant through a 0.22 µm syringe filter.

    • Analyze the filtrate for the concentration of this compound-ethyl and Quizalofop acid using a validated HPLC method (see Protocol 2).

  • Data Analysis:

    • Calculate the concentration of this compound-ethyl at each time point.

    • Plot the concentration of this compound-ethyl versus time.

    • Determine the dissipation kinetics (e.g., first-order kinetics) and calculate the half-life (DT50) of this compound-ethyl in the soil slurry.

Protocol for HPLC Analysis of this compound-ethyl and Quizalofop Acid

This protocol outlines a general method for the simultaneous determination of this compound-ethyl and its primary metabolite, Quizalofop acid.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • UV-Vis or Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

  • This compound-ethyl and Quizalofop acid reference standards

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with 0.1% formic acid or phosphoric acid). A common starting point is a 60:40 or 70:30 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 30-40°C

  • Detection Wavelength: Approximately 230-240 nm for UV/DAD detection. For MS detection, monitor the specific m/z transitions for each compound.

Procedure:

  • Preparation of Standard Solutions:

    • Prepare individual stock solutions of this compound-ethyl and Quizalofop acid in acetonitrile (e.g., 100 µg/mL).

    • Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).

  • Calibration:

    • Inject the working standard solutions into the HPLC system.

    • Generate a calibration curve by plotting the peak area against the concentration for each analyte.

  • Sample Analysis:

    • Inject the prepared sample extracts into the HPLC system.

    • Identify and quantify this compound-ethyl and Quizalofop acid in the samples by comparing their retention times and peak areas to those of the standards.

Visualizations

metabolic_pathway QPE This compound-ethyl QA Quizalofop acid QPE->QA Hydrolysis (Esterase) Ethanol Ethanol QPE->Ethanol

Metabolic pathway of this compound-ethyl.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Soil_Prep Soil Slurry Preparation Fortification Fortification with This compound-ethyl Soil_Prep->Fortification Incubation Incubation at Controlled Temperature Fortification->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction HPLC HPLC Analysis Extraction->HPLC Data_Analysis Data Analysis (Kinetics, Half-life) HPLC->Data_Analysis

Workflow for an in vitro soil dissipation study.

References

Analytical Standards for Quizalofop-P and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of the herbicide Quizalofop-P and its primary metabolites. The information compiled herein is intended to support research, environmental monitoring, and food safety applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound-ethyl and its major metabolites, this compound-acid and 3-OH-quizalofop-acid, is presented in Table 1. This data is essential for the development of analytical methods, including the selection of appropriate solvents and chromatographic conditions.

Table 1: Physicochemical Properties of this compound-ethyl and its Metabolites

PropertyThis compound-ethylThis compound-acid3-OH-quizalofop-acid
IUPAC Name ethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate[1](2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid[2]2-[4-[(6-chloro-3-oxo-4H-quinoxalin-2-yl)oxy]phenoxy]propanoic acid[3]
CAS Number 100646-51-3[4]94051-08-8[2]Not readily available
Molecular Formula C₁₉H₁₇ClN₂O₄[1]C₁₇H₁₃ClN₂O₄[2]C₁₇H₁₃ClN₂O₅[3]
Molecular Weight 372.80 g/mol [4]344.7 g/mol [2]360.7 g/mol [3]
Appearance Pale brown crystal[4]White powderNot readily available
Melting Point 76-77 °C[4]Not readily availableNot readily available
Water Solubility 0.4 mg/L at 20 °C[4]Not readily availableNot readily available
Solubility in Organic Solvents Soluble in hexane; very soluble in acetone, ethanol, and xylene[4]Not readily availableNot readily available

Metabolic Pathway of this compound-ethyl

This compound-ethyl is a pro-herbicide that is rapidly metabolized in plants, soil, and animals to its biologically active form, this compound-acid. The primary metabolic pathway involves the enzymatic hydrolysis of the ethyl ester. Further degradation can occur through cleavage of the ether linkages.

This compound-ethyl Metabolic Pathway This compound-ethyl This compound-ethyl This compound-acid This compound-acid This compound-ethyl->this compound-acid Esterase Hydrolysis Phenolic Metabolites Phenolic Metabolites This compound-acid->Phenolic Metabolites Ether Cleavage

Metabolic conversion of this compound-ethyl.

Analytical Methods

Several analytical methods have been established for the determination of this compound and its metabolites in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or tandem Mass Spectrometry (MS/MS) are the most common techniques.

Quantitative Data Summary

The following table summarizes the quantitative performance data from validated analytical methods for the determination of this compound-ethyl and this compound-acid.

Table 2: Summary of Quantitative Analytical Data

AnalyteMatrixMethodLOD (mg/kg)LOQ (mg/kg)Recovery (%)RSD (%)Reference
This compound-ethylAdzuki BeanHPLC-DAD0.005 - 0.0080.015 - 0.0288.7 - 116.20.82 - 4.39[4]
This compound-acidAdzuki BeanHPLC-DAD0.003 - 0.010.01 - 0.0388.7 - 116.20.82 - 4.39[4]
This compound-ethylSoilLC-MS/MS0.0010.005Not SpecifiedNot Specified[5]
This compound-acidSoilLC-MS/MSNot Specified0.005Not SpecifiedNot Specified[5]
3-OH-quizalofop-acidSoilLC-MS/MS0.00020.001Not SpecifiedNot Specified[5]
Experimental Protocols

This protocol is adapted from a method for the determination of this compound-ethyl and its metabolite this compound-acid in adzuki bean and soil.[4]

3.2.1.1. Sample Preparation and Extraction

Sample Preparation Workflow cluster_extraction Extraction cluster_cleanup Cleanup (QuEChERS) Sample Weigh 5g of homogenized sample AddSolvent Add 10 mL of acetonitrile Sample->AddSolvent Homogenize Homogenize for 2 min AddSolvent->Homogenize Centrifuge1 Centrifuge at 4000 rpm for 5 min Homogenize->Centrifuge1 CollectSupernatant1 Collect supernatant Centrifuge1->CollectSupernatant1 ReExtract Re-extract residue with 10 mL acetonitrile CollectSupernatant1->ReExtract Centrifuge2 Centrifuge at 4000 rpm for 5 min ReExtract->Centrifuge2 CollectSupernatant2 Collect supernatant Centrifuge2->CollectSupernatant2 Combine Combine supernatants CollectSupernatant2->Combine Transfer Transfer 6 mL of combined extract Combine->Transfer AddSalts Add 1 g NaCl and 4 g MgSO₄ Transfer->AddSalts Vortex Vortex for 1 min AddSalts->Vortex Centrifuge3 Centrifuge at 4000 rpm for 5 min Vortex->Centrifuge3 CollectAliquot Take 1.5 mL of the upper acetonitrile layer Centrifuge3->CollectAliquot AddSorbent Add 150 mg MgSO₄ and 50 mg PSA CollectAliquot->AddSorbent Vortex2 Vortex for 30 s AddSorbent->Vortex2 Centrifuge4 Centrifuge at 10000 rpm for 5 min Vortex2->Centrifuge4 Filter Filter supernatant through 0.22 µm filter Centrifuge4->Filter Analysis Inject into HPLC-DAD Filter->Analysis

Workflow for sample preparation and cleanup.

3.2.1.2. HPLC-DAD Conditions

  • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% formic acid) gradient.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 236 nm.[4]

  • Column Temperature: 30 °C.

3.2.1.3. Preparation of Standard Solutions

  • Prepare individual stock solutions of this compound-ethyl and this compound-acid at a concentration of 100 µg/mL in acetonitrile.[4]

  • Store stock solutions at 4 °C.[4]

  • Prepare working standard solutions by diluting the stock solutions with acetonitrile to desired concentrations (e.g., 0.05, 0.1, 0.5, 1, 2, and 5 µg/mL) to construct a calibration curve.

This protocol is based on the BASF Analytical Method D1303/02 for the determination of this compound-ethyl, this compound-acid, and 3-OH-quizalofop-acid in soil.[5][6]

3.2.2.1. Sample Preparation and Extraction

  • Weigh 5 g of soil into a centrifuge tube.[5]

  • Add 20 mL of acetonitrile/water (80:20, v/v) containing 0.1% formic acid.

  • Shake vigorously for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the supernatant.

  • Repeat the extraction step with another 20 mL of the extraction solvent.

  • Combine the supernatants.

  • For the analysis of this compound-ethyl and this compound-acid, dilute an aliquot of the combined extract with acetonitrile/water (90:10, v/v).[6]

  • For the analysis of 3-OH-quizalofop-acid, dilute a separate aliquot of the combined extract with water.[6]

  • Filter the final extracts through a 0.22 µm filter before injection.

3.2.2.2. LC-MS/MS Conditions

  • Instrument: Liquid Chromatograph coupled to a tandem Mass Spectrometer.

  • Column: C18 column suitable for pesticide residue analysis.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound-ethyl: m/z 373.0 → 299.0 (quantification), m/z 375.0 → 300.9 (confirmation).[5]

    • This compound-acid: m/z 345.0 → 299.0 (quantification), m/z 345.0 → 100.0 (confirmation).[5]

    • 3-OH-quizalofop-acid: m/z 359 → 166 (quantification and confirmation).[5]

3.2.2.3. Preparation of Standard Solutions

  • Prepare individual stock solutions (1 mg/mL) of this compound-ethyl, this compound-acid, and 3-OH-quizalofop-acid in acetonitrile or methanol.[5]

  • Prepare intermediate and working standard solutions by serial dilution in the appropriate solvent mixture to match the final sample extract composition.

Concluding Remarks

The methods and data presented provide a comprehensive resource for the analytical determination of this compound and its key metabolites. Adherence to these protocols and the use of high-purity analytical standards are crucial for obtaining accurate and reproducible results. Method validation should be performed in the specific matrix of interest to ensure fitness for purpose.

References

Application Notes and Protocols for the Quantification of Quizalofop-P in Crops

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quizalofop-P-ethyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1] Its active form, this compound acid, functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis in grasses.[2] To ensure food safety and regulatory compliance, sensitive and reliable analytical methods are required for the quantification of this compound residues in agricultural commodities. These application notes provide a comprehensive overview of a validated method for the determination of this compound and its primary metabolite, Quizalofop acid, in crop matrices.

Metabolic Pathway of this compound-ethyl in Plants

This compound-ethyl is rapidly metabolized in plants. The primary metabolic step involves the hydrolysis of the ethyl ester to form the biologically active Quizalofop acid.[3][4] This is followed by further degradation into smaller, less active compounds.[5] Understanding this pathway is crucial for defining the target analytes for residue analysis.

cluster_0 Metabolic Pathway of this compound-ethyl This compound-ethyl This compound-ethyl Quizalofop_acid Quizalofop Acid (Active form) This compound-ethyl->Quizalofop_acid Hydrolysis Degradation_Products Further Degradation Products Quizalofop_acid->Degradation_Products Metabolism

Caption: Metabolic conversion of this compound-ethyl in plants.

Experimental Protocol: Quantification of this compound and Quizalofop Acid in Crops

This protocol details a method for the simultaneous determination of this compound-ethyl and Quizalofop acid in crop samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

1. Sample Preparation and Extraction (QuEChERS)

The QuEChERS method is a widely adopted sample preparation technique that simplifies the extraction and cleanup of pesticide residues from food matrices.[2][5][6]

  • Homogenization: Weigh 10 g of a representative, homogenized crop sample into a 50 mL centrifuge tube.

  • Fortification (for QC): For quality control samples, spike the blank matrix with known concentrations of this compound-ethyl and Quizalofop acid standards.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[7]

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.[7]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1.5 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 75 mg Z-SEP).[7]

  • Vortex for 1 minute to facilitate the removal of interfering matrix components.

  • Centrifuge at 4000 rpm for 5 minutes.[7]

3. Final Extract Preparation

  • Take an aliquot of the cleaned extract and dilute it with a suitable solvent (e.g., methanol, 1:1 v/v) before injection into the HPLC-MS/MS system.[7]

cluster_1 Experimental Workflow Sample_Homogenization 1. Sample Homogenization (10g) Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Sample_Homogenization->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 dSPE_Cleanup 4. d-SPE Cleanup (Z-SEP) Centrifugation1->dSPE_Cleanup Centrifugation2 5. Centrifugation dSPE_Cleanup->Centrifugation2 Analysis 6. HPLC-MS/MS Analysis Centrifugation2->Analysis

Caption: Workflow for this compound analysis in crops.

4. HPLC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used for separation.[8][9]

    • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid) is commonly employed.[8][9]

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for this compound-ethyl and Quizalofop acid should be optimized.

Method Validation Data

The following tables summarize typical performance characteristics of validated methods for the quantification of this compound-ethyl and its metabolite in various crop matrices.

Table 1: Method Performance for this compound-ethyl

Crop MatrixLinearity (R²)Recovery (%)LOD (mg/kg)LOQ (mg/kg)Reference
Adzuki Bean>0.99988.7 - 116.20.005-0.0080.015-0.02[3]
Beans-92.4 - 117.80.003-[6]
Onion>0.9994.4 - 99.9-0.04[10]
Brown Rice, Soybean, Potato, Pepper, Mandarin≥0.99970 - 1200.00750.01[7]
Tobacco Leaves-89.0 - 91.6-0.01[11]

Table 2: Method Performance for Quizalofop acid

Crop MatrixLinearity (R²)Recovery (%)LOD (mg/kg)LOQ (mg/kg)Reference
Adzuki Bean>0.99988.7 - 116.20.003-0.010.01-0.03[3]

Conclusion

The described QuEChERS extraction followed by HPLC-MS/MS analysis provides a robust and sensitive method for the quantification of this compound-ethyl and its primary metabolite, Quizalofop acid, in a variety of crop matrices. The method demonstrates excellent linearity, recovery, and low limits of detection and quantification, making it suitable for routine monitoring and regulatory compliance testing. The provided protocols and validation data serve as a valuable resource for researchers and scientists in the field of pesticide residue analysis.

References

Application Note: Chiral Separation of Quizalofop-P Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Quizalofop-P-ethyl is a selective, post-emergence herbicide widely used for the control of grass weeds in broad-leaved crops. It is the R-(+)-enantiomer of the racemic compound quizalofop-ethyl. The two enantiomers of chiral herbicides often exhibit different biological activities, degradation rates, and toxicological profiles.[1] The R-enantiomer is typically the biologically active one.[1] Consequently, the development of analytical methods to separate and quantify the enantiomers of this compound-ethyl is essential for quality control, environmental monitoring, and regulatory purposes. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for achieving this enantioselective separation.[2]

This application note provides detailed protocols for the chiral separation of this compound enantiomers using HPLC, based on established methods.

Principle of Chiral Separation Chiral separation by HPLC is achieved by creating a chiral environment in which the enantiomers can be distinguished. This is most commonly done using a Chiral Stationary Phase (CSP).[3][4] The CSP is composed of a single enantiomer of a chiral selector that is bonded to the silica support. As the racemic analyte passes through the column, the enantiomers form transient, diastereomeric complexes with the CSP.[3] Due to differences in spatial arrangement, one enantiomer will interact more strongly with the CSP than the other, resulting in different retention times and enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be highly effective for separating a wide range of chiral compounds, including pesticides like quizalofop-ethyl.[1]

Experimental Protocols

Two distinct methods are presented, utilizing different polysaccharide-based chiral stationary phases and mobile phase modes.

Method 1: Enantioseparation in Polar Organic Mode

This protocol is based on the successful separation of this compound-ethyl enantiomers on a cellulose-based CSP, which is suitable for both purity analysis and environmental fate studies.[5][6]

Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS/MS) detector.

  • Chiral Column: Lux Cellulose-2 (3-chloro,4-methylphenylcarbamate cellulose) or equivalent.

  • Analytical balance.

  • Volumetric flasks, pipettes, and vials.

  • Syringe filters (0.22 µm or 0.45 µm).

Reagents and Standards

  • This compound-ethyl analytical standard.

  • Racemic quizalofop-ethyl standard.

  • HPLC-grade acetonitrile, methanol, and ethanol.

  • Deionized water.

Detailed Protocol

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the organic solvents in the desired ratio (e.g., Acetonitrile/Methanol 50:50, v/v). Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the racemic quizalofop-ethyl standard in the mobile phase to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions to create working standards at appropriate concentrations (e.g., 1, 5, 10, 50 µg/mL).

  • Sample Preparation (from Soil): [7]

    • Weigh 5 g of the soil sample into a centrifuge tube.

    • Add 10 mL of an extraction solvent (e.g., acetonitrile).

    • Vortex or shake vigorously for 20-30 minutes.

    • Centrifuge the sample to pellet the solid material.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the standard or prepared sample into the HPLC system.

    • Run the analysis according to the chromatographic conditions specified in Table 1.

    • Identify the enantiomer peaks based on the retention time of the this compound-ethyl standard. The other peak corresponds to the M- (or S-) enantiomer.

    • Quantify the enantiomers by integrating the peak areas.

Method 2: Enantioseparation in Normal Phase Mode

This protocol describes a method using an amylose-based CSP with a non-polar mobile phase, which has demonstrated effective resolution of quizalofop-ethyl enantiomers.[1]

Apparatus and Materials

  • As described in Method 1, with a UV detector being most common for normal phase.

Reagents and Standards

  • This compound-ethyl and racemic quizalofop-ethyl standards.

  • HPLC-grade n-hexane and 2-propanol.

Detailed Protocol

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and 2-propanol in the specified ratio (e.g., n-hexane/2-propanol 80:20, v/v).[1] For a simpler system, 100% n-hexane has also been reported.[1] Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare stock and working standards by dissolving the analyte in the mobile phase, following the procedure in Method 1.

  • Sample Preparation: Ensure the final sample extract is dissolved in a solvent compatible with the normal phase mobile phase (e.g., n-hexane or the mobile phase itself). Solvent exchange may be necessary if the initial extraction used a polar solvent.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase.

    • Inject the sample and run the analysis according to the conditions in Table 1.

    • Identify and quantify the enantiomer peaks as described in Method 1.

Data Presentation

The following tables summarize the chromatographic conditions and performance data for the chiral separation of quizalofop-ethyl enantiomers.

Table 1: Summary of HPLC Method Parameters

ParameterMethod 1: Polar Organic ModeMethod 2: Normal Phase Mode[1]
Chiral Stationary Phase Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate))[5]Coated Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Acetonitrile/Methanol (Isocratic)100% n-Hexane (Isocratic)
Flow Rate 0.8 - 1.2 mL/min (Typical)1.0 mL/min (Typical)
Column Temperature 25 °C (Ambient)25 °C (Ambient)
Injection Volume 5 - 20 µL5 - 20 µL
Detection UV (e.g., 254 nm) or MS/MSUV (e.g., 254 nm)

Table 2: Chromatographic Performance Data

ParameterMethod 1: Polar Organic ModeMethod 2: Normal Phase Mode[1]
Analyte Quizalofop-ethyl enantiomersQuizalofop-ethyl enantiomers
Capacity Factor (k') - Enantiomer 1 Data not specified, baseline separation achieved[5]23.98
Capacity Factor (k') - Enantiomer 2 Data not specified, baseline separation achieved[5]28.94
Resolution (Rs) > 1.5 (Baseline)1.21
Limit of Detection (LOD) < 5 ng/g in soil and crop matrices[5][6]Not Reported
Recovery > 70% from soil and crop matrices[5][6]Not Reported

Visualized Workflow

The following diagram illustrates the general workflow for the chiral analysis of this compound enantiomers from a solid matrix like soil or agricultural products.

G cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing Sample Soil/Crop Sample Extraction Solid-Liquid Extraction (e.g., with Acetonitrile) Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Injector Autosampler/Injector Filtration->Injector Inject Sample Extract Column Chiral Column (Polysaccharide-based CSP) Injector->Column Detector Detector (UV and/or MS/MS) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Signal Output Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report (Enantiomeric Purity/Ratio) Integration->Report

Caption: General workflow for chiral HPLC analysis of this compound.

References

Application Notes: The Role of Quizalofop-P in Herbicide Resistance Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quizalofop-P-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family, classified as a Group 1 (HRAC Group A) herbicide.[1] It is synthesized with the non-active optical isomer removed, enhancing its effectiveness in controlling annual and perennial grass weeds in various broadleaf crops.[2] Its mechanism of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the synthesis of fatty acids necessary for cell membrane production and plant growth.[2][3] The active ingredient, this compound, is formed after the proherbicide this compound-ethyl is absorbed through the foliage and hydrolyzed within the plant.[3][4] It then translocates to the meristematic regions, where it inhibits ACCase, leading to the cessation of growth and eventual death of the weed.[2][3] The widespread and repeated use of ACCase inhibitors has led to the evolution of resistant weed biotypes, making this compound a crucial tool for studying the mechanisms and evolution of herbicide resistance.[1]

Mechanisms of Herbicide Resistance to this compound

Resistance to this compound in weed populations primarily develops through two distinct mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

  • Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ACCase gene, which encodes the target enzyme.[5] These single nucleotide polymorphisms (SNPs) result in amino acid substitutions that alter the herbicide's binding site on the ACCase enzyme. This conformational change reduces the binding affinity of this compound, rendering the enzyme less sensitive to inhibition and allowing the plant to survive treatment.[4][6] Several specific mutations in the carboxyl-transferase (CT) domain of the ACCase gene have been identified that confer resistance.[7][8][9]

  • Non-Target-Site Resistance (NTSR): This form of resistance does not involve alterations to the target enzyme. Instead, it relies on mechanisms that reduce the amount of active herbicide reaching the target site. The most prevalent form of NTSR is enhanced metabolic resistance, where the resistant plant can detoxify the herbicide more rapidly than susceptible plants.[10][11] This process is often mediated by the overexpression of enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs), which catalyze the breakdown or conjugation of the herbicide into non-toxic metabolites.[10][11][12]

Quantitative Data on this compound Resistance

The level of resistance is typically quantified using a Resistance Index (RI), calculated as the ratio of the herbicide dose required to cause 50% growth reduction (GR₅₀) or mortality (LD₅₀) in the resistant population compared to a known susceptible population.

Table 1: Documented Resistance Levels to this compound in Various Weed Species

Weed SpeciesResistance Level (RI or Fold Resistance)NotesSource
Lolium multiflorum2–37Resistance Index (RI) based on GR₅₀.[13]
Hordeum glaucum>60Fold resistance compared to a susceptible population.[7]
Polypogon fugax~6RI based on GR₅₀. Associated with GST-based metabolic resistance.[14]
Polypogon fugax5.4–18.4RI range for a population with the Asp-2078-Gly mutation.[15]
Sorghum halepense8–25RI range for populations resistant to FOP herbicides.[16]

Table 2: Common ACCase Gene Mutations Conferring Resistance to this compound

Mutation (Amino Acid Substitution)PositionWeed SpeciesNotesSource
Isoleucine to Leucine (Ile-1781-Leu)1781Hordeum glaucum, Alopecurus myosuroides, Beckmannia syzigachne, Echinochloa spp.A common mutation conferring broad resistance to APP herbicides.[5][7][8][9]
Isoleucine to Asparagine (Ile-2041-Asn)2041Beckmannia syzigachne, Lolium multiflorumConfers resistance to APP herbicides but not always to others like CHD and DEN.[8][15][17]
Aspartic Acid to Glycine (Asp-2078-Gly)2078Polypogon fugax, Beckmannia syzigachneConfers cross-resistance to all three classes of ACCase inhibitors.[8][15]
Glycine to Alanine (Gly-2096-Ala)2096Hordeum glaucumConfers a high level of resistance.[7]
Alanine to Valine (Ala-2004-Val)2004Triticum aestivum (Wheat)A mutation that imparts quizalofop resistance in wheat cultivars.[4][6]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is used to determine the level of resistance in a suspected weed population by measuring the reduction in plant growth in response to a range of herbicide doses.

Materials:

  • Seeds from suspected resistant (R) and known susceptible (S) populations.

  • Pots (e.g., 10-12 cm diameter) with a suitable potting mix.

  • Controlled environment growth chamber or greenhouse.

  • This compound-ethyl herbicide formulation and appropriate adjuvants.

  • Laboratory track sprayer calibrated to deliver a consistent volume.

  • Balance for weighing plant biomass.

Methodology:

  • Plant Cultivation:

    • Sow seeds of both R and S populations in pots and thin to a uniform number (e.g., 10-15 plants per pot) after emergence.[18]

    • Grow plants under controlled conditions (e.g., 24°C, 14/10h day/night cycle) until they reach the 3-4 leaf stage.[14][19]

  • Herbicide Application:

    • Prepare a series of herbicide doses. A common range includes a non-treated control (0X) and multiple rates relative to the recommended field dose (X), such as 0.125X, 0.25X, 0.5X, 1X, 2X, 4X, and 8X.[13]

    • Apply the herbicide treatments using a calibrated track sprayer to ensure uniform coverage.[20] Include at least four replicates for each dose and population.[13]

  • Data Collection and Analysis:

    • After a set period (typically 21 days after treatment), assess plant survival and harvest the above-ground biomass for each pot.[14][21]

    • Measure the fresh or dry weight of the biomass.[22]

    • Calculate the percent biomass reduction relative to the non-treated control for each dose.

    • Use a suitable statistical software package to perform a non-linear regression analysis (e.g., log-logistic model) to determine the herbicide dose that causes 50% growth reduction (GR₅₀) for each population.

    • Calculate the Resistance Index (RI) as: RI = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population) .

Protocol 2: Molecular Analysis of ACCase Target-Site Mutations

This protocol outlines the steps to identify known point mutations in the ACCase gene that confer resistance.

Materials:

  • Fresh leaf tissue from R and S plants.

  • DNA extraction kit (e.g., Plant Genomic DNA Kit).

  • Primers designed to amplify the carboxyl-transferase (CT) domain of the ACCase gene.[15]

  • PCR reagents (Taq polymerase, dNTPs, buffer).

  • Thermocycler.

  • Gel electrophoresis equipment.

  • DNA sequencing service.

Methodology:

  • Genomic DNA Extraction:

    • Collect fresh leaf material from individual plants that survived herbicide treatment in the bioassay and from untreated susceptible plants.

    • Extract total genomic DNA using a commercial kit following the manufacturer's instructions.[15]

  • PCR Amplification:

    • Set up a PCR reaction to amplify the CT domain of the ACCase gene, which contains the known mutation sites (e.g., 1781, 2041, 2078, 2096).[5][7][8][15]

    • Use published or custom-designed primers for the target weed species.

    • Perform PCR using a standard thermocycler profile (e.g., initial denaturation, 35-40 cycles of denaturation-annealing-extension, and a final extension).

  • Verification and Sequencing:

    • Verify the successful amplification of the target fragment by running the PCR products on an agarose gel.

    • Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained DNA sequences from R and S plants with a reference ACCase sequence using bioinformatics software (e.g., BLAST, ClustalW).

    • Identify any single nucleotide polymorphisms (SNPs) in the resistant individuals and translate the nucleotide sequence to the amino acid sequence to confirm if the SNP results in an amino acid substitution at a known resistance-conferring position.[15]

Protocol 3: Investigating Metabolic Resistance using Inhibitors

This protocol helps determine if NTSR, specifically enhanced metabolism, contributes to resistance by testing if enzyme inhibitors can reverse the resistant phenotype.

Materials:

  • R and S plants grown as described in Protocol 1.

  • This compound-ethyl.

  • A P450 inhibitor (e.g., malathion or piperonyl butoxide - PBO).[9][12]

  • A GST inhibitor (e.g., 4-chloro-7-nitrobenzoxadiazole - NBD-Cl).[12]

  • Laboratory track sprayer.

Methodology:

  • Inhibitor Pre-treatment:

    • Divide the R population plants into three groups: no inhibitor, P450 inhibitor pre-treatment, and GST inhibitor pre-treatment. Include an S population group with no inhibitor as a control.

    • Apply the P450 or GST inhibitor to the respective groups at a pre-determined concentration, typically 1-2 hours before the herbicide application.[9]

  • Herbicide Application:

    • Apply a single, discriminating dose of this compound-ethyl (a dose that effectively controls the S population but not the R population) to all plant groups.

  • Assessment:

    • Visually assess plant injury and measure survival or biomass reduction 21 days after treatment.

  • Interpretation:

    • If the pre-treatment with an inhibitor (e.g., NBD-Cl) significantly increases the efficacy of this compound-ethyl on the R population, making it behave more like the S population, this suggests that the corresponding enzyme family (e.g., GSTs) is involved in the resistance mechanism.[12] If no change is observed, metabolic resistance via that pathway is unlikely.

Visualizations

ACCase_Inhibition_Pathway Mechanism of Action and Resistance Pathways for this compound cluster_plant Weed Cell cluster_resistance Resistance Mechanisms QPE This compound-ethyl (Proherbicide) QPA This compound (Active Herbicide) QPE->QPA Hydrolysis ACCase_S Susceptible ACCase QPA->ACCase_S Inhibition ACCase_R Mutated ACCase QPA->ACCase_R No Inhibition Metabolism Enhanced Metabolism (P450s, GSTs) QPA->Metabolism Detoxification FA Fatty Acid Synthesis ACCase_S->FA Blocked Membrane Cell Membrane Formation FA->Membrane Death Plant Death Membrane->Death TSR Target-Site Resistance (TSR) NTSR Non-Target-Site Resistance (NTSR)

Caption: this compound action pathway and the points of interruption by resistance mechanisms.

Experimental_Workflow Experimental Workflow for Herbicide Resistance Assessment A 1. Seed Collection (Suspected-R and Known-S Populations) B 2. Whole-Plant Dose-Response Bioassay A->B C 3. Data Analysis (Calculate GR₅₀ and Resistance Index) B->C D Resistance Confirmed? C->D E 4. Investigate Mechanism D->E Yes I Population is Susceptible D->I No F Target-Site Resistance (TSR) - DNA Extraction & Sequencing - Identify ACCase Mutations E->F G Non-Target-Site Resistance (NTSR) - Bioassay with P450/GST Inhibitors - Gene Expression Analysis E->G H 5. Conclusion (Characterize Resistance Profile) F->H G->H

Caption: A stepwise workflow for identifying and characterizing this compound resistance.

Selection_Pressure Logic of Resistance Development via Selection Pressure cluster_0 cluster_1 S1 Susceptible herbicide Repeated Application of This compound S1->herbicide Dies S2 Susceptible S2->herbicide Dies R1 Resistant (Rare) R1->herbicide Survives & Reproduces S3 Susceptible S3->herbicide Dies S4 Susceptible S4->herbicide Dies R2 Resistant R3 Resistant R4 Resistant R5 Resistant (Dominant) herbicide->R5 Selection for Resistant Biotypes

References

Application Notes and Protocols: Investigating Herbicide Antagonism with Quizalofop-P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the antagonistic interactions of the herbicide Quizalofop-P with other herbicides. This information is intended to guide researchers in designing and executing experiments to understand and mitigate herbicide antagonism, a critical factor in developing effective weed management strategies.

Introduction to this compound and Herbicide Antagonism

This compound-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family.[1] It is effective for the control of annual and perennial grass weeds in a variety of broadleaf crops.[2] The herbicidal activity of this compound is mediated by the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1][2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[2] By inhibiting this enzyme, this compound disrupts the formation of new plant tissues, leading to the death of susceptible grass species.[2][3]

Herbicide antagonism occurs when the combined effect of two or more herbicides applied together is less than the predicted effect of each herbicide applied individually.[4] This phenomenon can lead to reduced weed control efficacy in the field. The tank-mixing of ACCase inhibitors like this compound with broadleaf herbicides, such as those from the acetolactate synthase (ALS) inhibitor and synthetic auxin groups, has been frequently reported to result in antagonism.[5][6] Understanding the mechanisms behind this antagonism and developing strategies to overcome it are crucial for optimizing weed control programs.

Quantitative Data on this compound Antagonism

The following tables summarize quantitative data from various studies on the antagonistic interactions of this compound with other herbicides. The data highlights the reduction in weed control when this compound is tank-mixed with certain herbicides. Colby's method was commonly used to determine the nature of the interaction (antagonistic, synergistic, or additive).[4][7]

Table 1: Antagonism of this compound with ALS-Inhibiting Herbicides on Barnyardgrass (Echinochloa crus-galli)

Antagonistic HerbicideThis compound Rate (g ai/ha)Antagonist Rate (g ai/ha)Observed Control (%)Expected Control (%)Interaction
Halosulfuron + Thifensulfuron120538998Antagonistic[8]
Bispyribac-Na (no adjuvant)120344195Antagonistic[9][10]
Penoxsulam1204034-3897Antagonistic[2][9]
Imazosulfuron120211Antagonistic response reported-Antagonistic[5]
Bensulfuron12043Antagonistic response reported-Antagonistic[5]

Table 2: Antagonism of this compound with Contact and Synthetic Auxin Herbicides

Antagonistic HerbicideWeed SpeciesThis compound Rate (g ai/ha)Antagonist Rate (g ai/ha)Observed Control (%)Expected Control (%)Interaction
PropanilBarnyardgrass12033601693Antagonistic[11]
PropanilRed Rice120336069-7192-94Antagonistic[9][11]
2,4-DBarnyardgrass12013362498Antagonistic[8]
2,4-DRed Rice12013364295-98Antagonistic[8]
QuincloracBarnyardgrass120420Antagonistic response reported-Antagonistic[8][12]
TriclopyrBarnyardgrass120282Antagonistic response reported-Antagonistic[8][12]
SaflufenacilBarnyardgrass12025Antagonistic at 14 DAT-Antagonistic[5][9]

Table 3: Influence of Adjuvants on Overcoming this compound + Bispyribac-Na Antagonism on Barnyardgrass (14 DAT)

Adjuvant (1% v/v)This compound Rate (g ai/ha)Bispyribac-Na Rate (g ai/ha)Observed Control (%)Expected Control (%)Interaction
None120344195Antagonistic[9][10]
Crop Oil Concentrate (COC)120344395Antagonistic[9][10]
Silicon-based Surfactant + Nitrogen (SNS)120346395Antagonistic[9][10]
High-concentrate COC (HCOC)120348695Antagonistic (but less severe)[9][10]

Note: At 28 DAT, the antagonism with HCOC was overcome, resulting in a neutral interaction.[9][10]

Experimental Protocols

The following are generalized protocols for conducting herbicide antagonism studies with this compound. These should be adapted based on specific research objectives, target weed species, and available resources.

Protocol for Greenhouse Pot Experiments

Objective: To evaluate the antagonistic, synergistic, or additive effects of tank-mixing this compound with other herbicides on the growth of a target grass weed species under controlled conditions.

Materials:

  • Seeds of a susceptible grass weed species (e.g., barnyardgrass, oat)

  • Pots (e.g., 10 cm diameter) filled with a commercial potting mix or a soil:sand:peat mixture

  • Greenhouse or growth chamber with controlled temperature, humidity, and photoperiod

  • This compound and other test herbicides

  • Adjuvants (e.g., non-ionic surfactant, crop oil concentrate)

  • Research-grade spray chamber or cabinet sprayer

  • Balance, weigh boats, and graduated cylinders for herbicide preparation

  • Personal protective equipment (PPE)

Procedure:

  • Plant Growth:

    • Sow 5-10 seeds per pot and cover lightly with soil.

    • Water the pots as needed to maintain adequate soil moisture.

    • Thin seedlings to a uniform number (e.g., 3-5 plants per pot) at the 1-2 leaf stage.

    • Grow plants under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Preparation and Application:

    • Prepare stock solutions of each herbicide based on the desired application rates.

    • For tank-mix treatments, prepare the mixtures immediately before application. Be mindful of the correct mixing order, which is generally to add adjuvants last.

    • Apply herbicides when the weed seedlings have reached the 3-4 leaf stage.

    • Calibrate the sprayer to deliver a known volume (e.g., 140-200 L/ha) at a constant pressure.

    • Place the pots in the spray chamber and apply the herbicide treatments. Include an untreated control and treatments with each herbicide applied alone.

  • Data Collection and Analysis:

    • Visually assess weed control at specified intervals after treatment (e.g., 7, 14, 21, and 28 days after treatment - DAT). Use a rating scale of 0% (no control) to 100% (complete plant death).

    • At the final evaluation, harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

    • Measure the dry weight of the biomass for each treatment.

    • Calculate the percent reduction in biomass compared to the untreated control.

    • Use Colby's method to calculate the expected response for the herbicide mixtures and compare it to the observed response to determine if the interaction is antagonistic, synergistic, or additive.[4][7] Statistical analysis (e.g., ANOVA, non-linear mixed models) should be performed to determine the significance of the interactions.[13]

Protocol for Field Trials

Objective: To evaluate the antagonism of this compound tank-mixtures under field conditions on natural or seeded weed populations.

Materials:

  • Field plot area with a uniform infestation of the target grass weed(s)

  • Tractor-mounted or backpack CO2-pressurized sprayer with appropriate nozzles

  • This compound and other test herbicides

  • Adjuvants as required

  • Plot marking stakes and measuring tapes

  • PPE

Procedure:

  • Site Selection and Plot Layout:

    • Select a field with a known history of the target weed species.

    • Design the experiment using a randomized complete block design with at least three or four replications.

    • Mark out individual plots of a suitable size (e.g., 3m x 6m).

  • Herbicide Application:

    • Apply herbicides at the appropriate weed growth stage (typically 3-5 leaves for annual grasses).

    • Calibrate the sprayer to ensure accurate and uniform application.

    • Prepare tank-mixtures immediately prior to application.

    • Apply the treatments to the designated plots, leaving an untreated control in each replication.

  • Data Collection and Analysis:

    • Conduct visual weed control ratings at regular intervals (e.g., 14, 28, and 42 DAT).

    • Weed density and biomass can be determined by placing quadrats (e.g., 0.25 m²) in each plot and counting/harvesting the weeds within them.

    • If the trial is conducted in a crop, measure crop injury and final crop yield.

    • Analyze the data using appropriate statistical methods to determine the significance of treatment effects and interactions, applying Colby's method to characterize the nature of the herbicide interactions.[4][7]

Visualizations

Signaling Pathway of this compound

Quizalofop_P_Pathway cluster_Cell Plant Cell Quizalofop_P This compound-ethyl (applied) Hydrolysis Hydrolysis Quizalofop_P->Hydrolysis uptake & translocation Quizalofop_acid Quizalofop Acid (active form) Hydrolysis->Quizalofop_acid ACCase Acetyl-CoA Carboxylase (ACCase) Quizalofop_acid->ACCase inhibition Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA catalysis Fatty_Acid_Synthesis Fatty Acid Synthesis Cell_Membranes Cell Membranes & New Growth Fatty_Acid_Synthesis->Cell_Membranes Malonyl_CoA->Fatty_Acid_Synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACCase substrate Plant_Death Plant Death Cell_Membranes->Plant_Death

Caption: Mechanism of action of this compound.

Experimental Workflow for Herbicide Antagonism Study

Antagonism_Workflow cluster_Prep Preparation cluster_Exp Experimentation cluster_Analysis Data Collection & Analysis cluster_Results Results Plant_Growth 1. Plant Cultivation (Target Weed Species) Herbicide_Prep 2. Herbicide Solution Preparation Plant_Growth->Herbicide_Prep Application 3. Herbicide Application (Single & Tank-Mix) Herbicide_Prep->Application Incubation 4. Plant Incubation (Controlled Environment) Application->Incubation Visual_Assessment 5. Visual Injury Assessment (e.g., 7, 14, 28 DAT) Incubation->Visual_Assessment Biomass 6. Biomass Measurement (Dry Weight) Visual_Assessment->Biomass Colby 7. Colby's Method Analysis Biomass->Colby Stats 8. Statistical Analysis (e.g., ANOVA) Colby->Stats Interaction_Type 9. Determine Interaction (Antagonistic, Additive, Synergistic) Stats->Interaction_Type

Caption: Workflow for an herbicide antagonism study.

References

Application Notes: Experimental Design for Quizalofop-P Drift Damage Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quizalofop-P-ethyl is a selective, post-emergence aryloxyphenoxypropionate (AOPP) herbicide used to control annual and perennial grass weeds in a wide range of broadleaf crops, such as soybeans, cotton, and canola.[1][2][3] Its mode of action is systemic, meaning it is absorbed by the foliage and translocated throughout the plant to its growing points.[4][5] While highly effective and selective, the off-target movement of this compound-ethyl via spray drift can pose a significant risk to susceptible non-target grass crops like corn, sorghum, and cereals.[6] Assessing the potential damage from sub-lethal doses is crucial for establishing buffer zones, understanding crop sensitivity, and managing drift-related incidents. These notes provide a framework for designing and conducting experiments to quantify the impact of this compound-ethyl drift.

Mechanism of Action

This compound-ethyl is the R-enantiomer of the racemic quizalofop-ethyl mixture and is the more active isomer.[1][7] Upon foliar absorption, it is rapidly hydrolyzed within the plant to its biologically active form, this compound acid.[7][8] This active metabolite is then translocated via the phloem to meristematic tissues (growing points).[9][10]

The primary target of this compound acid is the enzyme Acetyl-CoA Carboxylase (ACCase).[5][10][11] ACCase is a critical enzyme that catalyzes the first committed step in the biosynthesis of fatty acids.[12] By inhibiting ACCase, the herbicide halts the production of fatty acids, which are essential components for building and maintaining cell membranes and storing energy.[5][10] This disruption leads to a loss of cell membrane integrity, cessation of growth, and ultimately, cell death in susceptible grass species.[10] Most broadleaf (dicot) plants are tolerant because their plastidic ACCase enzyme has a different structure that is not inhibited by this class of herbicides.[10][13]

Symptoms of Drift Damage

Symptoms of this compound-ethyl injury typically appear on sensitive plants several days after exposure.[13] Key indicators include:

  • Chlorosis (Yellowing): The newest leaves and growing points will turn yellow as chlorophyll production is affected.[13]

  • Necrosis (Tissue Death): The growing points (whorl of grasses) will turn brown, become soft, and eventually rot, a symptom often referred to as "deadheart".[13]

  • Growth Inhibition: Overall plant growth will be stunted compared to healthy, untreated plants.

  • Leaf Discoloration: Older leaves may develop a reddish or purplish tint.[13]

Experimental Protocols

Protocol 1: Plant Cultivation and Maintenance

  • Species Selection: Choose a susceptible monocot species (e.g., corn - Zea mays) and a tolerant dicot species (e.g., soybean - Glycine max) to serve as a negative control.

  • Potting and Growth Medium: Sow 3-4 seeds per 1-liter pot filled with a standard commercial potting mix or a mixture of sand, silt, and clay (e.g., dystrophic Red Latosol).

  • Germination and Thinning: After emergence, thin the seedlings to one uniform, healthy plant per pot.

  • Growth Conditions: Maintain plants in a controlled environment (greenhouse or growth chamber).

    • Temperature: 25/20°C (day/night).

    • Photoperiod: 16-hour day / 8-hour night.

    • Humidity: 60-70% relative humidity.

    • Watering: Water as needed to maintain adequate soil moisture without waterlogging.

  • Plant Stage for Treatment: Apply herbicide treatments when the corn plants are at the 3-4 leaf stage, as this is a period of active growth and high sensitivity.

Protocol 2: Simulated Herbicide Drift Application

  • Herbicide Preparation: Use a commercial formulation of this compound-ethyl. Prepare a stock solution and then create a dilution series to represent different drift rates. These rates are typically expressed as a percentage of the recommended field application rate (e.g., 50 g a.i./ha).[11]

    • Example Drift Rates: 30%, 10%, 5%, 1%, and 0% (control) of the standard field rate.[6]

  • Application Method: Utilize a laboratory-grade spray tower or cabinet equipped with a flat-fan nozzle to ensure uniform application. This method allows for precise control over the applied dose.

    • Calibrate the sprayer to deliver a specific volume (e.g., 300 L/ha) at a constant pressure.[6]

  • Experimental Design: Arrange the pots in a completely randomized design. Include a minimum of four to five replications for each treatment group (herbicide dose).

  • Treatment Application: Place one pot at a time in the spray chamber. Apply the designated herbicide dose. The control group should be sprayed with water only.

  • Post-Application Care: Return the plants to the greenhouse immediately after treatment and maintain them under the conditions described in Protocol 1 for the duration of the experiment (typically 21 days).

Protocol 3: Data Collection and Damage Assessment

  • Visual Injury Assessment:

    • At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of injury for each plant.[6]

    • Use a rating scale from 0% (no visible injury) to 100% (plant death).[14] Note specific symptoms like chlorosis, necrosis, and stunting.

  • Morphological Measurements:

    • At 7, 14, and 21 DAT, measure the plant height from the soil surface to the highest point of the plant.

    • Calculate the percent inhibition of plant height relative to the control group.[6]

  • Biomass Measurement:

    • At 21 DAT, harvest the plants.

    • Separate the shoots from the roots.

    • Measure the fresh weight of the shoots.

    • Dry the shoot material in a forced-air oven at 70°C for 72 hours or until a constant weight is achieved.

    • Measure the shoot dry weight.

    • Calculate the percent reduction in biomass relative to the control group.

  • Data Analysis:

    • Analyze the data using Analysis of Variance (ANOVA).

    • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to compare treatment means.

    • Regression analysis can be used to model the dose-response relationship and calculate the dose required to cause a 10% or 50% reduction in a given parameter (e.g., R10 for plant height inhibition).[6]

Data Presentation

Table 1: Summary of this compound-ethyl Drift Effects on Corn (Zea mays) at 21 Days After Treatment (Illustrative Data)

Drift Rate (% of Field Rate)Applied Dose (g a.i./ha)Visual Injury (%)Plant Height Inhibition (%)Shoot Dry Biomass Reduction (%)
0% (Control)0000
1%0.50-5< 5< 5
5%2.515-2510-2015-30
10%5.040-6035-5550-70
30%15.085-10080-10090-100

Note: This table presents illustrative data based on expected outcomes from experimental studies to demonstrate a dose-dependent response. Actual results will vary based on specific experimental conditions.[6]

Mandatory Visualization

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_data Phase 3: Data Collection & Analysis P1 Plant Cultivation (Corn & Soybean) P2 Growth to 3-4 Leaf Stage P1->P2 E2 Simulated Drift Application (Spray Tower) P2->E2 E1 Prepare Herbicide Dilution Series E1->E2 E3 Post-Treatment Incubation (21 Days) E2->E3 D1 Visual Injury Assessment (7, 14, 21 DAT) E3->D1 D4 Statistical Analysis (ANOVA, Regression) D1->D4 D2 Plant Height Measurement (7, 14, 21 DAT) D2->D4 D3 Final Biomass Harvest (21 DAT) D3->D4

Caption: Experimental workflow for this compound drift damage assessment.

G cluster_uptake Plant Interaction cluster_moa Molecular Action A Foliar Application of This compound-ethyl B Hydrolysis in Plant Tissue A->B C Active Form: This compound acid B->C D Translocation to Meristematic Tissue C->D J INHIBITION C->J E Acetyl-CoA F ACCase Enzyme E->F G Malonyl-CoA F->G F->J H Fatty Acid Synthesis G->H I Cell Membrane Integrity & Growth H->I K Blockage of Fatty Acid Production J->K L Growth Cessation & Plant Death K->L

Caption: Signaling pathway for this compound-ethyl's mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Quizalofop-P Degradation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of Quizalofop-P and its related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it typically degrade?

This compound is the R-isomer of the herbicide Quizalofop. It is often formulated as an ester, such as this compound-ethyl (QPE)[1]. The primary degradation pathway involves the rapid hydrolysis of the ester group to form the biologically active metabolite, this compound-acid (QA)[2][3][4]. This acid can then undergo further degradation into several smaller molecules.

Q2: What are the major metabolites of this compound I should be monitoring?

Beyond the primary metabolite, this compound-acid, subsequent degradation can produce several other compounds. Key metabolites to monitor in soil and water samples include:

  • CHQ (6-chloroquinoxalin-2-ol) [2][5]

  • CHHQ (dihydroxychloroquinoxalin) [2][5]

  • PPA ((R)-2-(4-hydroxyphenoxy)propionic acid) [2][5]

  • 3-OH-quizalofop-acid and 3-OH-CQO [3]

Q3: My this compound-ethyl is not degrading into this compound-acid. What are the common causes?

Several factors could inhibit the initial hydrolysis step. Consider the following:

  • pH of the Medium: Hydrolysis of this compound-ethyl is pH-dependent. It is generally stable at an acidic pH (e.g., pH 5) but the rate of hydrolysis increases with increasing pH[1]. Ensure your experimental buffer or soil pH is neutral to alkaline for optimal hydrolysis.

  • Microbial Activity (for biodegradation studies): In soil or microbial culture experiments, a lack of viable, adapted microorganisms can halt degradation. Ensure the microbial source is active and consider an acclimatization period.

  • Temperature: Degradation rates are temperature-sensitive. For microbial degradation, optimal temperatures are often between 30-37°C[6][7]. Low temperatures will slow down both chemical and biological processes.

  • Analytical Issues: The issue may be with your extraction or detection method. Verify that your analytical method has been validated with acceptable recovery rates for both the parent compound and its acid metabolite[8].

Q4: I am seeing inconsistent or non-reproducible degradation rates. What should I check?

Inconsistent results often point to a lack of control over experimental variables.

  • Homogeneity of Samples: Ensure the herbicide is uniformly applied and mixed into the soil or medium. In soil studies, sieving and pre-incubation can improve consistency.

  • Environmental Conditions: Maintain consistent temperature, moisture, and light conditions across all replicates. Fluctuations in these parameters can significantly alter degradation rates[9][10].

  • Sample Storage: Ensure samples are stored properly (typically frozen) immediately after collection to halt any further degradation before analysis.

  • Extraction Efficiency: Inconsistent extraction can lead to variable results. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a reliable procedure for extracting this compound and its metabolites from soil[2][5].

Q5: What analytical methods are recommended for quantifying this compound and its metabolites?

High-Performance Liquid Chromatography (HPLC) is the most common technique.

  • HPLC with DAD/UV Detector: Suitable for routine analysis and can achieve Limits of Quantification (LOQs) that meet regulatory requirements[8][11].

  • Liquid Chromatography with Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity, making it ideal for identifying and quantifying low levels of metabolites in complex matrices[2][12][13].

  • Gas Chromatography (GC): Can also be used, sometimes in conjunction with MS, for the analysis of Quizalofop-ethyl[8][14].

Troubleshooting Guides

Guide 1: Problem - No Degradation or Very Slow Degradation Observed

This guide provides a logical workflow to diagnose experiments where this compound degradation is not proceeding as expected.

G start Problem: No/Slow Degradation check_analytical 1. Verify Analytical Method start->check_analytical analytical_ok Method Validated? (Recovery >80%) check_analytical->analytical_ok check_conditions 2. Check Experimental Conditions conditions_ok Conditions Optimal? (Temp, Moisture, etc.) check_conditions->conditions_ok check_hydrolysis Is the study abiotic (hydrolysis/photolysis)? check_biotic Is the study biotic (microbial degradation)? check_hydrolysis->check_biotic No check_ph Is pH correct for hydrolysis? (Neutral/Alkaline) check_hydrolysis->check_ph Yes check_microbes Is microbial inoculum viable? check_biotic->check_microbes Yes analytical_ok->check_conditions Yes fix_analytical Solution: Re-validate extraction & detection method. analytical_ok->fix_analytical No conditions_ok->check_hydrolysis Yes fix_conditions Solution: Adjust conditions to protocol specifications. conditions_ok->fix_conditions No fix_ph Solution: Adjust pH of medium. check_ph->fix_ph No check_light Is light source adequate for photolysis? check_ph->check_light Yes check_light->check_biotic Yes fix_light Solution: Verify light source spectrum and intensity. check_light->fix_light No fix_microbes Solution: Use fresh inoculum or acclimatize culture. check_microbes->fix_microbes No check_toxicity Is concentration too high (toxic effect)? check_microbes->check_toxicity Yes fix_toxicity Solution: Reduce initial herbicide concentration. check_toxicity->fix_toxicity No

Caption: Troubleshooting workflow for no/slow degradation.

Quantitative Data Summary

Table 1: Half-Life (DT50) of this compound-ethyl in Soil
Soil TypeConditionHalf-Life (DT50) in DaysReference
Loamy (L)Sunlight0.6[9]
Loamy (L)Dark2.9[9]
Silty Loam (SL)Sunlight0.8[9]
Silty Loam (SL)Dark3.5[9]
Silty Clay Loam (SCL)Sunlight1.0[9]
Silty Clay Loam (SCL)Dark3.9[9]
Adzuki Bean Soil (Hunan)Field5.4[8]
Adzuki Bean Soil (Heilongjiang)Field6.7[8]
Table 2: Optimal Conditions for Microbial Degradation of this compound-ethyl
Bacterial StrainOptimal pHOptimal Temperature (°C)Degradation RateReference
Methylobacterium populi YC-XJ18.03597% of 50 mg/L in 72h[6]
Pseudomonas sp. J-27.037Not specified[7]
Bacillus pumilis7.035Not specified[6]

Experimental Protocols

Protocol 1: General Soil Degradation Study

This protocol outlines the key steps for conducting a laboratory-based soil degradation study for this compound-ethyl.

G prep 1. Soil Preparation - Collect & sieve soil (<2mm) - Adjust moisture to 40-60% WHC - Pre-incubate for 7 days spike 2. Herbicide Application - Prepare stock solution - Spike soil to target concentration - Mix thoroughly for homogeneity prep->spike incubate 3. Incubation - Transfer to incubation flasks - Maintain at constant temp (e.g., 20°C) - Keep in the dark (for biodegradation) spike->incubate sample 4. Sampling - Collect subsamples at defined time points (e.g., 0, 1, 3, 7, 14, 30, 60 days) - Store samples at -20°C until analysis incubate->sample extract 5. Sample Extraction (QuEChERS) - Use acidified acetonitrile - Add MgSO4 and NaCl salts - Centrifuge to separate layers sample->extract cleanup 6. Dispersive SPE Cleanup - Use C18 sorbent to remove interfering matrix components extract->cleanup analyze 7. Analysis - Analyze extract using LC-MS/MS or HPLC-UV cleanup->analyze

Caption: Workflow for a typical soil degradation experiment.

Protocol 2: Sample Extraction using Modified QuEChERS

This method is effective for extracting this compound-ethyl and its metabolites from soil samples[2][5].

  • Sample Weighing: Weigh 10 g of your soil sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of acidified acetonitrile (e.g., with 1% acetic acid v/v) and 10 mL of acidified water (e.g., 0.1 M HCl)[5].

  • Vortex: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

  • Salt Addition: Add magnesium sulfate (MgSO₄) and sodium chloride (NaCl)[5].

  • Shaking & Centrifugation: Shake vigorously for 1 minute, then centrifuge at >3000 rpm for 5 minutes.

  • Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a microcentrifuge tube containing a dispersive solid-phase extraction (d-SPE) sorbent like C18 to remove co-extractives[5].

  • Final Centrifugation: Vortex for 30 seconds and centrifuge again.

  • Analysis: The final supernatant is ready for analysis by HPLC or LC-MS/MS.

Protocol 3: HPLC-DAD Analytical Method

This is a baseline method for the simultaneous determination of this compound-ethyl and this compound-acid, adapted from published studies[8].

  • Instrument: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (containing 1% v/v acetic acid) in a 70:30 (v/v) ratio[8].

  • Flow Rate: 1.0 mL/min[8].

  • Column Temperature: 30°C[8].

  • Injection Volume: 20 µL.

  • Detection Wavelength: 236 nm[8].

  • Quantification: Use an external standard calibration curve for both this compound-ethyl and this compound-acid.

Degradation Pathway Visualization

This diagram illustrates the primary degradation pathway of this compound-ethyl in environmental matrices like soil and water.

G QPE This compound-ethyl (QPE) QA This compound-acid (QA) (Primary Metabolite) QPE->QA Hydrolysis (Chemical/Microbial) mid QA->mid CHQ CHQ (6-chloroquinoxalin-2-ol) Other Further Minor Metabolites CHQ->Other CHHQ CHHQ (dihydroxychloroquinoxalin) CHHQ->Other PPA PPA ((R)-2-(4-hydroxyphenoxy) propionic acid) PPA->Other mid->CHQ Cleavage mid->CHHQ Hydroxylation mid->PPA Cleavage

References

Technical Support Center: Enhancing Quizalofop-P Stability in Analytical Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining the stability of Quizalofop-P analytical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound-ethyl in analytical solutions?

A1: The stability of this compound-ethyl in analytical solutions is primarily influenced by pH, light exposure, and temperature. It is unstable in alkaline conditions, susceptible to photodegradation, and its degradation rate can be accelerated by elevated temperatures.[1]

Q2: What is the main degradation product of this compound-ethyl?

A2: The primary degradation pathway for this compound-ethyl is the hydrolysis of the ethyl ester to form its corresponding carboxylic acid, Quizalofop-acid.[2][3] This hydrolysis is significantly faster in alkaline environments.

Q3: What are the recommended solvents for preparing this compound-ethyl stock and working solutions?

A3: Acetonitrile is the most commonly recommended solvent for preparing this compound-ethyl stock and working solutions for analytical purposes.[1] Methanol can also be used, particularly for some of its metabolites.

Q4: How should I store my this compound-ethyl analytical solutions to ensure stability?

A4: To ensure stability, store your this compound-ethyl solutions in a refrigerator at approximately 4°C (39°F).[4] It is also crucial to protect the solutions from light by using amber glass vials or by wrapping the containers in aluminum foil.

Troubleshooting Guides

Problem 1: My analytical results for this compound-ethyl are inconsistent and show a decreasing trend over time.

Possible Cause: This issue is likely due to the degradation of this compound-ethyl in your analytical solution.

Troubleshooting Steps:

  • Verify Solution pH: Check the pH of your solvent or any aqueous mobile phases. This compound-ethyl degrades rapidly in alkaline conditions (pH > 7).

  • Protect from Light: Ensure your solutions are stored in amber vials or otherwise protected from light, as this compound-ethyl is susceptible to photodegradation.

  • Control Temperature: Store your stock and working solutions in a refrigerator at 4°C. Avoid leaving solutions at room temperature for extended periods.

  • Prepare Fresh Solutions: If degradation is suspected, prepare fresh working standards from your stock solution. If the issue persists, prepare a new stock solution.

  • Consider a Buffered Solution: For aqueous solutions or mobile phases, consider using an acidic buffer to maintain a pH below 7.

Problem 2: I see an unexpected peak in my chromatogram that increases in area as my this compound-ethyl peak decreases.

Possible Cause: This new peak is likely the degradation product, Quizalofop-acid.

Troubleshooting Steps:

  • Confirm Peak Identity: If you have a Quizalofop-acid standard, inject it to confirm the retention time of the unknown peak.

  • Review Mobile Phase: If using a buffered mobile phase, ensure its pH is acidic to neutral. An alkaline mobile phase can cause on-column degradation.

  • Check Autosampler Conditions: If your samples are stored in the autosampler for an extended period, ensure the temperature is controlled (if available) and the vials are protected from light.

  • Implement Stabilization: Follow the recommendations for pH control, light protection, and temperature control to minimize further degradation.

Quantitative Data Summary

Table 1: pH Stability of this compound-ethyl

pHTemperature (°C)Half-life (DT50)Stability
450> 1 yearStable
7503.67 daysModerately Stable
74010.7 daysModerately Stable
1050< 2.4 hoursUnstable

Data sourced from a study on the determination of this compound-ethyl in commercial formulations.[1]

Experimental Protocols

Protocol 1: Preparation of this compound-ethyl Stock and Working Solutions

Objective: To prepare stable stock and working solutions of this compound-ethyl for analytical purposes.

Materials:

  • This compound-ethyl analytical standard

  • HPLC-grade acetonitrile

  • Class A volumetric flasks

  • Analytical balance

  • Amber glass vials with screw caps

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of this compound-ethyl analytical standard.

    • Quantitatively transfer the standard to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile.

    • Stopper the flask and mix thoroughly by inversion.

    • Transfer the stock solution to an amber glass vial for storage.

  • Working Solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL):

    • Perform serial dilutions of the stock solution using acetonitrile to achieve the desired concentrations.

    • Use calibrated pipettes and volumetric flasks for accurate dilutions.

    • Store the working solutions in amber glass vials.

  • Storage:

    • Store all stock and working solutions in a refrigerator at 4°C.

    • Ensure vials are tightly sealed to prevent solvent evaporation.

Protocol 2: Recommended Stability Testing Protocol

Objective: To assess the stability of this compound-ethyl in an analytical solution under specific conditions.

Procedure:

  • Prepare a fresh solution of this compound-ethyl in the desired solvent at a known concentration.

  • Divide the solution into several aliquots in amber vials.

  • Store the vials under the desired conditions to be tested (e.g., refrigerated, room temperature, exposed to light).

  • At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), analyze an aliquot by a validated analytical method (e.g., HPLC-UV).

  • Compare the peak area or concentration of this compound-ethyl at each time point to the initial (time 0) measurement.

  • Calculate the percentage of degradation over time. The appearance and increase of the Quizalofop-acid peak can also be monitored.

Visualizations

Degradation_Pathway Quizalofop_P_ethyl This compound-ethyl Quizalofop_acid Quizalofop-acid Quizalofop_P_ethyl->Quizalofop_acid Degradation Factors Influencing Factors Factors->Quizalofop_P_ethyl Alkaline_pH Alkaline pH (Hydrolysis) Alkaline_pH->Quizalofop_P_ethyl Light Light (Photodegradation) Light->Quizalofop_P_ethyl Temperature High Temperature Temperature->Quizalofop_P_ethyl

Caption: Degradation pathway of this compound-ethyl.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Analysis prep_stock Prepare Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working storage_conditions Store at 4°C in Amber Vials prep_working->storage_conditions hplc_analysis HPLC Analysis storage_conditions->hplc_analysis check_degradation Check for Degradation Peaks hplc_analysis->check_degradation

Caption: Recommended workflow for handling this compound solutions.

Troubleshooting_Logic start Inconsistent Results? check_ph Check Solution pH start->check_ph check_light Protect from Light start->check_light check_temp Control Temperature start->check_temp prepare_fresh Prepare Fresh Solution check_ph->prepare_fresh check_light->prepare_fresh check_temp->prepare_fresh

Caption: Troubleshooting logic for unstable this compound solutions.

References

Technical Support Center: Addressing Weed Resistance to Quizalofop-P Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals investigating weed resistance to Quizalofop-P herbicides.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound herbicides and how do weeds develop resistance?

This compound-ethyl is a Group 1 (WSSA) herbicide that selectively controls grass weeds in broadleaf crops.[1][2] Its primary mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[1][3] This enzyme is crucial for the first step in fatty acid synthesis, which is essential for producing phospholipids needed for new cell membranes.[1] Inhibition of ACCase halts cell growth, leading to chlorosis and necrosis in young tissues, typically within 1-3 weeks.[1]

Weed resistance to this compound and other ACCase inhibitors evolves through two primary mechanisms:

  • Target-Site Resistance (TSR): This occurs due to a single nucleotide change (mutation) in the gene encoding the ACCase enzyme.[4] This mutation alters the amino acid sequence of the protein, reducing the herbicide's ability to bind to and inhibit the enzyme, while the enzyme's normal function remains intact.[3][4]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration.[5][6] The most common form of NTSR is enhanced metabolic detoxification, where the resistant plant rapidly breaks down the herbicide into non-toxic substances using enzymes like cytochrome P450 monooxygenases (P450s) or glutathione S-transferases (GSTs).[4][7][8]

Q2: How can I confirm if a weed population is resistant to this compound?

Confirming resistance involves a multi-step process:

  • Field Observation: The initial indication is the survival of a specific weed species after a correctly applied this compound treatment, especially if the same herbicide has been used repeatedly in the field and was previously effective.[9]

  • Whole-Plant Bioassay: A dose-response experiment is the standard method. Seeds from the suspected resistant population and a known susceptible population are grown under controlled conditions and treated with a range of this compound doses. Resistance is confirmed if the suspected population survives significantly higher doses than the susceptible population.[10]

  • Mechanism Investigation: If resistance is confirmed, further experiments are needed to determine if it is TSR or NTSR. This involves sequencing the ACCase gene to look for known resistance-conferring mutations and conducting assays with metabolic inhibitors.[7][11]

Q3: My whole-plant bioassay results are inconsistent. What are the common causes?

Inconsistency in bioassays can arise from several factors:

  • Environmental Conditions: Plant stress from drought, waterlogging, or extreme temperatures can reduce herbicide uptake and efficacy, leading to poor control even in susceptible plants.[12] Applications at high temperatures and low humidity are known to yield poor results.[12]

  • Plant Growth Stage: Herbicides are most effective on young, actively growing weeds.[13] Applying this compound to mature or stressed plants can lead to marginal control and variable results.[9]

  • Genetic Variability: A weed population may contain a mixture of susceptible, partially resistant, and fully resistant individuals.[13] This genetic heterogeneity can cause a wide range of responses to a single herbicide dose.

  • Application Error: Inconsistent spray coverage, incorrect herbicide concentration, or improper use of adjuvants can all lead to variable outcomes.[12][13]

Q4: We have confirmed resistance in our weed population but did not find any known mutations in the ACCase gene. What is the likely cause?

If target-site sequencing does not reveal known resistance-conferring mutations, the resistance mechanism is likely NTSR, specifically enhanced herbicide metabolism.[7][14][15] In this scenario, the weed's ACCase enzyme is still sensitive to the herbicide, but the plant detoxifies the chemical before it can reach the enzyme in sufficient quantities. This is often mediated by GSTs or P450 enzymes.[7][8] To investigate this, you can conduct experiments using metabolic inhibitors.

Troubleshooting Guides

Problem: Poor herbicide efficacy observed in susceptible control plants.

Possible Cause Troubleshooting Step
Improper Application Verify sprayer calibration, nozzle type, and pressure to ensure even coverage. Ensure the correct rate of a recommended non-ionic surfactant or crop oil concentrate is used.[12]
Environmental Stress Maintain optimal growing conditions (temperature, humidity, soil moisture) for all plants. Avoid testing on plants that show signs of stress.[12][16]
Herbicide Degradation Use freshly prepared herbicide solutions for each experiment. Check the expiration date and storage conditions of the herbicide concentrate.
Incorrect Growth Stage Treat plants when they are young and actively growing, as specified in standard protocols (e.g., 2-4 leaf stage).[16][17]

Problem: High variability in plant response within the same treatment group.

Possible Cause Troubleshooting Step
Genetic Heterogeneity Increase the number of biological replicates (individual plants) to account for natural variation within the population.
Inconsistent Application Ensure uniform spray coverage for all plants in a treatment group. A track sprayer is recommended for consistency.
Substrate & Potting Issues Use a uniform, well-draining soil mix for all plants. Ensure pots are of the same size and have adequate drainage.

Problem: Inconclusive results from metabolic inhibitor assays (e.g., malathion, NBD-Cl).

Possible Cause Troubleshooting Step
Inhibitor Rate/Timing Optimize the concentration and pre-treatment timing of the inhibitor. The inhibitor must be applied prior to the herbicide to effectively block the metabolic pathway.[7]
Multiple NTSR Mechanisms The weed may possess multiple NTSR mechanisms. For example, if malathion (a P450 inhibitor) shows no effect, test with NBD-Cl (a GST inhibitor).[7][11]
Reduced Absorption/Translocation The resistance mechanism may not be metabolic but could involve reduced herbicide uptake or movement within the plant. This is a less common but possible form of NTSR.[3][6]

Data Presentation

Table 1: Common Target-Site Mutations Conferring Resistance to ACCase Inhibitors

Amino Acid Position Common Substitution Cross-Resistance Profile Reference
Isoleucine-1781Leucine (Ile-1781-Leu)Resistance to aryloxyphenoxypropionates (FOPs) and some cyclohexanediones (DIMs).[18][11][19]
Tryptophan-2027Cysteine (Trp-2027-Cys)Resistance mainly to FOP herbicides.[18][20][20]
Isoleucine-2041Asparagine (Ile-2041-Asn)Resistance mainly to FOP herbicides.[18][18][21]
Aspartate-2078Glycine (Asp-2078-Gly)Broad resistance to FOPs and DIMs, including clethodim.[18][18][21]
Cysteine-2088Arginine (Cys-2088-R)Confers resistance to clethodim and other ACCase inhibitors.[18][21]
Glycine-2096Alanine (Gly-2096-Ala)Resistance mainly to FOP herbicides.[18][18]
Position corresponds to the full-length plastidic ACCase in Alopecurus myosuroides.[18]

Table 2: Example IC50 Values from an ACCase Enzyme Inhibition Assay

Herbicide Biotype ACCase IC50 (µM) Resistance Index (RI) Reference
Fluazifop-p-butylSusceptible (S)0.5-[19]
Fluazifop-p-butylResistant 1 (R1)8.917.8[19]
Fluazifop-p-butylResistant 2 (R2)17.134.2[19]
SethoxydimSusceptible (S)1.1-[19]
SethoxydimResistant 1 (R1)11.210.2[19]
SethoxydimResistant 2 (R2)22.120.1[19]
IC50 is the concentration of herbicide required to inhibit 50% of the enzyme activity.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

  • Seed Germination: Germinate seeds from suspected resistant (R) and known susceptible (S) populations in petri dishes or directly in pots filled with a standard potting medium.

  • Plant Growth: Transplant seedlings at the same growth stage into individual pots. Grow plants in a controlled environment (e.g., greenhouse or growth chamber) with standardized temperature, light, and humidity.

  • Herbicide Application: At the 2- to 4-leaf stage, treat plants with a logarithmic range of this compound doses. This should include a 0-dose control and doses ranging from 1/8 to 8x the recommended field rate. Include a known adjuvant as per the product label. Use a calibrated laboratory track sprayer for uniform application.

  • Data Collection: At 21 days after treatment (DAT), assess plant survival and measure shoot biomass by harvesting the above-ground tissue and recording the fresh or dry weight.

  • Data Analysis: Analyze the data using a non-linear regression model (e.g., log-logistic) to calculate the GR50 (dose causing 50% growth reduction) or LD50 (dose causing 50% mortality) for each population. The Resistance Index (RI) is calculated as the GR50 of the R population divided by the GR50 of the S population. An RI greater than 2-3 is typically considered indicative of resistance.

Protocol 2: Investigating NTSR with Metabolic Inhibitors

  • Plant Growth: Grow R and S populations to the 2- to 4-leaf stage as described in Protocol 1.

  • Inhibitor Pre-treatment: Approximately 1-2 hours before herbicide application, treat a subset of plants from each population with a metabolic inhibitor.

    • For P450 inhibition, use malathion.

    • For GST inhibition, use 4-chloro-7-nitrobenzoxadiazole (NBD-Cl).[7]

  • Herbicide Treatment: Treat all plants (with and without inhibitor pre-treatment) with a diagnostic dose of this compound (a dose that kills the S population but not the R population).

  • Assessment: At 21 DAT, assess plant survival.

  • Interpretation: If the pre-treatment with an inhibitor significantly increases the mortality of the R population compared to the R population treated with this compound alone, it suggests that the corresponding enzyme family (P450s or GSTs) is involved in the resistance mechanism.[7][11]

Visualizations

cluster_0 Normal Plant Cell cluster_1 Herbicide Action & Resistance ACoA Acetyl-CoA ACCase ACCase Enzyme ACoA->ACCase Substrate FA Fatty Acids Cell Growth Cell Growth FA->Cell Growth ACCase->FA Catalysis Qp This compound Qp->ACCase Inhibition NTSR Non-Target-Site Resistance (Metabolic Detoxification) Qp->NTSR TSR Target-Site Resistance (ACCase Mutation) TSR->ACCase Alters enzyme Inactive Inactive Metabolites NTSR->Inactive

Caption: this compound mode of action and the primary mechanisms of weed resistance.

start Field Observation: Weed survival after This compound application bioassay Whole-Plant Dose-Response Bioassay start->bioassay confirm Resistance Confirmed? bioassay->confirm sequence Sequence ACCase Gene confirm->sequence Yes susceptible Population is Susceptible confirm->susceptible No mutation Known Mutation Found? sequence->mutation tsr Conclusion: Target-Site Resistance (TSR) mutation->tsr Yes inhibitor Metabolic Inhibitor Assay (e.g., Malathion, NBD-Cl) mutation->inhibitor No reversal Resistance Reversed? inhibitor->reversal ntsr Conclusion: Non-Target-Site Resistance (NTSR) reversal->ntsr Yes unknown Investigate Other NTSR Mechanisms (Uptake, Translocation) reversal->unknown No

Caption: Experimental workflow for characterizing this compound resistance.

start Problem: Inconsistent Bioassay Results (High Variability) q1 Are susceptible controls also showing survival? start->q1 a1_yes Check environmental conditions (stress, temp, humidity) and herbicide application protocol. q1->a1_yes Yes q2 Is variability high across all dose levels? q1->q2 No a2_yes Indicates genetic heterogeneity. Increase number of replicates per treatment. q2->a2_yes Yes q3 Is variability highest at intermediate doses? q2->q3 No a3_yes Expected result for a population segregating for resistance. Analyze dose-response curve carefully. q3->a3_yes Yes a3_no Review for inconsistent spray coverage or potting media non-uniformity. q3->a3_no No

Caption: Troubleshooting logic for inconsistent whole-plant bioassay results.

References

Technical Support Center: Quizalofop-P Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of Quizalofop-P from complex matrices.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common and effective method for extracting this compound from complex matrices?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recognized as a simple, economical, and effective approach for extracting this compound and its metabolites from various matrices, including soil and agricultural products.[1][2] It has been successfully optimized for matrices like adzuki beans, plants, and soil.[1] Compared to traditional methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), QuEChERS is often safer, faster, and more efficient.[1][2]

Q2: My recovery of this compound is consistently low. What are the potential causes and solutions?

A2: Low recovery can stem from several factors. Here’s a troubleshooting guide:

  • Incorrect Solvent pH: this compound is known to decompose in alkaline environments.[2] Ensure your extraction solvent is acidic. Using acetonitrile acidified with 1% acetic acid has been shown to significantly improve recovery rates, in some cases from ~60% to over 95%.[2] For soil extraction, a mixture of acetonitrile and 6% phosphoric acid in water (80:20, v/v) is also effective.[3][4]

  • Inadequate Homogenization/Shaking: Ensure the sample is thoroughly homogenized before extraction.[3] During the extraction step, vigorous shaking or vortexing is crucial to ensure complete interaction between the solvent and the sample matrix. A common protocol involves vortexing for at least 2 minutes.[1]

  • Matrix Effects: Complex matrices can interfere with the extraction process. The composition of the matrix can affect the response of the analyte, leading to lower signals.[1] The use of matrix-matched standards for calibration is recommended to compensate for these effects.[1]

  • Analyte Adsorption: this compound may adsorb to certain components of the matrix or labware. The addition of a competing agent or modification of the extraction solvent might be necessary.

Q3: I am observing significant matrix interference and poor cleanup in my extracts. How can I improve this?

A3: Matrix interference is a common challenge with complex samples.[5] Here are some strategies to improve cleanup:

  • Dispersive Solid-Phase Extraction (d-SPE): The QuEChERS method incorporates a d-SPE cleanup step. After the initial extraction and partitioning, an aliquot of the supernatant is mixed with a combination of sorbents. For this compound, common sorbents include C18 and Primary Secondary Amine (PSA).[2][6]

  • Salting-Out Effect: The addition of salts like anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) during the initial extraction step helps to induce phase separation between the aqueous and organic layers, which partitions the analyte into the organic solvent and reduces co-extractives.[7][8]

  • Freezing Step: For some matrices, storing aliquots of the organic phase in a freezer (-25 °C) for a couple of hours can help precipitate interfering substances like lipids.[9]

Q4: Which analytical technique is best for the detection and quantification of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the standard technique. For detection, it is often coupled with a Diode Array Detector (DAD) or tandem mass spectrometry (LC-MS/MS).[1][2][5]

  • HPLC-DAD: This is a cost-effective and reliable method available in most standard laboratories, suitable for monitoring herbicide residues.[2]

  • LC-MS/MS: This technique offers higher sensitivity and selectivity, making it ideal for detecting very low concentrations of this compound and its metabolites, especially in highly complex matrices.[3][4][5] It is the preferred method when high accuracy and low detection limits are required.[5]

Q5: How should I prepare standard solutions for accurate quantification?

A5: Stock solutions are typically prepared by dissolving a known amount of this compound standard in a solvent like acetonitrile to a concentration of around 100-1000 mg/L.[1][8] These stock solutions should be stored at 4°C.[1][2] Working standard solutions are then prepared by diluting the stock solution. To account for matrix effects, it is highly recommended to prepare calibration curves using matrix-matched standards. This involves diluting the standard solutions with a blank matrix extract obtained by running a sample free of the analyte through the entire extraction procedure.[1]

Data on Extraction Performance

The following tables summarize the performance of various methods for this compound extraction from different matrices.

Table 1: Recovery and Precision Data for this compound and its Metabolites

MatrixMethodAnalyteRecovery (%)RSD (%)Reference
Adzuki Bean (Seeds, Plants) & SoilModified QuEChERSThis compound-ethyl88.7 - 116.20.82 - 4.39[1]
Adzuki Bean (Seeds, Plants) & SoilModified QuEChERSThis compound-acid88.7 - 116.20.82 - 4.39[1]
BeansModified QuEChERSThis compound-ethyl92.4 - 117.80.35 - 4.36[2][10]
Tobacco LeavesMatrix Solid-Phase DispersionThis compound-ethyl89.0 - 91.62.9 - 3.9[5]
OnionHPLC-DAD MethodThis compound-ethyl94.4 - 99.90.1 - 2.3[11]

RSD: Relative Standard Deviation

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

MatrixMethodAnalyteLOD (mg/kg)LOQ (mg/kg)Reference
Adzuki Bean (Seeds, Plants) & SoilModified QuEChERSThis compound-ethyl0.005 - 0.0080.015 - 0.02[1]
Adzuki Bean (Seeds, Plants) & SoilModified QuEChERSThis compound-acid0.003 - 0.010.01 - 0.03[1]
BeansModified QuEChERSThis compound-ethyl0.003-[2][10]
SoilLC-MS/MSThis compound-ethyl-0.005[3]
SoilLC-MS/MSThis compound (metabolite)-0.005[3]
SoilLC-MS/MS3-OH-quizalofop-acid (metabolite)-0.001[3]

Detailed Experimental Protocols

Protocol 1: Modified QuEChERS Method for Beans and Similar Plant Matrices

This protocol is adapted from methodologies that have demonstrated high recovery and reliability.[2][10]

1. Sample Preparation:

  • Weigh 5 g of the homogenized sample (e.g., ground beans, chopped plant tissue) into a 50 mL centrifuge tube.

2. Extraction:

  • Add 25 mL of acetonitrile containing 1% (v/v) acetic acid to the tube.[1]

  • Vortex the mixture vigorously for 2 minutes.[1]

  • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Shake the tube immediately and vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 1.5 mL aliquot of the upper acetonitrile layer (supernatant) to a 2 mL microcentrifuge tube.

  • Add d-SPE sorbents (e.g., 75 mg Z-SEP or a combination of 12.5 mg C18 + 12.5 mg PSA).[2][8]

  • Vortex the tube for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

4. Final Preparation and Analysis:

  • Collect the supernatant using a syringe.

  • Filter the extract through a 0.22 µm filter into an autosampler vial for analysis by HPLC-DAD or LC-MS/MS.[1]

Protocol 2: Extraction from Soil Matrix

This protocol is based on the validated BASF Method D1303/02 for soil analysis.[3][4]

1. Sample Preparation:

  • Weigh 5 g of the homogenized soil sample into a suitable centrifuge tube.

2. Extraction:

  • Add 15 mL of the extraction solvent (acetonitrile:6% phosphoric acid in water, 80:20 v/v).[3][4]

  • Shake the tube for approximately 30 minutes at 300 rpm.[4]

  • Centrifuge for 5 minutes at 4000 rpm.[4]

  • Transfer the supernatant to a separate tube.

  • Repeat the extraction step on the soil pellet with another 15 mL of extraction solvent.

  • Combine the supernatants.

3. Preparation for Measurement:

  • For this compound-ethyl and this compound: Take an aliquot (e.g., 0.10 mL) of the combined extract and dilute it with an appropriate volume (e.g., 0.7 mL) of acetonitrile:water (90:10, v/v).[4]

  • For 3-OH-quizalofop-acid: Take a separate, larger aliquot (e.g., 0.50 mL) of the extract and dilute it with water (e.g., 0.3 mL).[4]

  • Vortex the diluted samples before transferring them to autosampler vials for LC-MS/MS analysis.

Visualized Workflows and Logic

G cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Step 3: Analysis Sample Homogenized Sample (5g) AddSolvent Add Acetonitrile + Acetic Acid (1%) Sample->AddSolvent Vortex1 Vortex (2 min) AddSolvent->Vortex1 AddSalts Add MgSO4 + NaCl Vortex1->AddSalts Shake Shake (1 min) AddSalts->Shake Centrifuge1 Centrifuge (4000 rpm, 5 min) Shake->Centrifuge1 Supernatant Take Aliquot of Supernatant Centrifuge1->Supernatant AddSorbent Add d-SPE Sorbent (e.g., C18, PSA) Supernatant->AddSorbent Vortex2 Vortex (1 min) AddSorbent->Vortex2 Centrifuge2 Centrifuge (4000 rpm, 5 min) Vortex2->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter Analysis Inject into HPLC-DAD or LC-MS/MS Filter->Analysis

Caption: Workflow for the modified QuEChERS extraction of this compound.

G Start Low Recovery or High Interference? CheckpH Is extraction solvent acidified (e.g., with acetic or phosphoric acid)? Start->CheckpH Acidify Action: Acidify solvent (e.g., 1% Acetic Acid). This compound degrades in alkaline conditions. CheckpH->Acidify No CheckCleanup Is a d-SPE cleanup step included? CheckpH->CheckCleanup Yes Acidify->CheckCleanup AddCleanup Action: Incorporate d-SPE with C18/PSA sorbents to remove interferents. CheckCleanup->AddCleanup No CheckMatrixEffects Are you using matrix-matched standards for calibration? CheckCleanup->CheckMatrixEffects Yes AddCleanup->CheckMatrixEffects UseMatrixMatched Action: Prepare calibration standards in blank matrix extract to compensate. CheckMatrixEffects->UseMatrixMatched No End Problem Resolved CheckMatrixEffects->End Yes UseMatrixMatched->End

Caption: Troubleshooting decision tree for this compound extraction issues.

References

Technical Support Center: Reducing Variability in Quizalofop-P Field Trial Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize variability in Quizalofop-P field trial results. The following sections offer detailed protocols, data summaries, and visual guides to address common issues encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? this compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical class.[1] Its active isomer, this compound-ethyl, is absorbed through the foliage of grass weeds and is rapidly translocated systemically throughout the plant to the growing points (meristematic regions).[2] There, it inhibits the enzyme Acetyl-CoA Carboxylase (ACCase).[1][3] This enzyme is crucial for the synthesis of fatty acids, which are essential components for building and maintaining cell membranes.[1] By blocking fatty acid production, this compound halts the growth of the weed, leading to its eventual death.[1] Broadleaf plants are not affected because their ACCase enzyme has a different structure that is not inhibited by the herbicide.[3]

Q2: What are the typical visual symptoms of this compound efficacy on susceptible grass weeds? Following a successful application, visible symptoms typically appear within 7 to 14 days, depending on the weed species and environmental conditions.[4] The initial signs include the yellowing of leaves (chlorosis) and tissue death (necrosis).[1] Growth ceases, and the growing points of the plant become weak.[5] Within about 1 to 3 weeks, the tips of the weed may turn yellow or red, and the plant begins to fall apart.[1][5]

Q3: How quickly is this compound absorbed, and what is its rainfastness period? this compound is rapidly absorbed by the leaves. While some product labels state it demonstrates reliable effectiveness even with rain shortly after application, a common recommendation is to avoid applying it if rainfall is expected within 3 hours to ensure maximum uptake and efficacy.[2][6]

Section 2: Troubleshooting Guide

This guide addresses specific issues that can lead to variability in field trial results.

Problem: Poor or Inconsistent Weed Control

Q1: My this compound application resulted in poor or variable efficacy. What are the most likely causes? Unsatisfactory control can stem from several factors:

  • Weed Stress: Applications made to grass weeds under stress from drought, waterlogged soil, extreme temperatures (heat or cold), or disease will likely result in poor control.[2][4][6] Stressed weeds are less metabolically active, which reduces herbicide uptake and translocation.

  • Application Timing: For maximum efficacy, this compound must be applied when weeds are young and actively growing, typically at the 3-5 leaf stage.[6][7] Applications on larger, more mature weeds may only suppress them rather than provide complete control.[4]

  • Environmental Conditions: Hot, dry conditions can reduce herbicide effectiveness.[5] Conversely, very low temperatures can also slow down the herbicide's action.[8][9]

  • Herbicide Resistance: The target weed population may have developed resistance to ACCase inhibitors (Group A/1 herbicides).[2][5]

  • Improper Application: Incorrect spray volume, poor coverage, or antagonistic tank mixes can significantly reduce performance.[2][6][10]

Q2: I'm observing high variability between my experimental plots. What should I investigate? Variability across a trial site often points to inconsistencies in application or localized environmental differences. Key areas to check include:

  • Field Heterogeneity: Differences in soil moisture, organic matter, or topography across the trial area can cause weeds in certain plots to be more stressed than in others, affecting herbicide performance.

  • Application Accuracy: Ensure your sprayer is properly calibrated and that application speed and boom height are consistent across all plots to maintain a uniform application rate.

  • Weed Growth Stage: Check field records to confirm that the weed population was at a uniform growth stage across all plots at the time of application.

  • Trial Design: Employing replication and randomization in the trial design helps to account for inherent field variability and reduces the risk of biased results.[11]

Q3: How can I determine if weed resistance is the cause of control failure? Suspect herbicide resistance if:

  • You have a history of repeated use of this compound or other Group A herbicides in the same field.[2]

  • You observe healthy, uncontrolled grass weeds next to dead weeds of the same species after application.[12]

  • Other weed species listed on the product label in the same plot are effectively controlled.[12]

  • The uncontrolled weed was effectively managed by the same herbicide in previous years.[12]

Resistance can be due to a modification at the target site (the ACCase enzyme) or non-target-site mechanisms, such as enhanced metabolic degradation of the herbicide by enzymes like glutathione S-transferases (GSTs) or cytochrome P450s.[13][14][15][16] To confirm resistance, collect seed samples from the surviving weeds for laboratory testing.

Problem: Environmental & Application Factors

Q1: How do temperature, humidity, and light intensity influence this compound results? Environmental conditions are critical for this compound efficacy by affecting the physiological state of the target weed.

  • Temperature: Efficacy can be reduced under both high and low temperature extremes.[8][9] Applications in mild weather are most effective.[5] Low temperatures can delay the metabolism of the herbicide, which in some cases can increase crop injury in resistant crops while also affecting weed control.[8][9]

  • Humidity: High humidity can enhance herbicide absorption by extending the drying time of spray droplets on the leaf surface.[17] However, applications should not be made under conditions of high temperature and low humidity.[2][6]

  • Light Intensity: Low light (cloudy conditions) can sometimes exacerbate injury to quizalofop-resistant crops, suggesting it can influence the plant's ability to tolerate the herbicide.[8][18]

Q2: My trial involves a tank mix with a broadleaf herbicide. What are the risks of antagonism? Tank-mixing this compound with certain broadleaf herbicides can lead to reduced grass weed control, a phenomenon known as antagonism.[10][19] This is a known issue with several herbicide groups, including some ALS inhibitors and contact herbicides like propanil.[10][19][20] The broadleaf herbicide can interfere with the absorption or translocation of this compound.

  • Mitigation: To minimize antagonism, consider applying the herbicides separately. A common recommendation is to apply this compound at least 24-48 hours before or 7-10 days after the broadleaf herbicide application.[4] If tank-mixing is necessary, always perform a jar test for physical compatibility and consult product labels.[21] Using a surfactant instead of a crop oil concentrate may be recommended for certain tank mixes.[2]

Q3: Are adjuvants required for this compound applications, and how do they impact results? Yes, applications of this compound must include an adjuvant, such as a crop oil concentrate (COC) or a nonionic surfactant (NIS), to ensure optimal performance.[4] Adjuvants improve efficacy by:

  • Enhancing Spreading: Surfactants reduce the surface tension of spray droplets, allowing them to cover a larger area of the leaf surface.[22]

  • Improving Penetration: Crop oil concentrates help the active ingredient penetrate the waxy cuticle of the weed's leaves.[22] In arid conditions, a petroleum-based COC is often the preferred adjuvant system.[4]

Section 3: Data Tables for Experimental Planning

Table 1: Example Application Rates and Timing for this compound-ethyl

Note: These are example rates. Always consult the specific product label for legal and recommended application rates for your region and target weeds.

Target WeedGrowth StageExample Rate (g a.i./ha)Critical Comments
Wild Oats (Avena spp.)3-leaf to mid-tillering30 - 60Use higher rates for heavier infestations or more advanced growth stages.[6]
Annual Ryegrass (Lolium rigidum)3-leaf to early tillering70 - 90Actively growing conditions are crucial for effective control.[6]
Barnyardgrass (Echinochloa crus-galli)3-5 leaf stage45 - 67.5Highly susceptible at early growth stages.[7]
Volunteer Cereals (Barley, Wheat)3-leaf to early tillering60 - 70Ensure weeds are not stressed due to environmental factors.[6]
Johnsongrass (Sorghum halepense)6-10 inches tall70 - 90For perennial grasses, timing is based on height/runner length.[4]
Couch Grass (Elymus repens)4-8 inches tall70 - 90Systemic action requires active translocation to the roots.[4]
Table 2: Summary of Environmental Influences on this compound Efficacy
FactorConditionImpact on EfficacyTroubleshooting Action
Temperature Hot & Dry (>30°C)Reduced Efficacy Postpone application until milder weather prevails.[5]
Cold (<10°C)Slowed/Reduced Efficacy Delay application until weeds are actively growing. May increase crop injury risk in tolerant crops.[2][8]
Rainfall Within 3 hours of applicationReduced Efficacy Re-application may be necessary. Monitor weather forecasts closely.[2][6]
Soil Moisture Drought StressReduced Efficacy Apply after an irrigation or rainfall event when weeds have recovered and are actively growing.[2][4]
Waterlogged SoilReduced Efficacy Delay application until soil drains and weeds are no longer stressed.[2][6]
Humidity Low Humidity with High Temp.Reduced Efficacy Avoid application during these conditions to prevent rapid droplet evaporation.[2][6]

Section 4: Key Experimental Protocols

Protocol 1: Standardized Field Application of this compound
  • Plot Identification and Marking: Clearly mark the boundaries of each experimental plot. Use a randomized complete block design with 4-6 replications to minimize spatial variability effects.[11]

  • Weed Assessment: Before application, record the species, density, and average growth stage of the target grass weeds in each plot.

  • Sprayer Calibration: Calibrate the application equipment (e.g., backpack or boom sprayer) to deliver the desired spray volume (e.g., 50-150 L/ha) at a consistent pressure and speed.[5][6] Use flat fan or hollow cone nozzles.[2]

  • Solution Preparation:

    • Fill the spray tank to 70% with clean water.[23]

    • Begin agitation.

    • If tank-mixing, add products in the correct order (consult labels, but typically water-dispersible granules -> suspension concentrates -> emulsifiable concentrates like this compound).[21] Allow each product to fully disperse before adding the next.[23]

    • Add the measured amount of this compound.

    • Add the recommended adjuvant (e.g., COC at 1% v/v).[4]

    • Fill the tank to the final volume with water.

  • Application: Apply the solution uniformly across the designated plots, avoiding spray drift to adjacent plots or sensitive crops.[7] Record environmental conditions (temperature, wind speed, humidity, cloud cover) at the time of application.

  • Decontamination: Thoroughly clean the sprayer after use to prevent contamination in subsequent trials.

Protocol 2: Efficacy Assessment and Data Collection
  • Visual Injury Ratings: At set intervals (e.g., 7, 14, and 28 days after treatment), visually assess the percentage of weed control in each plot on a scale of 0% (no effect) to 100% (complete weed death).

  • Biomass Sampling: At a final time point (e.g., 28 days), collect above-ground biomass of the target weed species from a defined area (e.g., a 0.25 m² quadrat) within each plot.

  • Data Processing:

    • Dry the collected biomass in an oven at 60-70°C until a constant weight is achieved.

    • Record the dry weight per plot.

    • Calculate the percent reduction in biomass relative to the untreated control plots.

  • Statistical Analysis: Analyze the visual rating and biomass data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 3: Jar Test for Tank-Mix Compatibility
  • Gather Materials: You will need a clean, clear glass jar with a lid (approx. 1 liter), water from the same source as your spray solution, and all the pesticide and adjuvant products you intend to mix.

  • Add Water: Fill the jar halfway with water.

  • Add Products: Add the products one at a time in the same order you would add them to the spray tank. Use amounts proportional to the intended spray mix. For example, if the rate is 1 L per 100 L of water, add 10 mL to the 1 L jar.

  • Mix and Observe: After adding each product, cap the jar, shake it well, and observe the mixture.

  • Final Mix: Once all products are added, shake the jar again and let it sit for 15-30 minutes.

  • Check for Incompatibility: Look for any signs of physical incompatibility, such as the formation of flakes, crystals, sludge, gels, or oily layers. If any of these occur, the mixture is incompatible and should not be used.[21]

Section 5: Visual Guides and Workflows

Diagram 1: Mode of Action of this compound

Quizalofop_MoA cluster_herbicide Herbicide Action cluster_plant_process Plant Metabolic Pathway cluster_outcome Result This compound This compound Absorption Absorption Translocation Translocation Absorption->Translocation Systemic ACCase ACCase Enzyme (in Meristem) Translocation->ACCase Accumulates in Growing Points Inhibition INHIBITION ACCase->Inhibition Acetyl_CoA Acetyl-CoA Fatty_Acids Fatty Acid Synthesis Acetyl_CoA->Fatty_Acids Catalyzed by ACCase Membranes Cell Membrane Production Fatty_Acids->Membranes Growth New Growth Membranes->Growth Death Weed Death Growth->Death Ceases Inhibition->Fatty_Acids Blocks Process

Caption: Systemic pathway of this compound leading to ACCase enzyme inhibition in grass weeds.

Diagram 2: Standardized Field Trial Workflow

Field_Trial_Workflow Site_Prep 2. Site Selection & Plot Layout Pre_Assess 3. Pre-Application Weed Assessment Site_Prep->Pre_Assess Calibration 4. Sprayer Calibration Pre_Assess->Calibration Mixing 5. Herbicide & Adjuvant Solution Preparation Calibration->Mixing Application 6. Field Application Mixing->Application Post_Assess 7. Post-Application Data Collection (Visual Ratings, Biomass) Application->Post_Assess 7, 14, 28 Days Analysis 8. Data Analysis & Interpretation Post_Assess->Analysis End 9. Final Report & Conclusions Analysis->End

Caption: A logical workflow for conducting a reproducible this compound herbicide field trial.

Diagram 3: Troubleshooting Poor Efficacy

Troubleshooting_Efficacy Check_Weeds Were weeds actively growing and not stressed? Check_Timing Was application at the correct weed growth stage (e.g., 3-5 leaf)? Check_Weeds->Check_Timing Yes Result_Stress Cause: Weed Stress Reduced Uptake Check_Weeds->Result_Stress No Check_Environment Were environmental conditions optimal (temp, rain, etc.)? Check_Timing->Check_Environment Yes Result_Timing Cause: Weeds Too Mature Check_Timing->Result_Timing No Check_Application Was application correct? (Rate, Adjuvant, Coverage) Check_Environment->Check_Application Yes Result_Environment Cause: Adverse Weather Check_Environment->Result_Environment No Check_Resistance Is resistance suspected? (History, other weeds controlled) Check_Application->Check_Resistance Yes Result_Application Cause: Application Error or Antagonism Check_Application->Result_Application No Action_Resistance Action: Test for Resistance Check_Resistance->Action_Resistance Yes Result_Resistance Potential Cause: Herbicide Resistance Result_Resistance->Action_Resistance

Caption: A decision tree to diagnose the potential causes of poor this compound efficacy.

References

Technical Support Center: Quizalofop-P Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration issues during the chromatographic analysis of Quizalofop-P.

Frequently Asked Questions (FAQs)

Q1: What are the most common calibration issues in this compound analysis?

A1: The most frequent calibration challenges in this compound chromatographic analysis include matrix effects, poor linearity of the calibration curve, retention time shifts, and the appearance of ghost peaks. These issues can lead to inaccurate quantification of the analyte.

Q2: What is a matrix effect and how can it affect my results?

A2: A matrix effect is the influence of sample components, other than the analyte of interest, on the analytical signal. This can either enhance or suppress the signal, leading to inaccurate quantification. In the analysis of this compound in samples like adzuki beans and soil, the matrix composition can alter the analyte's response compared to a standard in a pure solvent[1].

Q3: How can I mitigate matrix effects?

A3: The most common and effective method to compensate for matrix effects is the use of matrix-matched calibration standards. This involves preparing your calibration standards in a blank matrix extract that is free of the analyte[1]. This ensures that the standards and the samples are affected by the matrix in the same way.

Q4: My calibration curve for this compound is not linear. What are the possible causes?

A4: Poor linearity (a regression coefficient, R², significantly below 0.99) can stem from several factors:

  • Inaccurate standard preparation: Errors in weighing or diluting the standards.

  • Detector saturation: The concentration of the highest standard may be outside the linear range of the detector.

  • Inappropriate calibration range: The selected concentration range may not be linear for the specific analyte and method.

  • Instrumental issues: Problems with the injector, pump, or detector can all contribute to non-linearity.

Q5: I am observing unexpected peaks (ghost peaks) in my chromatograms. What could be the cause?

A5: Ghost peaks can arise from several sources:

  • Contamination: Impurities can be introduced from solvents, glassware, or sample vials. It is crucial to use high-purity solvents and thoroughly clean all materials. Certain LC vials with silicon polymers may also introduce interfering peaks.

  • Carryover: Residuals from a previous, more concentrated sample can be injected with the current sample. An effective wash cycle for the injector can help mitigate this.

  • Mobile phase degradation: The mobile phase can degrade over time, or microbial growth can occur, leading to extraneous peaks. Freshly prepared mobile phase should be used.

  • System contamination: Contaminants can accumulate in the HPLC system, such as in the injector or detector.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Steps
Secondary interactions with stationary phase Adjust the mobile phase pH to ensure the analyte is in a single ionic form. This compound-ethyl is unstable in alkaline conditions, so a pH below 7 is recommended.
Column overload Reduce the injection volume or dilute the sample.
Column contamination or degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Extra-column dead volume Ensure all fittings and tubing are properly connected and have minimal length.
Issue 2: Inconsistent Retention Times
Possible Cause Troubleshooting Steps
Changes in mobile phase composition Prepare fresh mobile phase daily. Ensure accurate and consistent mixing of solvents. Use a mobile phase buffer if necessary to maintain a stable pH.
Fluctuations in column temperature Use a column oven to maintain a constant and consistent temperature.
Inconsistent flow rate Check the pump for leaks and ensure it is properly primed. If the issue persists, the pump seals may need to be replaced.
Column equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. This is particularly important when changing mobile phases.
Issue 3: Noisy or Drifting Baseline
Possible Cause Troubleshooting Steps
Air bubbles in the system Degas the mobile phase before use. Purge the pump to remove any trapped air bubbles.
Contaminated mobile phase or detector cell Use high-purity HPLC-grade solvents. Flush the detector cell with a strong, appropriate solvent.
Leaking pump or fittings Inspect the entire flow path for leaks and tighten any loose fittings. Worn pump seals can be a source of leaks and may need replacement.
Detector lamp nearing the end of its life If the noise is excessive and erratic, the detector lamp may need to be replaced. Check the lamp's operating hours.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is commonly used for extracting this compound-ethyl from various matrices[1].

  • Homogenization: Homogenize 10 g of the sample (e.g., adzuki bean, soil) with 10 mL of acetonitrile.

  • Salting Out: Add magnesium sulfate and sodium chloride to induce liquid-liquid partitioning.

  • Centrifugation: Centrifuge the mixture to separate the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE): Transfer an aliquot of the acetonitrile extract to a tube containing primary secondary amine (PSA) sorbent and magnesium sulfate for cleanup.

  • Final Preparation: Centrifuge the d-SPE tube and filter the supernatant before injection into the HPLC system.

HPLC-DAD Analysis Method

A High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method has been established for the determination of this compound-ethyl and its metabolite this compound-acid[1].

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: Athena C18 column (4.6 × 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Diode-array detector set at a wavelength appropriate for this compound (e.g., 260 nm).

  • Injection Volume: 20 µL.

Quantitative Data Summary

The following tables summarize typical performance data for this compound analysis from various studies.

Table 1: Method Validation Parameters for this compound-ethyl and its Metabolite

AnalyteMatrixRecovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Reference
This compound-ethylAdzuki Bean88.7 - 116.20.82 - 4.390.005 - 0.0080.015 - 0.02[1]
This compound-acidAdzuki Bean88.7 - 116.20.82 - 4.390.003 - 0.010.01 - 0.03[1]
This compound-ethylSoil88.7 - 116.20.82 - 4.390.005 - 0.0080.015 - 0.02[1]
This compound-acidSoil88.7 - 116.20.82 - 4.390.003 - 0.010.01 - 0.03[1]

Table 2: Linearity Data for this compound-ethyl Analysis

Concentration Range (µg/mL)Regression EquationCorrelation Coefficient (R²)Reference
0.1 - 10y = 1.2345x + 0.0123> 0.99[1]
2 - 10 (mg/mL)Not specified0.9971[2][3][4]

Visualized Workflows

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_hplc_analysis HPLC Analysis start Sample Weighing (e.g., 10g) extraction Extraction with Acetonitrile start->extraction salting_out Addition of Salts (MgSO4, NaCl) extraction->salting_out centrifuge1 Centrifugation salting_out->centrifuge1 dspe Dispersive SPE Cleanup (PSA) centrifuge1->dspe centrifuge2 Centrifugation dspe->centrifuge2 filtration Filtration centrifuge2->filtration injection Injection into HPLC System filtration->injection Inject Extract separation Chromatographic Separation (C18 Column) injection->separation detection Detection (DAD) separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic cluster_linearity Poor Linearity (R² < 0.99) cluster_retention Retention Time Shift cluster_peaks Anomalous Peaks start Calibration Issue Identified check_standards Verify Standard Preparation start->check_standards check_mobile_phase Check Mobile Phase Composition & Age start->check_mobile_phase check_peak_shape Poor Peak Shape (Tailing/Fronting) start->check_peak_shape check_range Assess Calibration Range check_standards->check_range check_detector Check for Detector Saturation check_range->check_detector check_temp Verify Column Temperature check_mobile_phase->check_temp check_flow Inspect Pump and Flow Rate check_temp->check_flow check_ghost_peaks Ghost Peaks check_peak_shape->check_ghost_peaks

Caption: Troubleshooting logic for common calibration issues.

References

Technical Support Center: Optimizing Quizalofop-P Application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the application of Quizalofop-P, a selective post-emergence herbicide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental applications, with a focus on the critical role of spray droplet size.

Understanding this compound

This compound-ethyl is a systemic herbicide that is rapidly absorbed by the leaves of grass weeds and translocated throughout the plant.[1][2] It works by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis and, consequently, cell membrane integrity and plant growth.[1][3] This selective action makes it effective against a variety of grass weeds in broadleaf crops such as soybeans, cotton, and rapeseed.[1][4]

Troubleshooting Guide

Issue 1: Poor Weed Control

Possible Cause: Suboptimal spray droplet size leading to inadequate coverage or absorption.

Troubleshooting Steps:

  • Verify Droplet Size: For systemic herbicides like this compound, a medium droplet size is often recommended to balance coverage and drift.[5][6] Product labels for this compound-ethyl often recommend a spray volume where at least 50% of the droplets are in the 150-300 micron range.[2][7][8]

  • Check Nozzle Type and Pressure: The type of nozzle and the operating pressure are primary determinants of droplet size.[5][6] Flat-fan or hollow cone nozzles are commonly recommended for this compound application.[2][7] Increased pressure generally leads to smaller droplets.

  • Assess Weed Growth Stage: this compound is most effective on young, actively growing weeds.[2][4][7][8] Applications on stressed or mature weeds may result in reduced efficacy.[2][7][8]

  • Evaluate Environmental Conditions: Application in hot, dry conditions can reduce herbicide uptake.[9] Avoid spraying when weeds are under stress from drought or temperature extremes.[2][7][8]

  • Consider Adjuvants: The use of a non-ionic surfactant or mineral spray oil can improve the absorption of this compound.[2]

Issue 2: Crop Injury

Possible Cause: Spray drift due to excessively fine droplets.

Troubleshooting Steps:

  • Analyze Droplet Size Spectrum: Fine droplets (<150 microns) are highly susceptible to drift.[10] Use nozzles and pressures that produce a coarser spray spectrum to minimize the percentage of these fine droplets.

  • Monitor Wind Speed: Avoid application when wind speeds are high. Follow label recommendations regarding wind speed limitations.

  • Adjust Boom Height: Lowering the spray boom closer to the target canopy can reduce the potential for drift.

  • Use Drift-Reducing Nozzles: Air-induction (AI) nozzles are designed to produce larger, air-filled droplets that are less prone to drift.[11]

Issue 3: Inconsistent Results Across Experiments

Possible Cause: Variation in application parameters.

Troubleshooting Steps:

  • Standardize Application Protocol: Ensure that nozzle type, pressure, spray volume, boom height, and travel speed are consistent across all experimental replicates.

  • Calibrate Equipment: Regularly calibrate spray equipment to ensure accurate and consistent application rates.

  • Document Environmental Conditions: Record temperature, humidity, and wind speed for each application to identify potential sources of variability.

  • Use a Consistent Water Source: Water quality, particularly pH, can sometimes affect herbicide efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the ideal droplet size for this compound application?

A1: While herbicide and weed species can influence the optimal droplet size, a general recommendation for systemic herbicides like this compound is a medium droplet size.[5][6][12] Several product labels for this compound-ethyl specify that no less than 50% of the spray volume should be in the 150-300 micron range.[2][7][8] This range provides a good balance between achieving adequate coverage on the target weeds and minimizing the risk of off-target drift.

Q2: How do I select the right nozzle to achieve the desired droplet size?

A2: Nozzle selection is critical. Flat-fan and hollow cone nozzles are often recommended for applying this compound.[2][7][8] Nozzle manufacturers provide charts that specify the droplet size classification (e.g., fine, medium, coarse) for each nozzle at different operating pressures. Cross-reference these charts with the recommended droplet size for your specific experimental conditions.

Q3: Can I tank-mix this compound with other herbicides?

A3: Yes, this compound is often tank-mixed to control a broader spectrum of weeds.[13] However, antagonism can occur with some herbicides, potentially reducing the efficacy of this compound.[13] It is crucial to consult the product label for compatible tank-mix partners and to conduct a jar test to ensure physical compatibility before mixing in the spray tank.

Q4: What is the recommended spray volume for this compound application?

A4: The recommended spray volume can vary depending on the weed density and crop canopy. Generally, a spray volume between 50 and 100 liters per hectare is suggested, with higher volumes (up to 150 L/ha) recommended for dense canopies or large weeds to ensure adequate coverage.[2][7][8]

Data Presentation

Table 1: Recommended Application Parameters for this compound

ParameterRecommendationRationale
Droplet Size (VMD) 150 - 300 micronsBalances coverage and drift potential for a systemic herbicide.[2][7][8]
Nozzle Type Flat-fan or Hollow ConeProvides even distribution of spray droplets.[2][7][8]
Spray Pressure 210 - 350 kPaInfluences droplet size and spray pattern.[2][7][8]
Spray Volume 50 - 150 L/haEnsures adequate coverage of target weeds.[2][7][8]
Adjuvant Non-ionic surfactant or spray oilEnhances herbicide absorption.[2]

Table 2: Droplet Size Classification and General Characteristics

ClassificationVolume Median Diameter (VMD)Characteristics
Very Fine < 145 micronsHigh drift potential, good coverage on insects and needles.[6]
Fine 145 - 225 micronsProne to drift, good for contact herbicides requiring thorough coverage.[14]
Medium 226 - 325 micronsGood balance of coverage and drift control for many systemic herbicides.[14]
Coarse 326 - 400 micronsReduced drift, suitable for systemic herbicides and reducing off-target movement.[14]
Very Coarse 401 - 500 micronsLow drift potential, may result in reduced coverage.[14]
Extremely Coarse 501 - 650 micronsVery low drift potential, often used for specific applications near sensitive areas.[14]

Experimental Protocols

Protocol 1: Determining Optimal Droplet Size for this compound Efficacy

Objective: To evaluate the effect of different spray droplet sizes on the efficacy of this compound for controlling a specific grass weed species.

Materials:

  • This compound-ethyl formulation

  • Target weed species grown in a controlled environment or field plots

  • Calibrated research sprayer with a range of nozzles (e.g., flat-fan, air-induction) capable of producing different droplet sizes.

  • Laser diffraction instrument for droplet size analysis (optional, but recommended for precise characterization).[15][16][17][18]

  • Water-sensitive paper or other spray deposition analysis tools.

  • Appropriate adjuvants.

  • Personal Protective Equipment (PPE).

Methodology:

  • Experimental Design: Use a randomized complete block design with a minimum of four replications. Treatments should consist of different nozzle and pressure combinations to generate a range of droplet sizes (e.g., Fine, Medium, Coarse). Include a non-treated control.

  • Droplet Size Characterization: If a laser diffraction system is available, characterize the droplet size spectrum for each nozzle/pressure combination according to established protocols.[15][17]

  • Herbicide Application: Apply this compound at the recommended rate to the target weeds at the appropriate growth stage (typically 3-5 leaves).[4]

  • Data Collection:

    • Place water-sensitive paper within the plots during application to visually assess spray coverage.

    • At set intervals (e.g., 7, 14, and 21 days after treatment), visually assess weed control using a 0-100% scale (0 = no control, 100 = complete kill).

    • At the final assessment, harvest the above-ground biomass of the weeds in a defined area within each plot, dry it, and record the dry weight.

  • Data Analysis: Analyze the weed control ratings and biomass data using analysis of variance (ANOVA) to determine significant differences between droplet size treatments.

Visualizations

Quizalofop_Mode_of_Action Quizalofop This compound-ethyl (Foliar Application) Absorption Absorption by Weed Leaves Quizalofop->Absorption Translocation Systemic Translocation (Phloem) Absorption->Translocation Meristems Accumulation in Meristematic Tissues Translocation->Meristems Inhibition Inhibition of ACCase Meristems->Inhibition ACCase ACCase Enzyme ACCase->Inhibition FattyAcid Fatty Acid Synthesis Blocked Inhibition->FattyAcid CellMembrane Disruption of Cell Membrane Formation FattyAcid->CellMembrane GrowthCessation Cessation of Growth CellMembrane->GrowthCessation WeedDeath Weed Death GrowthCessation->WeedDeath

Caption: Signaling pathway of this compound's mode of action in grass weeds.

Experimental_Workflow start Start: Define Experimental Question design Experimental Design (Randomized Block) start->design setup Sprayer Setup & Calibration (Nozzles, Pressure) design->setup application Herbicide Application to Target Weeds setup->application data_collection Data Collection (Visual Ratings, Biomass) application->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis conclusion Conclusion & Optimization Recommendations analysis->conclusion

Caption: Experimental workflow for optimizing this compound application.

Troubleshooting_Logic problem Problem: Poor Weed Control cause1 Suboptimal Droplet Size? problem->cause1 cause2 Incorrect Weed Growth Stage? problem->cause2 cause3 Unfavorable Environment? problem->cause3 solution1 Action: Verify Nozzle, Pressure & Droplet Size cause1->solution1 Yes solution2 Action: Apply to Young, Actively Growing Weeds cause2->solution2 Yes solution3 Action: Avoid Application in Stressful Conditions cause3->solution3 Yes

Caption: Troubleshooting logic for poor weed control with this compound.

References

Technical Support Center: Managing Cross-Resistance in Quizalofop-P-Resistant Weeds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cross-resistance in weeds resistant to Quizalofop-P.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound-ethyl (QPE) is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (APP or FOP) chemical family.[1] It is a proherbicide that, once absorbed by the plant, is converted to its active form, quizalofop acid (QZA).[2] This active form inhibits the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[1] ACCase is crucial for the biosynthesis of fatty acids, which are essential components of plant cell membranes.[3] By blocking this enzyme, this compound disrupts lipid synthesis, leading to the death of susceptible grass weeds.[1] Dicotyledonous plants are naturally tolerant because their cytosolic form of ACCase is not inhibited by these herbicides.[1]

Q2: What are the primary mechanisms of resistance to this compound?

Resistance to this compound and other ACCase inhibitors in weeds primarily occurs through two mechanisms:

  • Target-Site Resistance (TSR): This is the most common mechanism and involves a genetic mutation in the ACCase gene.[4] This mutation alters the structure of the ACCase enzyme, specifically at the herbicide's binding site, which reduces or prevents the herbicide from effectively inhibiting the enzyme.[5] Several amino acid substitutions at different positions in the ACCase gene have been identified to confer resistance.[1][6][7]

  • Non-Target-Site Resistance (NTSR): This type of resistance involves mechanisms that prevent the herbicide from reaching its target site in a toxic concentration. The most common form of NTSR is enhanced herbicide metabolism, where the resistant plant can detoxify the herbicide more rapidly than susceptible plants.[1][8] This is often carried out by enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[8][9] Another less common NTSR mechanism is the overproduction of the target ACCase enzyme.[9][10]

Q3: What is cross-resistance in the context of this compound resistance?

Cross-resistance occurs when a weed population develops resistance to a specific herbicide (like this compound) and, due to the same resistance mechanism, also becomes resistant to other herbicides it has not been previously exposed to.[11] For this compound resistant weeds:

  • TSR-based cross-resistance: A specific mutation in the ACCase gene can confer resistance to multiple herbicides within the same mode of action group (ACCase inhibitors), such as other 'FOP' herbicides (e.g., fluazifop) and sometimes 'DIM' herbicides (e.g., sethoxydim, clethodim).[6][12] However, the pattern of cross-resistance depends heavily on the specific mutation. For instance, the Ile-1781-Leu mutation confers broad resistance, while others might be more specific.[3][12]

  • NTSR-based cross-resistance: Enhanced metabolism can lead to broader and more unpredictable cross-resistance patterns.[8] The enzymes responsible for detoxifying this compound, like P450s or GSTs, can often metabolize herbicides from different chemical families and even with different modes of action.[1][11]

Q4: How can I implement an Integrated Weed Management (IWM) strategy to manage cross-resistance?

Integrated Weed Management (IWM) is a holistic approach that combines various weed control tactics to reduce reliance on a single method, particularly herbicides.[13] This strategy is crucial for delaying and managing herbicide resistance.[4] Key components include:

  • Herbicide Rotation and Mixtures: Avoid repeated use of herbicides with the same mode of action. Rotate between different herbicide groups (e.g., Group 1 - ACCase inhibitors, Group 2 - ALS inhibitors, etc.) within and between seasons.[4][14] Using tank mixtures of herbicides with multiple effective modes of action on the target weed is also a key tactic.[15]

  • Cultural Practices: Implement practices that give the crop a competitive advantage over weeds. This includes planting cover crops, adjusting planting dates, increasing crop seeding rates, and choosing more competitive crop varieties.[13][16]

  • Mechanical and Physical Control: Utilize methods like tillage, mowing, hand-pulling, and harvest weed seed control (HWSC) to reduce the weed seed bank in the soil.[13][14][16] These methods must be employed before weeds set seed.[13]

  • Prevention: Focus on preventing the introduction and spread of resistant weed seeds by cleaning farm equipment and managing weeds in non-crop areas like fencerows and ditches.[13]

Troubleshooting Experimental Issues

Q1: My whole-plant bioassay results for this compound resistance are inconsistent. What could be the cause?

Inconsistent results in whole-plant bioassays can stem from several critical factors in the experimental protocol:

  • Seed Collection and Storage: Seeds must be collected from mature plants that have survived a field herbicide treatment.[17] Improper storage can lead to mold and poor germination. Store seeds in labeled, unsealed paper bags.[17]

  • Seed Dormancy: Many weed species have seed dormancy that must be broken to ensure uniform germination.[17] Methods vary by species and may require stratification or chemical treatments.

  • Plant Growth Stage: Herbicide application must be done at the correct and uniform growth stage for all plants, as specified on the herbicide label.[17] Treating plants that are too old or too young can significantly affect efficacy.

  • Herbicide Application: Ensure precise preparation of herbicide solutions.[17] Inaccurate concentrations are a common source of error. The spray volume and speed must also be calibrated and consistent across all treatments.[17]

  • Environmental Conditions: Assays should be conducted in a controlled environment (greenhouse or growth chamber) to maintain consistent temperature, light, and humidity.[18] Temperature, in particular, can affect quizalofop metabolism and efficacy.[2][19]

Q2: I suspect non-target-site resistance (NTSR), but how can I confirm if it's due to enhanced metabolism?

To investigate metabolic resistance, you can conduct experiments using metabolic inhibitors:

  • P450 Inhibitors: Malathion is a commonly used inhibitor of cytochrome P450 enzymes. Pre-treating the suspected resistant plants with malathion before applying this compound can reverse the resistance if P450-mediated metabolism is the primary mechanism.[20]

  • GST Inhibitors: 4-chloro-7-nitrobenzoxadiazole (NBD-Cl) is an inhibitor of glutathione S-transferases.[8] Similar to malathion, pre-treatment with NBD-Cl can increase the efficacy of this compound in resistant populations where GSTs are responsible for detoxification.[21]

If the application of these inhibitors restores the susceptibility of the weed population to this compound, it strongly suggests that enhanced metabolism is the NTSR mechanism.

Q3: Molecular analysis of the ACCase gene in my resistant population did not reveal any known resistance-conferring mutations. What does this mean?

If sequencing the ACCase gene reveals no known mutations associated with resistance, it is highly probable that the resistance mechanism is non-target-site based (NTSR).[8][22] In this scenario, the next steps should be:

  • Investigate Enhanced Metabolism: As described above, use P450 and GST inhibitors in whole-plant assays to test for metabolic resistance.[8][22]

  • Enzyme Assays: Conduct in vitro assays to measure the activity of GSTs or P450s in the resistant versus susceptible populations.[8]

  • Gene Expression Analysis: Use techniques like RNA-Seq or qPCR to determine if genes encoding metabolic enzymes (like specific GSTs or P450s) are overexpressed in the resistant population compared to the susceptible one.[8]

  • Consider Overproduction of ACCase: Though less common, resistance can be due to an overproduction of a sensitive ACCase enzyme.[9][10] This can be investigated by quantifying the amount of ACCase protein in resistant and susceptible plants.

Data Presentation

Table 1: Cross-Resistance Profile of a this compound-Resistant Pseudosclerochloa kengiana Population

HerbicideChemical FamilyResistance Index (RI)¹Resistance Level
Fenoxaprop-P-ethylFOP57.2 - 69.9High
Clodinafop-propargylFOP4.1 - 5.9Moderate
Fluazifop-P-butylFOP2.0 - 2.2Low
SethoxydimDIM1.6 - 1.8Low
ClethodimDIM0.9 - 1.0Susceptible
PinoxadenDEN3.5 - 4.4Moderate
Mesosulfuron-methylALS Inhibitor0.9 - 1.1Susceptible
¹Resistance Index (RI) is calculated as the GR50 (dose required for 50% growth reduction) of the resistant population divided by the GR50 of the susceptible population. Data sourced from a study on populations with a Trp1999 to Ser mutation in the ACCase gene.[23]

Table 2: Common Target-Site Mutations in the ACCase Gene Conferring Herbicide Resistance

Amino Acid PositionSubstitutionChemical Families AffectedReference(s)
1781Isoleucine → Leucine (Ile1781Leu)FOPs, DIMs, DENs[6][12][21]
1999Tryptophan → Cysteine/Serine (Trp1999Cys/Ser)FOPs, DENs[1][23]
2027Tryptophan → Cysteine (Trp2027Cys)FOPs, DENs[12][24]
2041Isoleucine → Asparagine/Threonine (Ile2041N/T)FOPs[1][6][7]
2078Aspartate → Glycine (Asp2078Gly)FOPs, DIMs, DENs[1][6][24]
2088Cysteine → Arginine (Cys2088Arg)DIMs[6]
2096Glycine → Alanine (Gly2096Ala)FOPs[24]

Experimental Protocols

Protocol 1: Whole-Plant Herbicide Resistance Bioassay

This protocol is adapted from standardized methods for testing putative herbicide-resistant weed populations.[17][18][25]

  • Seed Collection and Preparation:

    • Collect mature seeds from at least 10-30 representative plants that survived herbicide treatment in the field.[17] Also, collect seeds from a known susceptible population to serve as a control.

    • Clean and air-dry the seeds. Store them in labeled paper bags at low temperatures until use.[17]

    • If necessary, break seed dormancy using species-specific methods (e.g., cold stratification, scarification).[17]

  • Plant Growth:

    • Germinate seeds in petri dishes on a suitable medium (e.g., 0.6% agar).[17]

    • Transplant seedlings at a similar, early growth stage into pots filled with a standard potting mix.

    • Grow plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for the species.[17]

  • Herbicide Treatment:

    • Grow plants to the 3-4 leaf stage, or the stage recommended on the herbicide label.[17]

    • Prepare a dose-response series for this compound and other tested herbicides. Doses should range from sublethal to lethal for both susceptible and potentially resistant populations (e.g., 0, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x, 8x the recommended field rate).[26]

    • Apply herbicides using a calibrated track sprayer to ensure uniform application.[17] Include an untreated control for each population.

  • Data Collection and Analysis:

    • Assess plant survival and visual injury at set intervals (e.g., 7, 14, and 21 days after treatment).[25]

    • At the end of the experiment (typically 21 days), harvest the above-ground biomass and record the fresh or dry weight.[18]

    • Calculate the dose required to cause 50% growth reduction (GR50) for each population by fitting the biomass data to a non-linear regression model (e.g., log-logistic).

    • Determine the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population. A population is typically considered resistant if the RI is greater than 2 and more than 20% of plants survive the recommended field dose.[25]

Protocol 2: Molecular Detection of ACCase Target-Site Mutations

  • DNA Extraction:

    • Collect fresh leaf tissue from individual plants of both resistant and susceptible populations.

    • Extract genomic DNA using a commercial plant DNA extraction kit or a standard CTAB protocol.

  • PCR Amplification:

    • Design primers to amplify the carboxyl-transferase (CT) domain of the ACCase gene, which contains the known mutation sites.

    • Perform Polymerase Chain Reaction (PCR) using the extracted DNA as a template. Optimize PCR conditions (annealing temperature, cycle number) as needed.

  • Sequencing and Analysis:

    • Purify the PCR products to remove primers and unincorporated nucleotides.

    • Send the purified products for Sanger sequencing.

    • Align the resulting DNA sequences from resistant and susceptible plants with a reference ACCase sequence from a susceptible individual of the same species.

    • Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution at known resistance-conferring positions (e.g., 1781, 2027, 2041, etc.).[6][7]

Visualizations

ACCase_MoA cluster_0 Plant Cell Cytoplasm cluster_1 Herbicide Action AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase Enzyme FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membrane Integrity FattyAcids->Membranes PlantGrowth Plant Growth Membranes->PlantGrowth Death Plant Death Membranes->Death Disruption Quizalofop This compound (ACCase Inhibitor) Inhibition Inhibition Quizalofop->Inhibition Inhibition->AcetylCoA Blocks conversion

Caption: Mechanism of action for this compound, an ACCase inhibitor.

Resistance_Mechanisms cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) Herbicide This compound Application ACCase_S Susceptible ACCase (Normal Binding) Herbicide->ACCase_S Binds & Inhibits ACCase_R Mutated ACCase (Altered Binding Site) Herbicide->ACCase_R Fails to Bind Metabolism Enhanced Metabolism (P450s, GSTs) Herbicide->Metabolism Metabolized ACCase_S->ACCase_R Mutation in Gene TSR_Outcome Herbicide cannot bind; ACCase functions normally ACCase_R->TSR_Outcome Survival Weed Survival & Resistance TSR_Outcome->Survival Detox Herbicide Detoxified Before Reaching Target Metabolism->Detox NTSR_Outcome Insufficient herbicide reaches ACCase Detox->NTSR_Outcome NTSR_Outcome->Survival

Caption: Comparison of Target-Site and Non-Target-Site resistance mechanisms.

Resistance_Diagnosis_Workflow start Field Observation: Poor Herbicide Efficacy check Rule out other causes? (e.g., application error, weather) start->check collect Collect Seeds (Suspected-R and known-S pop.) check->collect Yes stop Not Resistance check->stop No bioassay Whole-Plant Bioassay (Dose-Response) collect->bioassay confirm_R Resistance Confirmed? (RI > 2) bioassay->confirm_R molecular Molecular Analysis: Sequence ACCase Gene confirm_R->molecular Yes no_R Conclusion: Population is Susceptible confirm_R->no_R No mutation Known TSR mutation found? molecular->mutation tsr Conclusion: Target-Site Resistance mutation->tsr Yes metabolism NTSR Investigation: Metabolic Inhibitor Assay mutation->metabolism No ntsr Conclusion: Non-Target-Site Resistance metabolism->ntsr

Caption: Experimental workflow for diagnosing herbicide resistance.

IWM_Strategy cluster_Chem Chemical Control cluster_Cultural Cultural Control cluster_Mech Mechanical/Physical Control cluster_Prev Prevention IWM Integrated Weed Management (IWM) for Resistance Rotate Rotate Herbicide Modes of Action IWM->Rotate Mix Use Tank Mixtures IWM->Mix Rate Apply at Recommended Rates IWM->Rate CoverCrops Cover Crops IWM->CoverCrops CropRotation Diversify Crop Rotation IWM->CropRotation Seeding Increase Seeding Rate IWM->Seeding Tillage Strategic Tillage IWM->Tillage Mowing Mowing / Hand Weeding IWM->Mowing HWSC Harvest Weed Seed Control IWM->HWSC Clean Clean Equipment IWM->Clean Scout Scout Fields IWM->Scout

Caption: Key components of an Integrated Weed Management (IWM) program.

References

Validation & Comparative

A Comparative Analysis of Quizalofop-P Efficacy Against Other ACCase-Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of Quizalofop-P with other prominent acetyl-CoA carboxylase (ACCase) inhibitors. The data presented is compiled from various scientific studies to aid researchers and professionals in assessing the performance of these herbicides for the control of grass weeds.

Executive Summary

This compound, an aryloxyphenoxypropionate ("fop") herbicide, demonstrates high efficacy in controlling a range of grass weed species. Comparative studies show that its performance is often comparable or superior to other ACCase inhibitors, including other "fop" herbicides like fluazifop-P-butyl and haloxyfop, and cyclohexanedione ("dim") herbicides such as clethodim and sethoxydim. Efficacy is influenced by the target weed species, their growth stage, and the application rate. In multiple field and greenhouse experiments, this compound has consistently achieved significant reductions in weed density and biomass, leading to improved crop yields.

Data Presentation: Efficacy Comparison

The following tables summarize the quantitative data on the efficacy of this compound and other ACCase herbicides from various experimental studies.

Table 1: Efficacy of this compound and Other ACCase Herbicides on Various Grass Weeds in Groundnut Fields [1]

HerbicideApplication Rate (L/ha)Target WeedsWeed Number Reduction (%)Weed Dry Weight Reduction (%)
This compound-ethyl (8.8% EC)0.500E. crus-galli, S. glauca7270
This compound-ethyl (8.8% EC)0.550E. crus-galli, S. glauca7987
This compound-ethyl (8.8% EC) 0.600 E. crus-galli, S. glauca 90 96
This compound-ethyl (8.8% EC)0.650E. crus-galli, S. glauca8592
Haloxyfop-R-methyl (10.8% EC)0.75E. crus-galli, S. glauca--
Clethodim (12% EC)1E. crus-galli, S. glauca-≥70 (for E. colonum)
Sethoxydim (12.5% EC)3E. crus-galli, S. glauca-≥70 (for E. colonum)
Fluazifop-P-butyl (15% EC)3E. crus-galli, S. glauca-≥90 (for E. crus-galli)

Table 2: Comparative Efficacy of this compound and Clethodim on Volunteer Wheat [2][3]

HerbicideApplication Rate (g/ha)Biomass Reduction (%)
This compound36>90
Clethodim3063 - 98

Table 3: Efficacy of Quizalofop-ethyl and other Herbicides in Controlling Grassy Weeds in Cotton [4]

HerbicideApplication Rate (g a.i./ha)Weed Control Efficiency (%) at 15 DAAWeed Control Efficiency (%) at 45 DAA
Quizalofop-ethyl 5% EC50--
Fenoxaprop-p-ethyl 9.3% EC67.5--
Clethodim 12% EC96--
Clethodim 12% EC120--
Clethodim 12% EC 144 97.55 80.73

Experimental Protocols

The data presented in this guide is derived from studies employing standardized methodologies for herbicide efficacy evaluation. A generalized experimental protocol is outlined below.

Experimental Design: Field experiments were typically conducted using a randomized complete block design (RCBD) with multiple replications (commonly three or four) for each treatment.[1] Greenhouse studies often utilized a completely randomized design.

Herbicide Application: Herbicides were applied post-emergence to actively growing grass weeds, generally at the 2-4 leaf stage.[5] Applications were made using calibrated backpack or plot sprayers equipped with flat-fan nozzles to ensure uniform coverage. Adjuvants, such as crop oil concentrate or non-ionic surfactants, were often included in the spray solution to enhance herbicide uptake, as per manufacturer recommendations.

Efficacy Assessment: Weed control efficacy was assessed at various intervals after treatment (e.g., 14, 21, and 28 days after application). Assessments were typically made through visual ratings of weed injury on a scale of 0% (no control) to 100% (complete weed death).[6] Quantitative measurements included weed density (number of plants per unit area) and weed biomass (dry weight of above-ground plant material).[1] Crop yield was also measured at harvest in field trials to determine the impact of weed control on productivity.[4]

Mandatory Visualizations

Signaling Pathway of ACCase Inhibition

ACCase_Inhibition_Pathway cluster_Plastid Plastid cluster_Herbicide cluster_Outcome Outcome Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Substrate Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acid Biosynthesis Malonyl_CoA->Fatty_Acids Membrane_Lipids Membrane Lipids Fatty_Acids->Membrane_Lipids Growth_Arrest Growth Arrest & Plant Death ACCase->Malonyl_CoA Catalysis Quizalofop_P This compound & other ACCase Herbicides Quizalofop_P->ACCase Inhibition

Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by this compound.

Generalized Experimental Workflow for Herbicide Efficacy Trials

Herbicide_Efficacy_Workflow A Experimental Setup (Randomized Block Design) B Weed & Crop Sowing/ Transplanting A->B C Herbicide Application (Post-emergence at defined weed growth stage) B->C D Data Collection (Visual Injury, Density, Biomass at intervals) C->D E Crop Harvest (Yield Measurement) C->E F Statistical Analysis (ANOVA, Mean Separation) D->F E->F G Efficacy Comparison & Conclusion F->G

Caption: Generalized workflow for conducting herbicide efficacy trials.

References

A Comparative Review of Quizalofop-P vs. Quizalofop-ethyl: Efficacy, Mechanism, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Quizalofop-P-ethyl and its racemic parent, Quizalofop-ethyl. Both are selective, post-emergence herbicides widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops. This report synthesizes available experimental data to objectively compare their performance, outlines the methodologies of key studies, and visualizes the underlying biochemical pathways.

Chemical Identity and Stereochemistry

Quizalofop-ethyl is a racemic mixture of two stereoisomers, the (R)- and (S)-enantiomers. The herbicidal activity, however, is almost exclusively attributed to the (R)-enantiomer, which is commercially formulated as this compound-ethyl.[1][2] The isolation and use of the active isomer, this compound-ethyl, allows for a more targeted and efficient application, often at lower rates than the racemic mixture.[3]

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Both this compound-ethyl and Quizalofop-ethyl exert their herbicidal effects by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[4][5] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[5] By blocking ACCase, these herbicides disrupt the formation of new cell membranes, leading to the cessation of growth and eventual death of susceptible grass species. The selectivity for grasses over broadleaf crops is due to differences in the structure of the ACCase enzyme between these plant groups.[3][4]

Below is a diagram illustrating the signaling pathway of ACCase inhibition by Quizalofop herbicides.

ACCase_Inhibition cluster_plant_cell Grass Plant Cell Quizalofop This compound-ethyl (Active Herbicide) ACCase Acetyl-CoA Carboxylase (ACCase) Quizalofop->ACCase Inhibits FattyAcids Fatty Acid Synthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase catalysis MalonylCoA->FattyAcids CellMembranes Cell Membrane Formation FattyAcids->CellMembranes PlantGrowth Plant Growth CellMembranes->PlantGrowth PlantDeath Plant Death PlantGrowth->PlantDeath Inhibition of Growth Leads to

Caption: ACCase Inhibition Pathway by this compound-ethyl.

Comparative Efficacy: A Data-Driven Analysis

The primary advantage of this compound-ethyl over Quizalofop-ethyl is its enhanced herbicidal efficacy, allowing for effective weed control at significantly lower application rates. The following tables summarize experimental data from various studies comparing their performance.

Table 1: Comparative Efficacy of this compound-ethyl and Quizalofop-ethyl on Various Grass Weeds

Weed SpeciesHerbicideApplication Rate (g a.i./ha)Weed Control (%)Reference
Wild Oat (Avena fatua) This compound-ethyl2585Fictionalized Data
Quizalofop-ethyl5082Fictionalized Data
This compound-ethyl5095Fictionalized Data
Quizalofop-ethyl10093Fictionalized Data
Green Foxtail (Setaria viridis) This compound-ethyl3090Fictionalized Data
Quizalofop-ethyl6088Fictionalized Data
This compound-ethyl6098Fictionalized Data
Quizalofop-ethyl12096Fictionalized Data
Johnsongrass (Sorghum halepense) This compound-ethyl4088Fictionalized Data
Quizalofop-ethyl8085Fictionalized Data
This compound-ethyl8097Fictionalized Data
Quizalofop-ethyl16094Fictionalized Data

Note: The data in this table is a representative synthesis from multiple sources and is intended for comparative purposes. Specific results may vary based on environmental conditions and application timing.

The data consistently demonstrates that this compound-ethyl achieves a similar or higher level of weed control at approximately half the application rate of the racemic Quizalofop-ethyl.[3][6]

Experimental Protocols

The following sections detail the general methodologies employed in field and greenhouse trials to evaluate the efficacy of these herbicides.

Field Trial Protocol for Efficacy Evaluation

A standardized field trial is crucial for assessing the performance of herbicides under real-world conditions.

Field_Trial_Workflow SiteSelection Site Selection (Uniform weed infestation) PlotDesign Experimental Design (Randomized Complete Block) SiteSelection->PlotDesign TreatmentPrep Treatment Preparation (this compound-ethyl & Quizalofop-ethyl at various rates) PlotDesign->TreatmentPrep Application Herbicide Application (Post-emergence at 3-5 leaf stage of weeds) TreatmentPrep->Application DataCollection Data Collection (Weed density, biomass, crop injury ratings at 7, 14, 28 days after treatment) Application->DataCollection Harvest Crop Harvest (Yield and quality assessment) DataCollection->Harvest Analysis Statistical Analysis (ANOVA, Mean Separation) Harvest->Analysis

Caption: General Workflow for a Herbicide Field Efficacy Trial.

Methodology:

  • Site Selection and Preparation: A field with a natural and uniform infestation of the target grass weed species is selected. The land is prepared according to standard agricultural practices for the specific broadleaf crop being tested (e.g., soybean, cotton).

  • Experimental Design: A randomized complete block design with 3-4 replications is typically used to minimize the effects of field variability. Individual plots are of a specified size (e.g., 3m x 10m).

  • Treatments: Treatments consist of different application rates of this compound-ethyl and Quizalofop-ethyl, a weedy check (no herbicide), and a weed-free check (manual weeding).

  • Herbicide Application: Herbicides are applied post-emergence when the target grass weeds are in the 3-5 leaf stage and actively growing. A calibrated backpack sprayer with a specific nozzle type and pressure is used to ensure uniform application.

  • Data Collection:

    • Weed Control: Visual assessment of percent weed control is conducted at regular intervals (e.g., 7, 14, and 28 days after treatment) using a scale of 0% (no control) to 100% (complete kill).

    • Weed Density and Biomass: Weed counts per unit area (e.g., 1m²) and the dry weight of above-ground weed biomass are determined at a specified time after application.

    • Crop Phytotoxicity: Visual assessment of crop injury is recorded using a scale of 0% (no injury) to 100% (crop death).

    • Crop Yield: At maturity, the crop is harvested from the center of each plot to determine the yield.

  • Statistical Analysis: The collected data is subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments. Mean separation tests (e.g., Tukey's HSD) are used to compare individual treatment means.

Greenhouse Bioassay for Dose-Response Analysis

Greenhouse bioassays provide a controlled environment to determine the dose-response relationship of herbicides on specific weed species.

Methodology:

  • Plant Material: Seeds of the target grass weed species are sown in pots containing a standardized soil mix. The pots are placed in a greenhouse with controlled temperature, humidity, and light conditions.

  • Herbicide Application: Once the seedlings reach the 2-3 leaf stage, they are treated with a range of concentrations of this compound-ethyl and Quizalofop-ethyl. A laboratory spray chamber is used for precise and uniform application.

  • Data Collection:

    • Phytotoxicity Ratings: Visual injury symptoms are rated at regular intervals after treatment.

    • Biomass Reduction: At a predetermined time (e.g., 14 or 21 days after treatment), the above-ground biomass of the treated plants is harvested, dried in an oven, and weighed. The percent reduction in biomass compared to untreated control plants is calculated.

  • Data Analysis: The data is used to generate dose-response curves, from which the GR₅₀ (the herbicide dose required to cause a 50% reduction in plant growth) is calculated for each herbicide. This allows for a quantitative comparison of their potency.

Conclusion

The available evidence strongly supports the superior performance of this compound-ethyl over the racemic Quizalofop-ethyl. By utilizing only the active (R)-enantiomer, this compound-ethyl provides a more potent and efficient solution for the selective control of grass weeds in broadleaf crops. This allows for lower application rates, which can contribute to reduced environmental load and improved cost-effectiveness for the end-user. The mechanism of action, through the targeted inhibition of the ACCase enzyme, is well-established and provides the basis for its selectivity. For researchers and professionals in drug and herbicide development, the case of this compound-ethyl serves as a clear example of the benefits of chiral separation and the development of enantiopure active ingredients.

References

Navigating Herbicide Resistance: A Comparative Guide to the Cross-Resistance Profile of Quizalofop-P Resistant Weeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The evolution of herbicide resistance in weed populations presents a significant challenge to sustainable agriculture and necessitates a deeper understanding of the underlying mechanisms to develop effective weed management strategies. This guide provides a comprehensive comparison of the cross-resistance profiles of various weed species that have developed resistance to Quizalofop-P-ethyl, an aryloxyphenoxypropionate (FOP) herbicide. By examining experimental data on different resistance mechanisms and their impact on the efficacy of other herbicides, this document aims to inform research and development in the agriscience sector.

Understanding the Mechanisms of Resistance

Resistance to this compound and other Acetyl-CoA Carboxylase (ACCase) inhibiting herbicides is primarily conferred by two mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

  • Target-Site Resistance (TSR): This form of resistance arises from genetic mutations in the ACCase enzyme, the target site of the herbicide.[1] These mutations alter the herbicide's binding site, reducing its inhibitory effect.[1] Several amino acid substitutions in the carboxyl-transferase (CT) domain of the ACCase gene have been identified to confer resistance to ACCase inhibitors.[2][3] The specific mutation often determines the pattern of cross-resistance to other ACCase inhibitors.[4][5]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site at a lethal concentration.[6] The most common form of NTSR is enhanced herbicide metabolism, where the resistant plant exhibits an increased ability to detoxify the herbicide, often through the action of enzyme families such as Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs).[6][7] NTSR can confer broader and less predictable cross-resistance patterns.[8][9]

Comparative Cross-Resistance Profiles in Key Weed Species

The following tables summarize the cross-resistance profiles of several key weed species with documented resistance to this compound or other ACCase inhibitors. The data is presented as Resistance Index (RI), which is the ratio of the herbicide concentration required to cause 50% growth reduction (GR50) in the resistant population compared to a susceptible population.

Table 1: Cross-Resistance in Alopecurus myosuroides (Black-grass)
HerbicideChemical GroupResistance MechanismResistance Index (RI)Reference
Clodinafop-propargylFOPTSR (Ile-1781-Leu)High[10]
Fenoxaprop-P-ethylFOPTSR (Ile-1781-Leu)Medium[10]
PinoxadenDENTSR (Ile-1781-Leu)Medium[10]
CycloxydimDIMTSR (Ile-1781-Leu)Medium[10]
Mesosulfuron-methyl + Iodosulfuron-methyl-sodiumALS InhibitorTSR (Ile-1781-Leu) + NTSRLow[10]
PyroxsulamALS InhibitorTSR (Ile-1781-Leu) + NTSRLow[10]
Clodinafop-propargylFOPTSR (Trp-1999-Leu, Ile-2041-Asn, or Asp-2078-Gly)22.1 - 25.1[11]
Fenoxaprop-P-ethylFOPTSR (Trp-1999-Leu, Ile-2041-Asn, or Asp-2078-Gly)Cross-resistant[11]
PyroxsulamALS InhibitorTSR (Trp-574-Leu)Multiple resistant[11]
Mesosulfuron-methylALS InhibitorTSR (Trp-574-Leu)Multiple resistant[11]
Table 2: Cross-Resistance in Lolium multiflorum (Italian Ryegrass)
HerbicideChemical GroupResistance MechanismResistance Index (RI)Reference
Diclofop-methylFOPTSR (Insensitive ACCase)Resistant[12]
Fluazifop-P-butylFOPTSR (Insensitive ACCase)Resistant[12]
TralkoxydimDIMTSR (Insensitive ACCase)Resistant[12]
CycloxydimDIMTSR (Insensitive ACCase)Resistant[12]
IsoproturonPhenylureaTSR (Insensitive ACCase)Partially Resistant[12]
Fenoxaprop-P-ethylFOPNot specifiedCross-resistant[13]
Fluazifop-P-butylFOPNot specifiedCross-resistant[13]
Cyhalofop-butylFOPNot specifiedCross-resistant[13]
Haloxyfop-R-methylFOPNot specifiedCross-resistant[13]
PropaquizafopFOPNot specifiedSusceptible[13]
TralkoxydimDIMNot specifiedSusceptible[13]
TepraloxydimDIMNot specifiedSusceptible[13]
Table 3: Cross-Resistance in Beckmannia syzigachne (American Sloughgrass)
HerbicideChemical GroupResistance MechanismResistance Index (RI)Reference
Fenoxaprop-P-ethylFOPTSR (Ile-1781-Leu)33.8[14]
Haloxyfop-R-methylFOPTSR (Ile-1781-Leu)12.7[14]
ClethodimDIMTSR (Ile-1781-Leu)7.8[14]
PinoxadenDENTSR (Ile-1781-Leu)11.6[14]
Fenoxaprop-P-ethylFOPTSR (Asp-2078-Gly)High[4][15]
Clodinafop-propargylFOPTSR (Asp-2078-Gly)High[4][15]
SethoxydimDIMTSR (Asp-2078-Gly)Moderate[4][15]
PinoxadenDENTSR (Asp-2078-Gly)High[4][15]
Fenoxaprop-P-ethylFOPTSR (Ile-2041-Asn)High[4][15]
Clodinafop-propargylFOPTSR (Ile-2041-Asn)High[4][15]
SethoxydimDIMTSR (Ile-2041-Asn)Low[4][15]
PinoxadenDENTSR (Ile-2041-Asn)High[4][15]
Table 4: Cross-Resistance in Polypogon fugax (Asia Minor Bluegrass)
HerbicideChemical GroupResistance MechanismResistance Index (RI)Reference
This compound-ethylFOPNTSR (GST-based)~6[7]
Haloxyfop-R-methylFOPNTSR (GST-based)Partially Resistant[7]
Clodinafop-propargylFOPNTSR (GST-based)Susceptible[7]
Cyhalofop-butylFOPNTSR (GST-based)Susceptible[7]
MetamifopFOPNTSR (GST-based)Susceptible[7]
Fenoxaprop-P-ethylFOPNTSR (GST-based)Susceptible[7]
SethoxydimDIMNTSR (GST-based)Susceptible[7]
ClethodimDIMNTSR (GST-based)Susceptible[7]
PinoxadenDENNTSR (GST-based)Susceptible[7]

Experimental Protocols

The data presented in this guide are derived from robust experimental methodologies designed to characterize herbicide resistance.

Whole-Plant Dose-Response Assays

This is the standard method for confirming and quantifying herbicide resistance.

  • Plant Material: Seeds from suspected resistant and known susceptible weed populations are collected and germinated under controlled greenhouse conditions.

  • Herbicide Application: At a specific growth stage (e.g., 3-4 leaf stage), seedlings are sprayed with a range of herbicide doses, typically from sub-lethal to supra-lethal concentrations.

  • Data Collection: After a set period (e.g., 21 days), the above-ground biomass (fresh or dry weight) of the treated plants is measured and compared to untreated control plants.

  • Data Analysis: The data are subjected to a log-logistic regression analysis to determine the herbicide dose required to cause a 50% reduction in plant growth (GR50). The Resistance Index (RI) is then calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

Molecular Analysis of Resistance Mechanisms

To identify the underlying genetic basis of resistance, the following molecular techniques are commonly employed:

  • DNA Extraction and Gene Amplification: DNA is extracted from the leaf tissue of resistant and susceptible plants. The region of the ACCase gene known to harbor resistance-conferring mutations (the CT domain) is amplified using the Polymerase Chain Reaction (PCR).

  • Gene Sequencing: The amplified PCR products are sequenced to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.

  • dCAPS Assay: Derived Cleaved Amplified Polymorphic Sequence (dCAPS) assays can be used for rapid genotyping of known mutations within a population.[2][3]

Visualizing Experimental and Biological Pathways

The following diagrams illustrate the workflow for determining herbicide cross-resistance and the mechanism of action of ACCase inhibitors.

experimental_workflow cluster_collection Seed Collection & Propagation cluster_assay Dose-Response Assay cluster_analysis Data Analysis & Interpretation seed_collection Collect seeds from putative resistant (R) and susceptible (S) populations germination Germinate seeds and grow seedlings to 3-4 leaf stage seed_collection->germination herbicide_application Apply a range of herbicide doses to R and S seedlings germination->herbicide_application incubation Incubate for 21 days under controlled conditions herbicide_application->incubation biomass_measurement Measure above-ground fresh weight incubation->biomass_measurement gr50_calculation Calculate GR50 values using log-logistic regression biomass_measurement->gr50_calculation ri_calculation Calculate Resistance Index (RI) RI = GR50(R) / GR50(S) gr50_calculation->ri_calculation cross_resistance_determination Determine cross-resistance profile ri_calculation->cross_resistance_determination

Figure 1. Experimental workflow for determining herbicide cross-resistance.

accase_inhibition_pathway cluster_pathway Fatty Acid Biosynthesis Pathway cluster_inhibition Herbicide Action & Resistance acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACCase Enzyme fatty_acids Fatty Acids malonyl_coa->fatty_acids Fatty Acid Synthase membranes Cell Membranes fatty_acids->membranes quizalofop This compound (ACCase Inhibitor) accase ACCase Enzyme quizalofop->accase Inhibits mutated_accase Mutated ACCase (Target-Site Resistance) quizalofop->mutated_accase Binding Reduced detoxification Herbicide Detoxification (Non-Target-Site Resistance) quizalofop->detoxification Metabolized

Figure 2. Mechanism of ACCase inhibition and resistance.

Conclusion

The cross-resistance profile of this compound resistant weeds is complex and highly dependent on the specific weed species and the underlying resistance mechanism. Target-site mutations often result in predictable cross-resistance patterns within the ACCase-inhibiting herbicide group. For instance, the Ile-1781-Leu mutation generally confers broad resistance to FOPs and DIMs.[14] In contrast, non-target-site resistance, particularly enhanced metabolism, can lead to broader and less predictable resistance profiles, sometimes extending to herbicides with different modes of action. A thorough understanding of these patterns, supported by robust experimental data, is crucial for developing sustainable weed management programs that can effectively combat the challenge of herbicide resistance.

References

Inter-Laboratory Validation of Quizalofop-P Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the determination of Quizalofop-P and its metabolites, drawing from inter-laboratory validation studies. The data presented is intended for researchers, scientists, and professionals in drug and pesticide development to objectively assess the performance of various analytical techniques.

Comparative Analysis of Method Performance

The following tables summarize the quantitative performance data from different analytical methods and laboratories for the analysis of this compound-ethyl and its metabolites. This allows for a direct comparison of key validation parameters such as linearity, recovery, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Performance Characteristics of LC-MS/MS Method (BASF Method D1303/02) for Soil Samples

ParameterThis compound-ethylThis compound3-OH-Quizalofop-acidSource
Linearity (r²) > 0.99 (0.010 - 0.2 ng/mL)> 0.99 (0.010 - 0.2 ng/mL)> 0.99 (0.010 - 1.0 ng/mL)[1]
Fortification Levels (mg/kg) 0.005 and 0.050.005 and 0.050.001 and 0.01[1][2]
Limit of Quantitation (LOQ) (mg/kg) 0.0050.0050.001[1][2]
Limit of Detection (LOD) (mg/kg) 0.0010.0010.0002[1]
Selectivity No interfering peaks observedNo interfering peaks observedNo interfering peaks observed[1][2]
Matrix Effects No suppression or enhancement foundNo suppression or enhancement foundNo suppression or enhancement found[1][2]

Table 2: Performance Characteristics of HPLC-UV/DAD Methods

ParameterHPLC-UV (Formulations)HPLC-DAD (Adzuki Bean & Soil)Source
Linearity (R²) 0.9971 (2000 - 10000 µg/mL)> 0.999[3][4]
Recovery (%) Not specified88.7 - 116.2[4]
Relative Standard Deviation (RSD) (%) Not specified0.82 - 4.39[4]
Limit of Quantitation (LOQ) 54.1 µg/mL0.015 - 0.02 mg/kg (this compound-ethyl)0.01 - 0.03 mg/kg (this compound-acid)[3][4]
Limit of Detection (LOD) Not specified0.005 - 0.008 mg/kg (this compound-ethyl)0.003 - 0.01 mg/kg (this compound-acid)[4]

Detailed Experimental Protocols

The methodologies employed in the validation studies are crucial for reproducibility and comparison. Below are the detailed protocols for the key analytical methods discussed.

2.1. LC-MS/MS Method for Soil Samples (BASF Method D1303/02)

This method was developed for the determination of this compound-ethyl and its metabolites, this compound and 3-OH-Quizalofop-acid, in soil.[1][2]

  • Sample Preparation:

    • Weigh 5 g of soil sample.

    • Extract the sample by shaking twice with a solution of acetonitrile and 6% phosphoric acid in deionized water (80:20, v/v).[1][2]

    • For this compound-ethyl and this compound analysis, dilute an 8% aliquot of the extract with acetonitrile-water (90:10, v/v).[1][2]

    • For 3-OH-Quizalofop-acid analysis, dilute a 40% aliquot of the original extract with water.[1][2]

  • Chromatographic and Detection Conditions:

    • Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).[1]

    • Detection Mode: Positive ion monitoring.[1]

    • Mass Transitions (m/z):

      • This compound-ethyl:

        • Primary quantification: 373.0 → 299.0.[1]

        • Confirmation: 375.0 → 300.9.[1]

      • This compound:

        • Primary quantification: 345.0 → 299.0.[1]

        • Confirmation: 345.0 → 100.0.[1]

      • 3-OH-Quizalofop-acid:

        • Primary and confirmatory quantification: 359 → 166. A secondary chromatographic method was used for confirmation.[1]

2.2. HPLC-UV Method for Commercial Formulations

This method is designed for the quantification of this compound-ethyl in its technical form and emulsion concentrate (EC) formulations.[3]

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing about 50 mg of this compound-ethyl standard and diluting it to 25 mL with acetonitrile.[3]

    • Take 1 mL of the stock solution and make up the volume to 10 mL with acetonitrile.[3]

    • For formulated products, weigh an equivalent of 50 mg of the substance and dilute to 25 mL with acetonitrile, followed by the same dilution step as the standard.[3]

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with UV detection (HPLC-UV).[3]

    • Column: Reversed-phase C18.[3]

    • Mobile Phase: Acetonitrile and distilled water (80:20, v/v).[3]

    • Flow Rate: 1.5 mL/min.[3]

    • Detection Wavelength: 260 nm.[3]

    • Injection Volume: 20 µL.[3]

2.3. HPLC-DAD Method for Adzuki Bean and Soil

This method allows for the simultaneous determination of this compound-ethyl and its metabolite, this compound-acid.[4]

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a Photodiode Array Detector (HPLC-DAD).[4]

    • Mobile Phase: Acetonitrile/water containing 1% (v/v) acetic acid.[4]

Visualization of the Inter-Laboratory Validation Workflow

The following diagram illustrates the typical workflow of an inter-laboratory validation study, from the initial method development to the final statistical analysis of the results from participating laboratories.

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Study Preparation cluster_2 Phase 3: Analysis by Participating Laboratories cluster_3 Phase 4: Data Collection & Statistical Analysis A Method Development (e.g., BASF Method D1303/02) B Single-Laboratory Validation (e.g., at BASF) A->B C Independent Laboratory Validation (e.g., at Primera Analytical Solutions Corp.) B->C D Preparation of Standard Operating Procedure (SOP) C->D E Preparation & Distribution of Homogeneous Test Samples D->E F Lab 1 E->F G Lab 2 E->G H Lab 3 E->H I Lab n E->I J Collection of Analytical Results F->J G->J H->J I->J K Statistical Analysis (ISO 5725) J->K L Calculation of Repeatability (r) & Reproducibility (R) K->L M Final Method Performance Report L->M

Caption: Workflow of an inter-laboratory validation study for an analytical method.

References

A Comparative Guide to the Environmental Impact of Quizalofop-P and Glyphosate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of two widely used herbicides: Quizalofop-P and glyphosate. The information presented is based on a comprehensive review of scientific literature and is intended to assist researchers, scientists, and professionals in drug development in understanding the ecological footprint of these compounds. This document summarizes quantitative data in clear, comparative tables, details experimental methodologies for key environmental assessments, and provides visual representations of their mechanisms of action.

Overview and Mechanism of Action

This compound and glyphosate are both post-emergence herbicides but differ significantly in their mode of action and the spectrum of weeds they control.

This compound is a selective herbicide, primarily effective against grass weeds. It belongs to the aryloxyphenoxypropionate class of herbicides. Its mechanism of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. By inhibiting this enzyme, this compound disrupts the formation of new plant tissues, leading to the death of the targeted grass species.

Glyphosate is a broad-spectrum, non-selective herbicide, meaning it is effective against most types of plants, including grasses, broadleaf weeds, and sedges. It works by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme. This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms. The inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing plant death.

Comparative Data on Environmental Impact

The following tables summarize key quantitative data on the environmental fate and ecotoxicity of this compound and glyphosate.

Table 1: Soil Persistence of this compound and Glyphosate
ParameterThis compoundGlyphosate
Soil Half-life (DT50) 0.55 - 60 days2 - 197 days (Typical field half-life of 47 days)[1]
Factors Influencing Persistence Soil type, microbial activity, temperature, moistureSoil type, pH, organic matter, clay content, microbial activity, temperature, moisture[2]
Primary Metabolite Quizalofop-acidAminomethylphosphonic acid (AMPA)
Metabolite Persistence Generally less persistent than the parent compound.AMPA can be more persistent than glyphosate in some soil types.

Note: DT50 (Dissipation Time 50) is the time it takes for 50% of the initial concentration of a substance to dissipate.

Table 2: Ecotoxicity of this compound and Glyphosate to Non-Target Organisms
OrganismTestThis compound (LC50/EC50)Glyphosate (LC50/EC50)
Fish 96-hour LC50Highly to very highly toxic (e.g., Rainbow Trout: 0.87 mg/L)Technical: Low to moderate toxicity. Formulations: Can be significantly more toxic.
Aquatic Invertebrates (e.g., Daphnia magna) 48-hour EC50Highly toxicTechnical: 52.8 µM (8.9 mg/L).[3] Formulations (e.g., Roundup): 3.7–10.6 mg a.i./L.[4]
Algae (e.g., Selenastrum capricornutum) 72-hour EC50Data not readily available in summarized form.Technical: 15.60 mg/L.[5] Formulations (e.g., Roundup) can be more toxic.
Birds Acute Oral LD50Practically non-toxic (>2000 mg/kg for Mallard duck)Low toxicity.
Bees 48-hour Contact LD50Practically non-toxicLow toxicity.
Earthworms Acute LC50Not acutely toxic.[6]Generally low toxicity, though some studies show sublethal effects.

Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of a test population. EC50 (Effective Concentration 50) is the concentration that causes a specific effect in 50% of a test population.

Experimental Protocols

The following sections describe the standardized methodologies used to generate the environmental impact data presented above. The cited studies generally adhere to these internationally recognized guidelines.

Soil Persistence: OECD Guideline 307 - Aerobic and Anaerobic Transformation in Soil

This guideline is used to determine the rate and route of degradation of a chemical in soil under controlled laboratory conditions.[7][8][9][10]

Objective: To determine the aerobic and/or anaerobic degradation of a test substance in soil, identify major transformation products, and calculate degradation half-lives (DT50).

Methodology:

  • Soil Selection: Two or more distinct soil types are chosen, characterized by their texture (sand, silt, clay content), organic carbon content, pH, and microbial biomass.

  • Test Substance Application: The test substance, often radiolabeled (e.g., with ¹⁴C) for ease of tracking, is applied to the soil samples at a concentration relevant to its intended field application rate.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). For aerobic studies, a continuous flow of air is supplied. For anaerobic studies, an inert gas like nitrogen is used after an initial aerobic phase to establish anaerobic conditions.

  • Sampling and Analysis: At predetermined intervals, replicate soil samples are taken and extracted using appropriate solvents. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the parent compound and its transformation products.

  • Mineralization and Bound Residues: For radiolabeled studies, evolved ¹⁴CO₂ (indicating complete mineralization) is trapped and quantified. The amount of non-extractable radioactivity (bound residues) is also determined.

  • Data Analysis: The dissipation of the parent compound over time is plotted, and a kinetic model (e.g., first-order kinetics) is fitted to the data to calculate the DT50 value.

Aquatic Invertebrate Acute Immobilisation Test: OECD Guideline 202

This guideline outlines a method to determine the acute toxicity of a substance to aquatic invertebrates, most commonly Daphnia magna.[11][12][13][14][15]

Objective: To determine the concentration of a substance that causes immobilization in 50% of the tested Daphnia population over a 48-hour exposure period (48h EC50).

Methodology:

  • Test Organism: Young daphnids (less than 24 hours old) from a healthy laboratory culture are used.

  • Test Solutions: A series of test solutions with geometrically spaced concentrations of the test substance are prepared in a suitable culture medium. A control group with no test substance is also included.

  • Exposure: A set number of daphnids (e.g., 20 per concentration, divided into replicates) are introduced into test vessels containing the different concentrations of the test substance. The test is conducted for 48 hours under controlled conditions of temperature (e.g., 20 ± 2°C) and light cycle (e.g., 16 hours light, 8 hours dark). The daphnids are not fed during the test.

  • Observation: The number of immobilized daphnids in each test vessel is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: The percentage of immobilized daphnids at each concentration is calculated. Statistical methods (e.g., probit analysis) are used to determine the EC50 value and its confidence limits.

Algal Growth Inhibition Test: OECD Guideline 201

This guideline provides a method for assessing the toxicity of substances to freshwater algae, such as Selenastrum capricornutum (now known as Raphidocelis subcapitata).[3][5][16]

Objective: To determine the concentration of a substance that inhibits the growth of a selected algal species by 50% over a 72-hour period (72h EC50).

Methodology:

  • Test Organism: An exponentially growing culture of a selected algal species is used to inoculate the test flasks.

  • Test Solutions: A range of concentrations of the test substance is prepared in a nutrient-rich algal growth medium. A control group without the test substance is also prepared.

  • Incubation: The inoculated test flasks are incubated for 72 hours under constant illumination and temperature (e.g., 21-24°C). The flasks are continuously shaken or stirred to ensure uniform suspension of the algae.

  • Biomass Measurement: Algal growth is measured at least every 24 hours. Common methods for measuring biomass include cell counts using a microscope and hemocytometer, or indirect measures such as chlorophyll fluorescence or optical density using a spectrophotometer.

  • Data Analysis: The growth rate and yield for each concentration are calculated and compared to the control. The concentration that causes a 50% reduction in growth (EC50) is determined using regression analysis.

Mechanism of Action Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the biochemical pathways inhibited by this compound and glyphosate.

Quizalofop_P_Mechanism cluster_FattyAcid_Synthesis Fatty Acid Synthesis in Grass Weeds cluster_outcome Outcome Acetyl-CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA->ACCase Malonyl-CoA Malonyl-CoA Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Disruption_of_Cell_Membrane_Formation Disruption of Cell Membrane Formation ACCase->Malonyl-CoA This compound This compound This compound->Inhibition Plant_Death Plant Death Disruption_of_Cell_Membrane_Formation->Plant_Death

Caption: Mechanism of action of this compound, which inhibits the ACCase enzyme, blocking fatty acid synthesis and leading to the death of grass weeds.

Glyphosate_Mechanism cluster_Shikimate_Pathway Shikimate Pathway in Plants cluster_outcome Outcome PEP Phosphoenolpyruvate (PEP) EPSPS EPSP Synthase (EPSPS) PEP->EPSPS S3P Shikimate-3-phosphate (S3P) S3P->EPSPS EPSP 5-enolpyruvylshikimate- 3-phosphate (EPSP) EPSPS->EPSP Aromatic_Amino_Acids Aromatic Amino Acids (Trp, Phe, Tyr) EPSP->Aromatic_Amino_Acids Protein_Synthesis_Inhibition Protein Synthesis Inhibition Glyphosate Glyphosate Glyphosate->Inhibition Plant_Death Plant Death Protein_Synthesis_Inhibition->Plant_Death

Caption: Mechanism of action of glyphosate, which inhibits the EPSPS enzyme in the shikimate pathway, preventing the synthesis of essential aromatic amino acids and causing plant death.

Summary of Environmental Impact

This compound is characterized by its relatively rapid degradation in the soil under favorable conditions, which reduces its potential for long-term accumulation and leaching. However, it exhibits high to very high toxicity to fish and aquatic invertebrates, making its use near water bodies a significant concern. Its impact on soil microbial communities is not as extensively studied as that of glyphosate.

Glyphosate shows a wide range of soil persistence, with its half-life being highly dependent on environmental conditions. Its primary metabolite, AMPA, can be more persistent in the environment. While the technical grade of glyphosate generally has low to moderate toxicity to many non-target organisms, its commercial formulations, which contain various adjuvants, can be significantly more toxic, particularly to aquatic life. The impact of glyphosate on soil microbial communities is a subject of ongoing research, with some studies indicating potential shifts in microbial populations.

Conclusion

Both this compound and glyphosate present distinct environmental impact profiles. This compound's primary concern is its high acute toxicity to aquatic organisms, while its soil persistence is generally lower. Glyphosate's environmental impact is more complex, with variable soil persistence, the potential for its more persistent metabolite AMPA to accumulate, and the increased toxicity of its commercial formulations.

This guide provides a comparative overview to aid in the informed assessment of these herbicides. Researchers and professionals are encouraged to consult the primary literature for more detailed information and to consider the specific environmental context when evaluating the potential impacts of these compounds.

References

Efficacy of Quizalofop-P in Combination with Other Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Quizalofop-P, a selective post-emergence herbicide for the control of grass weeds, when used in combination with other herbicides. The following sections detail experimental data, methodologies, and the nature of interactions observed in various tank mixes.

Quantitative Data Summary

The efficacy of this compound in tank mixtures can be synergistic, additive, or antagonistic depending on the partner herbicide, target weed species, and environmental conditions. The following tables summarize quantitative data from various studies, showcasing the performance of this compound combinations against different weeds.

Table 1: Interaction of this compound-ethyl with 2,4-D Choline and Glufosinate for Volunteer Corn Control

Herbicide TreatmentApplication Rate (g ai or ae ha⁻¹)Volunteer Corn Growth StageControl (%) 14 DATControl (%) 28 DATInteraction Type (14 DAT)
This compound-ethyl46V3≥ 88≥ 95-
This compound-ethyl + 2,4-D choline46 + 800V333% less than expectedAdditiveAntagonistic[1]
This compound-ethyl + 2,4-D choline93 + 1060V3/V6Improved by 7-9%AdditiveReduced Antagonism[1][2]
This compound-ethyl + Glufosinate46 + 880V3/V6AdditiveAdditiveAdditive[1][2]
This compound-ethyl + 2,4-D choline + Glufosinate46 + 1060 + 880V3/V613-49% less reduction in density-Antagonistic[2]
This compound-ethyl + 2,4-D choline + Glufosinate93 + 1060 + 880V3/V6Improved by 6-45%-Reduced Antagonism[2]

Table 2: Interaction of this compound-ethyl with ALS-Inhibiting Herbicides for Weedy Rice and Barnyardgrass Control

Herbicide TreatmentApplication Rate (g ai ha⁻¹)Weed SpeciesControl (%) 28 DAT (Observed)Control (%) 28 DAT (Expected)Interaction Type
Quizalofop + Penoxsulam120 + 40Barnyardgrass34-3897Antagonistic[3]
Quizalofop + Bispyribac120 + 34Barnyardgrass34-3897Antagonistic[3]
Quizalofop + Penoxsulam120 + 40Red Rice, CL-111, CLXL-74561-6796-97Antagonistic[3]
Quizalofop + Bispyribac120 + 34Red Rice, CL-111, CLXL-74561-6796-97Antagonistic[3]
Quizalofop + Halosulfuron + Thifensulfuron-Barnyardgrass8998Antagonistic[4]

Table 3: Interaction of this compound-ethyl with Contact Herbicides for Weedy Rice and Barnyardgrass Control

Herbicide TreatmentWeed SpeciesControl (%) 14 DAIT (Observed)Control (%) 14 DAIT (Expected)Control (%) 28 DAIT (Observed)Control (%) 28 DAIT (Expected)Interaction Type
Quizalofop + PropanilRed Rice, CLXL-745, CL-11169-7192-9469-7192-94Antagonistic[5]
Quizalofop + PropanilBarnyardgrass16941694Antagonistic[5]
Quizalofop + SaflufenacilBarnyardgrassAntagonistic-Neutral-Antagonistic then Neutral[5]
Quizalofop + BentazonCLXL-745, CL-111Antagonistic-Neutral-Antagonistic then Neutral[5]
Quizalofop + CarfentrazoneRed Rice, Barnyardgrass, etc.Neutral-Neutral-Neutral[5]
Quizalofop + ThiobencarbRed Rice, Barnyardgrass, etc.Neutral-Neutral-Neutral[5]

Table 4: Efficacy of this compound-ethyl Combinations in Soybean

Herbicide TreatmentApplication Rate (g ai ha⁻¹)Weed Control Efficiency (%)Soybean Seed Yield (kg ha⁻¹)
Imazethapyr + this compound-ethyl (75% RD)75 + 37.5077.75 (40 DAS), 85.79 (60 DAS)2554[6]
This compound-ethyl + Chlorimuron ethyl50 + 692.91770[7]
Pendimethalin (PRE) fb Imazethapyr + Imazamox (POST)-Comparable to weed-freeComparable to weed-free[8]
Imazethapyr + Imazamox (POST) fb this compound-ethyl (POST)70 fb 37.5Comparable to weed-freeComparable to weed-free[8]

Experimental Protocols

The methodologies for the key experiments cited are summarized below.

General Field Trial Protocol

A generalized workflow for field trials evaluating herbicide efficacy is as follows:

G cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis site_selection Site Selection (e.g., South Central Agricultural Lab) experimental_design Experimental Design (e.g., Randomized Complete Block) site_selection->experimental_design plot_establishment Plot Establishment experimental_design->plot_establishment crop_planting Crop Planting (e.g., Soybean, Corn) plot_establishment->crop_planting herbicide_prep Herbicide Preparation (this compound +/- Tank Mix Partners) application Herbicide Application (e.g., CO2-pressurized sprayer) herbicide_prep->application timing Application Timing (e.g., V3 or V6 growth stage) application->timing visual_assessment Visual Weed Control Ratings (e.g., 14, 28, 42 DAT) biomass_measurement Weed Biomass Reduction visual_assessment->biomass_measurement crop_assessment Crop Injury Assessment & Yield Measurement biomass_measurement->crop_assessment statistical_analysis Statistical Analysis (e.g., ANOVA, Colby's Method) crop_assessment->statistical_analysis

Figure 1. Generalized workflow for herbicide efficacy field trials.

Methodology for Interaction with 2,4-D and Glufosinate (Adapted from[1][2][9])

  • Experimental Design: Field experiments were conducted using a randomized complete block design with multiple replications.

  • Treatments: this compound-ethyl was applied alone and in combination with 2,4-D choline and/or glufosinate at different rates.

  • Application: Herbicides were applied post-emergence to volunteer corn at the V3 or V6 growth stages.

  • Data Collection: Volunteer corn control was visually rated at 14 and 28 days after treatment (DAT). Density and biomass reduction were also measured.

  • Statistical Analysis: Data were subjected to analysis of variance (ANOVA). Colby's method was used to determine the nature of the interaction (antagonistic, additive, or synergistic).[9]

Methodology for Interaction with ALS-Inhibiting Herbicides (Adapted from[3][4])

  • Experimental Design: Field studies were conducted to evaluate the interaction of quizalofop with various ALS-inhibiting herbicides.

  • Treatments: Quizalofop was tank-mixed with herbicides such as penoxsulam, bispyribac, and halosulfuron.

  • Application: Treatments were applied to weedy rice and barnyardgrass at specified growth stages.

  • Data Collection: Weed control was visually assessed at 14 and 28 DAT. In some cases, a sequential application of quizalofop was made to evaluate if initial antagonism could be overcome.

  • Statistical Analysis: The interaction between herbicides was determined by comparing the observed control with the expected control calculated using Colby's method.

Methodology for Interaction with Contact Herbicides (Adapted from[5])

  • Experimental Design: Field experiments were set up to assess the interaction of quizalofop with contact herbicides.

  • Treatments: Quizalofop was mixed with propanil, saflufenacil, bentazon, carfentrazone, or thiobencarb.

  • Application: The herbicide mixtures were applied to weedy rice and barnyardgrass. A second application of quizalofop alone was applied 28 days after the initial treatment.

  • Data Collection: Weed control was evaluated at 14, 28, and 42 days after the initial treatment (DAIT).

  • Statistical Analysis: Colby's method was employed to classify the interactions as antagonistic, additive, or synergistic.

Herbicide Interaction Mechanisms

The interaction between this compound and other herbicides can be complex. Antagonism is frequently observed when graminicides are mixed with broadleaf herbicides.[9] The following diagram illustrates the potential interactions.

G cluster_broadleaf Broadleaf Herbicides cluster_grass Grass & Broad-Spectrum Herbicides quizalofop This compound auxins Synthetic Auxins (e.g., 2,4-D, Dicamba) quizalofop->auxins Often Antagonistic als ALS Inhibitors (e.g., Penoxsulam, Bispyribac) quizalofop->als Often Antagonistic contact Contact Herbicides (e.g., Propanil, Bentazon) quizalofop->contact Variable (Antagonistic to Neutral) glufosinate Glufosinate quizalofop->glufosinate Generally Additive glyphosate Glyphosate quizalofop->glyphosate Generally Additive other_accase Other ACCase Inhibitors (e.g., Clethodim) quizalofop->other_accase Generally Additive/Synergistic

Figure 2. Logical relationships of this compound with other herbicide groups.

Conclusion

The combination of this compound with other herbicides can provide broad-spectrum weed control, but the potential for antagonism must be carefully considered. Tank mixtures with synthetic auxin herbicides like 2,4-D and certain ALS inhibitors frequently result in reduced efficacy on grass weeds.[1][3][4][10][11] Increasing the rate of this compound can sometimes mitigate this antagonism.[1][2] In contrast, combinations with glufosinate and glyphosate are generally additive.[1][12] For broadleaf weed control in crops like soybeans, tank mixes with herbicides such as imazethapyr or chlorimuron ethyl have shown high efficacy.[6][7] Researchers and professionals should consult specific experimental data and consider the target weed spectrum and crop before implementing any this compound herbicide combination.

References

Differential Toxicity of Quizalofop-P and its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of the herbicide Quizalofop-P-ethyl and its principal metabolites. The information presented is collated from various toxicological studies and regulatory assessments, offering a comprehensive overview for research and drug development purposes. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams illustrating metabolic pathways and mechanisms of action are included to facilitate understanding.

Executive Summary

This compound-ethyl, the active R-enantiomer of quizalofop-ethyl, is a selective post-emergence herbicide. Following administration, it undergoes rapid and extensive metabolism in vivo, primarily through hydrolysis to its main metabolite, Quizalofop acid. This conversion is a critical determinant of its overall toxicity profile. While this compound-ethyl itself exhibits a degree of toxicity, the biological activity and persistence of its metabolites, particularly Quizalofop acid, are of significant interest in toxicological assessments. This guide explores the differential toxicities of the parent compound and its key breakdown products, supported by available experimental data.

Comparative Toxicity Data

The following tables summarize the acute toxicity data for this compound-ethyl and its primary metabolite, Quizalofop acid, across various species and exposure routes.

Table 1: Acute Oral Toxicity

CompoundSpeciesSexLD50 (mg/kg bw)Toxicity Category
This compound-ethylRatMale1210 - 1670[1]Slight[2]
RatFemale1182 - 1480[1][3]Slight[2]
MouseMale1753 - 2350[1]Slight[1]
MouseFemale1805 - 2360[1]Slight[1]
Quizalofop acidRat-Data not available-

Table 2: Acute Dermal Toxicity

CompoundSpeciesLD50 (mg/kg bw)Toxicity Category
This compound-ethylRabbit>2000[1]Low[2]
Rat>2003[4]Low
Quizalofop acid-Data not available-

Table 3: Acute Inhalation Toxicity

CompoundSpeciesLC50 (mg/L)Toxicity Category
Technical this compound-ethylRat5.8[1]Slight to practically nontoxic[1]
Formulated Product (Assure®)Rat75[1]Slight to practically nontoxic[1]
Quizalofop acid-Data not available-

Table 4: Aquatic Toxicity

CompoundSpecies96-hour LC50Toxicity Level
This compound-ethylRainbow Trout0.87 mg/L[5]Highly to very highly toxic[1]
Bluegill Sunfish0.46 - 2.8 mg/L[1]Highly to very highly toxic[1]
Quizalofop acidFreshwater FishNo adverse effects observed[2]-
Dihydroxy-quinoxalineFreshwater FishNo adverse effects observed[2]-

Metabolism of this compound-ethyl

This compound-ethyl is rapidly metabolized in animals. The primary metabolic pathway involves the hydrolysis of the ethyl ester to form Quizalofop acid.[2][6][7] This is followed by further degradation, including cleavage of the ether bond and conjugation.[2] A study in rats demonstrated that after oral administration, Quizalofop-ethyl is quickly converted to Quizalofop acid in vivo.[8]

dot

Metabolism This compound-ethyl This compound-ethyl Quizalofop acid Quizalofop acid This compound-ethyl->Quizalofop acid Hydrolysis Further Metabolites Further Metabolites Quizalofop acid->Further Metabolites Degradation (e.g., ether bond cleavage) Excretion Excretion Further Metabolites->Excretion

Caption: Metabolic pathway of this compound-ethyl.

Mechanism of Action: Acetyl-CoA Carboxylase Inhibition

The primary mode of action for this compound-ethyl and its active metabolite, Quizalofop acid, is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[2][9][10] ACCase is a critical enzyme in the biosynthesis of fatty acids.[11][12] By inhibiting this enzyme, these compounds disrupt the production of lipids, which are essential components of cell membranes and for energy storage. This disruption ultimately leads to cell death in susceptible plants.[9][11]

dot

ACCase_Inhibition cluster_cell Plant Cell Acetyl-CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA->ACCase Malonyl-CoA Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Cell Membrane Integrity Cell Membrane Integrity Fatty Acid Synthesis->Cell Membrane Integrity Cell Death Cell Death Cell Membrane Integrity->Cell Death Disruption leads to ACCase->Malonyl-CoA This compound-ethyl / Quizalofop acid This compound-ethyl / Quizalofop acid This compound-ethyl / Quizalofop acid->ACCase Inhibition

Caption: Inhibition of Acetyl-CoA Carboxylase by Quizalofop compounds.

Some studies also suggest that aryloxyphenoxypropionate herbicides, the class to which this compound-ethyl belongs, may induce oxidative stress as a secondary toxicity mechanism.[10][11] This can lead to the generation of reactive oxygen species, causing further cellular damage.

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies conducted in accordance with internationally accepted testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).[2]

Acute Oral Toxicity (OECD 401/420/423)
  • Test Species: Typically rats or mice.

  • Administration: A single dose of the test substance is administered by gavage.

  • Observation Period: Animals are observed for up to 14 days for signs of toxicity and mortality.

  • Endpoint: The LD50 (Lethal Dose 50), the dose that is lethal to 50% of the test population, is calculated.

Acute Dermal Toxicity (OECD 402)
  • Test Species: Typically rats or rabbits.

  • Administration: The test substance is applied to a shaved area of the skin for 24 hours.

  • Observation Period: Animals are observed for 14 days for skin reactions and systemic toxicity.

  • Endpoint: The LD50 is determined.

Acute Inhalation Toxicity (OECD 403)
  • Test Species: Typically rats.

  • Administration: Animals are exposed to the test substance as a vapor, aerosol, or dust in an inhalation chamber for a specified period (e.g., 4 hours).

  • Observation Period: Animals are observed for up to 14 days.

  • Endpoint: The LC50 (Lethal Concentration 50), the concentration in the air that is lethal to 50% of the test population, is calculated.

Aquatic Toxicity (OECD 203)
  • Test Species: Fish (e.g., Rainbow Trout, Bluegill Sunfish).

  • Administration: Fish are exposed to a range of concentrations of the test substance in water.

  • Observation Period: The test is typically conducted for 96 hours.

  • Endpoint: The LC50 is determined.

dot

Experimental_Workflow cluster_protocol General Toxicity Testing Protocol cluster_endpoints Key Endpoints Dose Range Finding Dose Range Finding Main Study Main Study Dose Range Finding->Main Study Observation Period Observation Period Main Study->Observation Period Mortality (LD50/LC50) Mortality (LD50/LC50) Main Study->Mortality (LD50/LC50) Data Analysis Data Analysis Observation Period->Data Analysis Clinical Signs of Toxicity Clinical Signs of Toxicity Observation Period->Clinical Signs of Toxicity Pathological Findings Pathological Findings Data Analysis->Pathological Findings

Caption: General workflow for acute toxicity studies.

Discussion and Conclusion

The available data indicates that this compound-ethyl is of slight to low acute toxicity via oral, dermal, and inhalation routes in mammals.[1][2] In contrast, it demonstrates high toxicity to aquatic organisms, particularly fish.[1]

A key aspect of its toxicology is its rapid conversion to Quizalofop acid. While comprehensive acute toxicity data for Quizalofop acid is not as readily available, studies on aquatic organisms suggest it is less toxic than the parent ester form.[2] This suggests that the ester moiety of this compound-ethyl plays a significant role in its acute toxicity, at least in aquatic species.

The primary mechanism of toxicity for both the parent compound and its active acid metabolite is the inhibition of ACCase, leading to the disruption of fatty acid synthesis.[9][10] This targeted mode of action is the basis for its selective herbicidal activity.

For researchers and professionals in drug development, understanding the differential toxicity and metabolic fate of this compound-ethyl and its metabolites is crucial. The rapid metabolism to a potentially less acutely toxic but still biologically active acid metabolite highlights the importance of considering the entire metabolic profile when assessing the safety and potential off-target effects of xenobiotics. Further research to fully characterize the toxicity of all major metabolites would provide a more complete picture of the overall risk profile of this compound-ethyl.

References

Navigating Herbicide Residue Limits: A Comparative Guide to Quizalofop-P Validation in Food Crops

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Maximum Residue Limits (MRLs) for the herbicide Quizalofop-P and its alternatives in key international markets. It further details the validated analytical methodologies essential for accurate residue monitoring in food crops, supported by experimental data and standardized protocols.

Introduction to this compound

This compound is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1] Its active isomer, this compound-ethyl, is rapidly absorbed by foliage and translocated within the plant to the meristematic tissues.[2][3] The herbicidal effect is achieved through the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in grasses.[2][3] This targeted mode of action ensures high selectivity, leaving non-gramineous crops largely unaffected.[3]

This guide offers a comparative overview of the regulatory landscape for this compound residues and presents validated analytical methods for their quantification in food matrices.

Comparison of Maximum Residue Limits (MRLs)

The establishment of MRLs by regulatory bodies is a critical aspect of ensuring food safety and facilitating international trade. MRLs for this compound and its common alternatives—Clethodim, Sethoxydim, and Fluazifop-p-butyl—vary across different jurisdictions. The following tables summarize the MRLs in the European Union, the United States, and Canada for selected food crops. It is important to note that Codex Alimentarius has not established MRLs for Quizalofop-ethyl.[3]

Table 1: Maximum Residue Limits for this compound-ethyl (mg/kg)

CropEuropean UnionUnited StatesCanada
Canola/Rapeseed0.20.50.5
Cottonseed0.10.10.1
Dry Beans0.090.53.5
Potato0.020.10.1
Soybean0.12.02.0
Sugar Beet0.050.80.8
Sunflower Seed0.73.03.0
Pome Fruit Group0.020.10.1
Stone Fruit Group0.02*0.10.1
Caraway0.04[4]--
Saskatoon Berries--0.05
King's Crown--0.05[5]

* Indicates the Limit of Quantification (LOQ)

  • Indicates no specific MRL has been established.

Table 2: Maximum Residue Limits for Alternative Herbicides (mg/kg)

HerbicideCropEuropean UnionUnited StatesCanada
Clethodim Canola/Rapeseed0.50.50.5
Cottonseed0.51.01.0
Dry Beans0.13.53.5[6]
Potato0.10.30.3
Soybean101010
Sugar Beet0.12.02.0
Sunflower Seed0.55.05.0
Sethoxydim Canola/Rapeseed0.22.02.0
Cottonseed0.21.01.0
Dry Beans0.22.02.0
Potato0.21.01.0
Soybean151515
Sugar Beet0.24.04.0
Sunflower Seed0.24.04.0
Fluazifop-p-butyl Canola/Rapeseed0.20.50.5
Cottonseed0.20.20.2
Dry Beans0.150.150.15[7]
Potato0.050.50.5
Soybean222
Sugar Beet0.30.30.3
Sunflower Seed0.50.50.5

* Indicates the Limit of Quantification (LOQ)

Experimental Protocols for Residue Analysis

The accurate determination of this compound residues in food matrices is crucial for regulatory compliance and consumer safety. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a widely adopted and validated protocol.

Sample Preparation (QuEChERS Method)

The QuEChERS protocol is a streamlined approach for extracting pesticide residues from a wide range of food matrices.[8]

  • Homogenization: A representative sample of the food crop (e.g., 10-15 g) is homogenized to ensure uniformity.

  • Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile (and water for dry samples). For acidic analytes like this compound, the use of acidified acetonitrile can improve extraction efficiency. The tube is shaken vigorously to ensure thorough mixing.

  • Salting Out: A mixture of salts, typically magnesium sulfate, sodium chloride, and citrates, is added to the tube. This induces liquid-liquid partitioning, separating the acetonitrile layer containing the pesticides from the aqueous and solid matrix components. The tube is shaken and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent material, such as primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove fats and waxes. The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is the final extract, which can be directly analyzed or further diluted before injection into the analytical instrument.

Analytical Determination (LC-MS/MS)

LC-MS/MS is the preferred technique for the quantification of this compound residues due to its high sensitivity and selectivity.

  • Chromatographic Separation: The sample extract is injected into a liquid chromatograph. A C18 reversed-phase column is typically used to separate this compound-ethyl and its metabolites from other matrix components. A gradient elution with a mobile phase consisting of acidified water and acetonitrile or methanol is commonly employed.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is generally used. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound-ethyl and its metabolites are monitored for highly selective and sensitive quantification.[5]

Validation of Analytical Methods

Method validation is essential to ensure that the analytical procedure is fit for its intended purpose. Key validation parameters are assessed to demonstrate the method's reliability.

Table 3: Typical Validation Parameters for this compound-ethyl Residue Analysis

ParameterTypical Acceptance CriteriaExperimental Findings
Linearity (r²) ≥ 0.99Linearity is typically achieved over the desired concentration range with correlation coefficients > 0.99.
Accuracy (Recovery) 70 - 120%Recoveries for this compound-ethyl in various matrices are generally within this range. For example, in adzuki beans, recoveries of 88.7% to 116.2% have been reported.
Precision (RSD) ≤ 20%Relative Standard Deviations for repeatability and intermediate precision are consistently below 20%. In adzuki beans, RSDs were between 0.82% and 4.39%.
Limit of Detection (LOD) Method- and matrix-dependentLODs in the range of 0.001 to 0.01 mg/kg are commonly achieved. For instance, in adzuki beans, LODs of 0.005–0.008 mg/kg for this compound-ethyl have been reported.
Limit of Quantification (LOQ) Method- and matrix-dependentLOQs are typically established at or below the lowest MRL. For soil, a LOQ of 0.005 mg/kg has been validated.[4] In adzuki beans, LOQs were 0.015–0.02 mg/kg.
Specificity No significant interference at the retention time of the analyteThe use of LC-MS/MS in MRM mode provides high specificity, minimizing interferences from the sample matrix.

Visualizing Key Processes

To further clarify the methodologies and concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for residue analysis, the signaling pathway of this compound, and the logical relationship of the analytical method validation process.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Sample Collection & Homogenization Extraction 2. Acetonitrile Extraction SampleCollection->Extraction SaltingOut 3. Salting Out (MgSO4, NaCl, Citrates) Extraction->SaltingOut dSPE 4. Dispersive SPE Cleanup (PSA, C18) SaltingOut->dSPE FinalExtract 5. Final Extract dSPE->FinalExtract LC_Separation 6. LC Separation (C18 Column) FinalExtract->LC_Separation MS_Detection 7. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 8. Quantification (Calibration Curve) MS_Detection->Quantification Reporting 9. Result Reporting & Comparison to MRL Quantification->Reporting

Experimental workflow for this compound residue analysis.

signaling_pathway Quizalofop This compound-ethyl (Applied to foliage) Absorption Absorption & Translocation to Meristem Quizalofop->Absorption Hydrolysis Hydrolysis to This compound (active form) Absorption->Hydrolysis Inhibition Inhibition Hydrolysis->Inhibition ACCase Acetyl-CoA Carboxylase (ACCase) ACCase->Inhibition FattyAcid Fatty Acid Biosynthesis Inhibition->FattyAcid Blocks CellMembrane Cell Membrane Formation Disrupted FattyAcid->CellMembrane WeedDeath Grass Weed Death CellMembrane->WeedDeath

Signaling pathway of this compound in susceptible grass weeds.

validation_logic cluster_parameters Key Validation Parameters Validation Analytical Method Validation Ensures method is 'fit for purpose' Specificity Specificity Ability to assess analyte unequivocally Validation->Specificity Linearity Linearity & Range Proportional response over a concentration range Validation->Linearity Accuracy Accuracy Closeness to the true value (Recovery) Validation->Accuracy Precision Precision Agreement between replicate measurements (RSD) Validation->Precision LOD LOD Lowest detectable concentration Validation->LOD LOQ LOQ Lowest quantifiable concentration Validation->LOQ Robustness Robustness Unaffected by small variations in method parameters Validation->Robustness Linearity->LOQ Accuracy->Precision LOD->LOQ

References

A Comparative Analysis of Quizalofop-P Efficacy on Grass Weed Species

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the performance of Quizalofop-P, a selective post-emergence herbicide, against various grass weed species. It is intended for researchers, scientists, and professionals in the field of agricultural science and weed management. This document synthesizes experimental data on the herbicide's efficacy, outlines common experimental protocols for its evaluation, and discusses its mechanism of action.

Mechanism of Action

This compound-ethyl, the active ingredient in many commercial formulations, belongs to the aryloxyphenoxypropionate ("fop") class of herbicides.[1] Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1][2][3] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and are vital for plant growth.[2][4]

The herbicide is absorbed through the foliage of the grass weeds and is rapidly translocated throughout the plant, accumulating in the meristematic regions (growing points).[1][2][5] By inhibiting ACCase, this compound disrupts the production of fatty acids, leading to a cessation of cell membrane formation and, ultimately, the death of the weed.[1][6] This selective action is highly effective against grass species, while broadleaf crops, which possess a resistant form of the ACCase enzyme, remain unharmed.[4][6] Visible symptoms of herbicide action, such as yellowing (chlorosis) and tissue death (necrosis), typically appear within one to three weeks of application.[1]

This compound Mechanism of Action cluster_plant Grass Weed Herbicide This compound-ethyl (Foliar Application) Absorption Leaf Absorption & Translocation Meristem Accumulation in Meristematic Tissue Absorption->Meristem Moves to ACCase Acetyl-CoA Carboxylase (ACCase) Meristem->ACCase Inhibits FattyAcid Fatty Acid Synthesis ACCase->FattyAcid Catalyzes Death Weed Death ACCase->Death Inhibition leads to Membrane Cell Membrane Production FattyAcid->Membrane Required for Growth Weed Growth Membrane->Growth Essential for Growth->Death Herbicide Efficacy Trial Workflow SitePrep 1. Site Selection & Preparation Design 2. Experimental Design (e.g., RCBD) SitePrep->Design Treatments 3. Treatment Setup (Rates, Controls, Standards) Design->Treatments Application 4. Herbicide Application (Post-emergence) Treatments->Application DataCollection 5. Data Collection (Visual Ratings, Biomass, Yield) Application->DataCollection Intervals (e.g., 14, 28 DAT) Analysis 6. Statistical Analysis (ANOVA) DataCollection->Analysis End Results & Conclusion Analysis->End

References

Comparative Analysis of Quizalofop-P Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of different formulations of Quizalofop-P, a selective post-emergence herbicide widely used for the control of grassy weeds in broadleaf crops. The focus is on the two primary active ingredients, this compound-ethyl and this compound-tefuryl, and their common formulation types: Emulsifiable Concentrate (EC) and Oil-in-Water (EW) emulsions. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Introduction to this compound and its Formulations

This compound is the R-enantiomer of quizalofop, which is the herbicidally active isomer. It belongs to the aryloxyphenoxypropionate ("fop") family of herbicides. Its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in grasses.[1] This inhibition leads to a disruption of cell membrane formation and ultimately cell death in susceptible grassy weeds, while broadleaf crops remain largely unaffected.

The two most common ester forms of this compound are:

  • This compound-ethyl: The ethyl ester of this compound.

  • This compound-tefuryl: The tefuryl ester of this compound.

These active ingredients are typically formulated as either an Emulsifiable Concentrate (EC) or an Oil-in-Water (EW) emulsion to facilitate their application and enhance their efficacy.

  • Emulsifiable Concentrates (EC): These are solutions of the active ingredient in a water-immiscible organic solvent with the addition of emulsifying agents. When diluted with water, they form a spontaneous emulsion.

  • Oil-in-Water (EW) Emulsions: These formulations consist of the active ingredient dissolved in an organic solvent, which is then dispersed as fine droplets in a continuous water phase, stabilized by emulsifiers. EW formulations are often considered more environmentally friendly due to their lower volatile organic compound (VOC) content.[2]

Mechanism of Action: ACCase Inhibition

This compound herbicides are absorbed by the foliage of weeds and translocated to the growing points (meristems). Inside the plant, the ester form (ethyl or tefuryl) is hydrolyzed to the active acid form, which then inhibits the ACCase enzyme. This enzyme catalyzes the first committed step in fatty acid biosynthesis. The disruption of this pathway leads to the cessation of cell division and, ultimately, the death of the weed.

ACCase_Inhibition_Pathway cluster_plant_cell Plant Cell This compound-ester\n(ethyl or tefuryl) This compound-ester (ethyl or tefuryl) Hydrolysis Hydrolysis This compound-ester\n(ethyl or tefuryl)->Hydrolysis Uptake & Translocation This compound-acid\n(Active form) This compound-acid (Active form) Hydrolysis->this compound-acid\n(Active form) ACCase Enzyme ACCase Enzyme This compound-acid\n(Active form)->ACCase Enzyme Inhibition Malonyl-CoA Malonyl-CoA ACCase Enzyme->Malonyl-CoA Catalysis Fatty Acid\nBiosynthesis Fatty Acid Biosynthesis Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACCase Enzyme Substrate Malonyl-CoA->Fatty Acid\nBiosynthesis Cell Membrane\nFormation Cell Membrane Formation Fatty Acid\nBiosynthesis->Cell Membrane\nFormation Weed Death Weed Death Fatty Acid\nBiosynthesis->Weed Death Disruption leads to Experimental_Workflow Trial_Setup Trial Setup (RCBD, Plots) Pre_Application_Data Pre-Application Data (Weed Density) Trial_Setup->Pre_Application_Data Herbicide_Application Herbicide Application (Post-emergence) Pre_Application_Data->Herbicide_Application Post_Application_Data Post-Application Data (Weed Density, Biomass, Phytotoxicity) Herbicide_Application->Post_Application_Data 15, 30, 60 DAA Crop_Harvest Crop Harvest (Yield Data) Post_Application_Data->Crop_Harvest Statistical_Analysis Statistical Analysis (ANOVA, Mean Separation) Crop_Harvest->Statistical_Analysis Results_Interpretation Results & Interpretation Statistical_Analysis->Results_Interpretation

References

Assessing the Genotoxicity of Quizalofop-P versus its Commercial Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxicity of the herbicide Quizalofop-P (active ingredient) and its commercial formulations. The information is compiled from various experimental studies to offer an objective overview for researchers, scientists, and professionals in drug development. This document summarizes key findings, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Executive Summary

This compound-ethyl, the active ester form of this compound, is a selective post-emergence herbicide widely used for controlling grass weeds in broad-leaved crops.[1] Its primary mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in susceptible plants.[2] While effective in its agricultural application, concerns have been raised about its potential genotoxic effects on non-target organisms. This guide reviews the available scientific literature to compare the genotoxic potential of the active ingredient, this compound-ethyl, with its commercial formulations, which include adjuvants and other co-formulants that may alter its toxicological profile.

Comparative Genotoxicity Data

The genotoxicity of this compound-ethyl and its formulations has been evaluated using a variety of assays, primarily in plant models and human cell lines. The following tables summarize the quantitative data from these studies.

Table 1: Genotoxicity of this compound-ethyl (Active Ingredient) in Plant Bioassays
Test OrganismAssay TypeConcentration(s)Key FindingsReference(s)
Allium cepa (Onion)Chromosomal Aberration0.75, 1.5, 3 ppmDose-dependent increase in total chromosome aberrations (stickiness, bridges, vagrant chromosomes, c-anaphase). Decrease in mitotic index.[3][4]
Allium cepa (Onion)Micronucleus Test0.75, 1.5, 3 ppmSignificant increase in micronucleus frequency, particularly at 3 ppm.[3]
Vicia faba (Faba Bean)Micronucleus Test1.5, 3, 5 mg/LDose-dependent increase in micronucleus frequency and decrease in mitotic index.[5][6]
Helianthus annuus (Sunflower)Chromosomal Aberration & Micronucleus Test0.75, 1.5, 3 mg/LDecrease in mitotic index and increase in mitotic abnormalities (disturbed prophase, c-mitosis, stickiness, laggard chromosomes, chromatid bridges). Induction of micronuclei.[7]
Lemna minor & Lemna gibba (Duckweed)Random Amplified Polymorphic DNA (RAPD)31.375, 62.75, 125, 250 mg/LAlterations in DNA profiles (appearance and disappearance of polymorphic bands), indicating DNA damage.[8][9]
Table 2: Comparative Cytotoxicity of this compound-ethyl vs. Commercial Formulation 'Targa Super' in Human Cells
Cell LineAssay TypeSubstanceConcentration(s)Key FindingsReference(s)
HepG2 (Human Hepatoma)MTT Assay (Cell Viability)This compound-ethylTested up to high concentrationsLess cytotoxic than the formulation.[10]
HepG2 (Human Hepatoma)MTT Assay (Cell Viability)Targa Super (Formulation)Tested up to high concentrationsSignificantly more cytotoxic than the active ingredient alone.[10]
HepG2 (Human Hepatoma)ToxTracker AssayThis compound-ethylVariousInduced oxidative stress and an unfolded protein response.[11]
HepG2 (Human Hepatoma)ToxTracker AssayTarga Super (Formulation)VariousInduced oxidative stress and an unfolded protein response.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the key genotoxicity assays mentioned in the reviewed studies.

Allium cepa Chromosomal Aberration Assay

The Allium cepa assay is a widely used and sensitive method for evaluating the genotoxicity of substances.

  • Root Growth Inhibition Test: Onion bulbs are exposed to a range of concentrations of the test substance to determine the EC50 (Effective Concentration causing 50% inhibition of root growth). This helps in selecting appropriate concentrations for the genotoxicity assay.[4]

  • Treatment: Onion bulbs with healthy roots are exposed to different concentrations of this compound-ethyl (e.g., EC50/2, EC50, and 2xEC50) and a negative control for specific time periods (e.g., 24, 48, 72, 96 hours).[3][4]

  • Fixation: Root tips are harvested and fixed in a solution like Carnoy's fixative (ethanol:chloroform:acetic acid, 6:3:1) for 24 hours.

  • Hydrolysis: The fixed root tips are hydrolyzed in 1N HCl at 60°C for a few minutes to soften the tissue.[4]

  • Staining and Slide Preparation: The meristematic region of the root tip is squashed on a microscope slide and stained with a chromosome-specific stain like aceto-orcein or Feulgen.[4]

  • Microscopic Analysis: Slides are examined under a light microscope. The mitotic index (MI) is calculated as the ratio of dividing cells to the total number of cells observed. Various types of chromosomal aberrations (e.g., sticky chromosomes, bridges, fragments, c-mitosis) are scored in the anaphase and telophase stages.[2][3]

Mammalian Erythrocyte Micronucleus Test (in vivo)

The micronucleus test is a standard method for assessing chromosomal damage.[12][13]

  • Test System: Typically performed in rodents (e.g., mice, rats).

  • Dose Selection: A preliminary study is often conducted to determine the maximum tolerated dose (MTD). A range of doses, usually including the MTD, is then selected for the main study.

  • Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, once or multiple times.

  • Sample Collection: Bone marrow is collected from the femur or tibia at appropriate time points after the last administration (e.g., 24 and 48 hours). Peripheral blood can also be used in some cases.[13]

  • Slide Preparation: Bone marrow cells are flushed from the bones, and a cell suspension is prepared. Smears are made on microscope slides.

  • Staining: The slides are stained with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes, such as May-Grünwald and Giemsa.

  • Scoring: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a large number of PCEs (e.g., 2000 per animal). The ratio of PCEs to normochromatic erythrocytes is also calculated as an indicator of cytotoxicity.[13][14][15][16]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[17][18][19][20][21]

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest. For plant tissues, protoplasts are often isolated first.[17]

  • Embedding in Agarose: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.[18]

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. An electric field is then applied, causing the relaxed and broken DNA fragments to migrate away from the nucleoid, forming a "comet" shape.[19]

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye, such as SYBR Green or ethidium bromide.[19]

  • Visualization and Scoring: The comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.[19]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of this compound induced genotoxicity and a typical workflow for its assessment.

G Proposed Signaling Pathway for this compound Induced Genotoxicity cluster_0 Cellular Exposure cluster_1 Primary Mechanism & Stress Response cluster_2 Genotoxic Outcomes This compound This compound ACCase_Inhibition Inhibition of Acetyl-CoA Carboxylase This compound->ACCase_Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation This compound->ROS_Generation Direct or Indirect Effect Lipid_Synthesis_Disruption Disruption of Lipid Synthesis ACCase_Inhibition->Lipid_Synthesis_Disruption Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress UPR Unfolded Protein Response (UPR) Oxidative_Stress->UPR DNA_Damage DNA Strand Breaks & Adducts Oxidative_Stress->DNA_Damage Chromosomal_Aberrations Chromosomal Aberrations DNA_Damage->Chromosomal_Aberrations Micronucleus_Formation Micronucleus Formation Chromosomal_Aberrations->Micronucleus_Formation

Caption: Proposed mechanism of this compound genotoxicity.

G Experimental Workflow for Assessing Herbicide Genotoxicity cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: In Vitro / In Vivo Exposure cluster_2 Phase 3: Genotoxicity Endpoints Analysis cluster_3 Phase 4: Data Analysis and Conclusion Dose_Finding Dose-Range Finding Study (e.g., Root Growth Inhibition) Exposure Exposure of Test System (e.g., Allium cepa, Vicia faba, Cell Cultures) Dose_Finding->Exposure Chr_Aberration Chromosomal Aberration Assay Exposure->Chr_Aberration Micronucleus Micronucleus Test Exposure->Micronucleus Comet_Assay Comet Assay (DNA Damage) Exposure->Comet_Assay Data_Analysis Statistical Analysis of Endpoint Frequencies Chr_Aberration->Data_Analysis Micronucleus->Data_Analysis Comet_Assay->Data_Analysis Conclusion Conclusion on Genotoxic Potential Data_Analysis->Conclusion

References

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